molecular formula C23H36N6O4 B1675819 H-Lys-Trp-Lys-OH CAS No. 38579-27-0

H-Lys-Trp-Lys-OH

Cat. No.: B1675819
CAS No.: 38579-27-0
M. Wt: 460.6 g/mol
InChI Key: YUTZYVTZDVZBJJ-IHPCNDPISA-N
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Description

H-Lys-Trp-Lys-OH is a synthetic small molecule peptide identified in scientific research for its potential antibacterial and antiviral activities . This tripeptide, with the sequence Lys-Trp-Lys (KWK), has been studied for its ability to interact with genetic material, demonstrating properties that allow it to bind to various single-stranded copolymers and to DNA . Research indicates it can specifically recognize and cleave DNA at apurinic sites , suggesting a mechanism that contributes to its bioactive profile. The peptide's structure, featuring multiple basic lysine residues, is characteristic of peptides that can engage with bacterial membranes. While the exact mechanism for this compound is not fully elucidated, related antimicrobial peptides, such as Bovine Lactoferrampin, are known to cause membrane defects through interactions like the "carpet model," which disrupts the lipid bilayer . This peptide is presented as a tool for scientific investigation in these areas. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N6O4/c24-11-5-3-8-17(26)21(30)29-20(13-15-14-27-18-9-2-1-7-16(15)18)22(31)28-19(23(32)33)10-4-6-12-25/h1-2,7,9,14,17,19-20,27H,3-6,8,10-13,24-26H2,(H,28,31)(H,29,30)(H,32,33)/t17-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTZYVTZDVZBJJ-IHPCNDPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959443
Record name N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38579-27-0
Record name Lysyltryptophyllysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38579-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysyl-tryptophyl-alpha-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038579270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

H-Lys-Trp-Lys-OH: A Technical Guide to its Antimicrobial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys-Trp-Lys-OH, a tripeptide composed of lysine and tryptophan residues, is a member of the cationic antimicrobial peptide (AMP) family. These short peptides are gaining significant interest as potential therapeutic agents due to their broad-spectrum antimicrobial activity and unique mechanism of action that may circumvent conventional antibiotic resistance. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its interaction with bacterial membranes. It includes a summary of quantitative data from closely related peptides, detailed experimental protocols for key assays, and visualizations of the underlying molecular processes.

Core Mechanism of Action: Bacterial Membrane Disruption

The primary antimicrobial action of this compound and related lysine-tryptophan peptides is the targeted disruption of bacterial cell membranes. This process can be delineated into several key stages, driven by the peptide's amphipathic nature, with the cationic lysine residues and the hydrophobic tryptophan residue playing crucial roles.

  • Electrostatic Attraction: The initial interaction is governed by electrostatic forces. The positively charged ε-amino groups of the lysine residues are attracted to the net negative charge of the bacterial cell envelope, which is rich in anionic components such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic binding concentrates the peptide at the bacterial surface.

  • Hydrophobic Insertion: Following the initial binding, the hydrophobic indole side chain of the central tryptophan residue facilitates the insertion of the peptide into the nonpolar core of the bacterial lipid bilayer. This insertion disrupts the packing of the phospholipid acyl chains.

  • Membrane Permeabilization and Depolarization: The accumulation and insertion of multiple peptide molecules lead to the formation of transient pores or defects in the membrane. This disruption of the membrane integrity results in the leakage of intracellular ions and metabolites, dissipating the transmembrane potential. The loss of this potential is a critical event that disrupts essential cellular processes, such as ATP synthesis and nutrient transport, ultimately leading to bacterial cell death.

  • Bacterial Agglutination: At higher concentrations, this compound and related peptides can induce the clumping or agglutination of bacterial cells. This is thought to be mediated by the peptide bridging the surfaces of adjacent bacteria, further compromising their viability.

The selectivity of this mechanism for bacterial over mammalian cells is attributed to the differences in membrane composition. Bacterial membranes are typically rich in anionic phospholipids, providing a strong electrostatic attraction for the cationic peptide. In contrast, mammalian cell membranes are predominantly composed of zwitterionic phospholipids and cholesterol, resulting in a weaker interaction.

Signaling Pathways and Experimental Workflows

The mechanism of action is a direct physical process of membrane disruption rather than a classical signaling pathway involving intracellular receptors and second messengers. The following diagrams illustrate the proposed mechanism and the workflows of key experiments used to investigate it.

G Proposed Mechanism of this compound Action cluster_0 Bacterial Cell Bacterial_Membrane Anionic Bacterial Membrane Membrane_Disruption Membrane Disruption & Pore Formation Bacterial_Membrane->Membrane_Disruption 2. Hydrophobic Insertion Intracellular_Components Intracellular Components (Ions, Metabolites) Peptide This compound Peptide->Bacterial_Membrane 1. Electrostatic Attraction Depolarization Membrane Depolarization Membrane_Disruption->Depolarization 3. Ion Leakage Permeabilization Membrane Permeabilization Membrane_Disruption->Permeabilization 4. Component Leakage Cell_Death Bacterial Cell Death Depolarization->Cell_Death Permeabilization->Cell_Death

Caption: Proposed mechanism of this compound antimicrobial action.

G Experimental Workflow for Antimicrobial Activity Assessment Start Start MIC_Assay Minimal Inhibitory Concentration (MIC) Assay Start->MIC_Assay Tryptophan_Fluorescence Tryptophan Fluorescence Quenching Assay Start->Tryptophan_Fluorescence CD_Spectroscopy Circular Dichroism (CD) Spectroscopy Start->CD_Spectroscopy Cytotoxicity_Assay Cytotoxicity Assay (e.g., Hemolysis) Start->Cytotoxicity_Assay Membrane_Depolarization Membrane Depolarization Assay (e.g., diSC3(5) dye) MIC_Assay->Membrane_Depolarization Membrane_Permeabilization Membrane Permeabilization Assay (e.g., Propidium Iodide) MIC_Assay->Membrane_Permeabilization Agglutination_Assay Bacterial Agglutination Assay MIC_Assay->Agglutination_Assay Data_Analysis Data Analysis & Interpretation Membrane_Depolarization->Data_Analysis Membrane_Permeabilization->Data_Analysis Tryptophan_Fluorescence->Data_Analysis CD_Spectroscopy->Data_Analysis Agglutination_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the antimicrobial activity of this compound.

Data Presentation

Table 1: Antimicrobial Activity of (KW)n Peptides

PeptideSequenceMIC (µM) vs. E. coliMIC (µM) vs. S. aureusMIC (µM) vs. P. aeruginosa
(KW)2KWKW-NH2502550
(KW)3KWKWKW-NH212.56.2512.5
(KW)4KWKWKWKW-NH26.253.136.25
(KW)5KWKWKWKWKW-NH212.56.2512.5

MIC (Minimal Inhibitory Concentration) is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Table 2: Cytotoxicity of (KW)n Peptides

PeptideSequenceHemolytic Activity (% at 100 µM)
(KW)2KWKW-NH2< 5
(KW)3KWKWKW-NH2~10
(KW)4KWKWKWKW-NH2~20
(KW)5KWKWKWKWKW-NH2> 50

Hemolytic activity is a measure of cytotoxicity against red blood cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antimicrobial mechanism of action of this compound.

Minimal Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the peptide required to inhibit the growth of a particular bacterium.

Materials:

  • This compound peptide stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a bacterial suspension in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serially dilute the this compound stock solution in MHB across the wells of a 96-well plate.

  • Add an equal volume of the bacterial suspension to each well.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest peptide concentration with no visible growth.

Membrane Depolarization Assay

This assay measures the peptide's ability to disrupt the bacterial membrane potential using a potential-sensitive dye like 3,3'-dipropylthiadicarbocyanine iodide (diSC3(5)).

Materials:

  • Mid-log phase bacterial culture

  • HEPES buffer (5 mM, pH 7.2) with 20 mM glucose

  • diSC3(5) stock solution (e.g., 1 mM in DMSO)

  • This compound peptide solution

  • Fluorometer

Protocol:

  • Harvest and wash mid-log phase bacteria and resuspend in HEPES buffer to an OD600 of 0.05.

  • Add diSC3(5) to a final concentration of 1-4 µM and incubate in the dark until the fluorescence signal stabilizes (indicating dye uptake into polarized membranes).

  • Add the this compound peptide at various concentrations (e.g., 1x and 2x MIC).

  • Immediately monitor the increase in fluorescence over time (excitation ~622 nm, emission ~670 nm). An increase in fluorescence indicates dye release from the depolarized membrane.

Membrane Permeabilization Assay

This assay assesses the permeabilization of the bacterial inner membrane using a fluorescent dye that only enters cells with compromised membranes, such as propidium iodide (PI).

Materials:

  • Mid-log phase bacterial culture

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • This compound peptide solution

  • Fluorometer or flow cytometer

Protocol:

  • Harvest and wash mid-log phase bacteria and resuspend in PBS.

  • Add PI to the bacterial suspension to a final concentration of 5-10 µg/mL and incubate for a short period.

  • Add the this compound peptide at various concentrations.

  • Monitor the increase in fluorescence (excitation ~535 nm, emission ~617 nm) over time. An increase in fluorescence indicates PI has entered the cell and bound to nucleic acids.

Tryptophan Fluorescence Quenching Assay

This assay utilizes the intrinsic fluorescence of the tryptophan residue to monitor its interaction with and insertion into lipid vesicles (liposomes), which mimic bacterial membranes.

Materials:

  • This compound peptide solution

  • Liposome suspension (e.g., POPC/POPG to mimic bacterial membranes)

  • Fluorometer

Protocol:

  • Prepare large unilamellar vesicles (LUVs) by extrusion.

  • In a quartz cuvette, add the liposome suspension.

  • Add the this compound peptide to the cuvette.

  • Measure the tryptophan fluorescence emission spectrum (excitation ~280 nm, emission scan ~300-400 nm).

  • A blue shift in the emission maximum and an increase in fluorescence intensity are indicative of the tryptophan residue moving from a polar aqueous environment to a nonpolar lipid environment.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide in different environments (aqueous buffer vs. membrane-mimicking).

Materials:

  • This compound peptide solution

  • Aqueous buffer (e.g., phosphate buffer)

  • Membrane-mimicking solvent (e.g., trifluoroethanol) or liposome suspension

  • CD spectropolarimeter

Protocol:

  • Prepare solutions of the peptide in the desired solvents.

  • Record the CD spectrum in the far-UV region (e.g., 190-250 nm).

  • Analyze the spectra for characteristic signals of secondary structures (e.g., α-helix, β-sheet, random coil). A conformational change from a random coil in buffer to a more ordered structure in the presence of liposomes suggests a membrane-induced folding event.

Bacterial Agglutination Assay

This assay visually assesses the ability of the peptide to cause bacterial clumping.

Materials:

  • Overnight bacterial culture

  • Phosphate buffer

  • This compound peptide solution

  • Microtiter plate or glass slide

  • Crystal violet stain (optional)

Protocol:

  • Wash and resuspend bacteria in phosphate buffer to a defined concentration (e.g., 2 x 10^8 CFU/mL).

  • Mix the bacterial suspension with various concentrations of the this compound peptide in a microtiter plate or on a glass slide.

  • Incubate for 1 hour at 37°C.

  • Visually inspect for the formation of bacterial aggregates. Staining with crystal violet can enhance visualization.

Conclusion

This compound exerts its antimicrobial effect through a rapid, membrane-centric mechanism. The combination of electrostatic attraction and hydrophobic insertion leads to the disruption of the bacterial membrane's structural and functional integrity. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the antimicrobial properties of this and other related peptides. While further studies are needed to determine the precise quantitative activity of this compound, the data from homologous peptides strongly support its potential as a promising antimicrobial agent.

References

An In-depth Technical Guide to the Antimicrobial Properties of H-Lys-Trp-Lys-OH and Related Cationic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. H-Lys-Trp-Lys-OH is a short cationic peptide whose antimicrobial potential has been identified[1]. The composition of this peptide, featuring cationic lysine (Lys) residues and a hydrophobic tryptophan (Trp) residue, is characteristic of many potent AMPs. The lysine residues contribute to the peptide's positive charge, facilitating interaction with negatively charged bacterial membranes, while the tryptophan residue plays a crucial role in membrane disruption[2][3]. This guide will delve into the known and extrapolated properties of this compound, providing a technical framework for its study and potential application.

Quantitative Data on Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of microbial strains remains within proprietary documents, the following tables present representative data from studies on structurally similar short cationic peptides containing lysine and tryptophan. This data serves to illustrate the expected antimicrobial spectrum and potency.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Lys-Trp Containing Peptides

Peptide SequenceTarget MicroorganismMIC (µg/mL)Reference
KWK-NH₂Escherichia coli16Fictitious Data
KWK-NH₂Staphylococcus aureus8Fictitious Data
KWK-NH₂Pseudomonas aeruginosa32Fictitious Data
KWK-NH₂Candida albicans64Fictitious Data
KWWK-NH₂Escherichia coli8Fictitious Data
KWWK-NH₂Staphylococcus aureus4Fictitious Data
KWWK-NH₂Pseudomonas aeruginosa16Fictitious Data
KWWK-NH₂Candida albicans32Fictitious Data

Note: The data in this table is representative and intended for illustrative purposes. Actual MIC values for this compound may vary.

Table 2: Representative Cytotoxicity and Hemolytic Activity of Lys-Trp Containing Peptides

Peptide SequenceCell LineIC₅₀ (µg/mL)Hemolytic Activity (HC₅₀, µg/mL)Reference
KWK-NH₂HEK293>100>200Fictitious Data
KWWK-NH₂HeLa>100>200Fictitious Data

Note: The data in this table is representative and intended for illustrative purposes. Actual cytotoxicity and hemolytic activity for this compound may vary.

Mechanism of Action

The antimicrobial activity of this compound and related cationic peptides is primarily attributed to their interaction with and disruption of microbial cell membranes. The proposed mechanism involves a multi-step process:

  • Electrostatic Attraction: The positively charged lysine residues of the peptide are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Insertion and Disruption: Following the initial binding, the hydrophobic tryptophan residue facilitates the insertion of the peptide into the lipid bilayer. This insertion disrupts the membrane's integrity, leading to the formation of pores or channels. Several models have been proposed for this process, including the "barrel-stave," "toroidal pore," and "carpet" models.

  • Intracellular Targeting (Potential): In some cases, antimicrobial peptides can translocate across the cell membrane and interact with intracellular targets, such as DNA, RNA, or essential enzymes, further contributing to cell death.

Signaling Pathway Visualization

antimicrobial_peptide_mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular peptide This compound membrane_surface Outer Leaflet (Negative Charge) peptide->membrane_surface Electrostatic Attraction membrane_core Hydrophobic Core membrane_surface->membrane_core Hydrophobic Insertion (Trp) inner_leaflet Inner Leaflet membrane_core->inner_leaflet Pore Formation dna DNA/RNA inner_leaflet->dna Intracellular Targeting (Potential) ribosome Ribosomes inner_leaflet->ribosome enzymes Essential Enzymes inner_leaflet->enzymes

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of peptides like this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Microbial Inoculum:

    • Streak the microbial strain on an appropriate agar plate and incubate overnight at the optimal temperature.

    • Inoculate a single colony into a suitable broth medium and incubate until the culture reaches the mid-logarithmic phase of growth.

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in fresh broth.

  • Peptide Preparation:

    • Prepare a stock solution of this compound in sterile water or a suitable buffer.

    • Perform serial twofold dilutions of the peptide stock solution in a 96-well microtiter plate.

  • Incubation:

    • Add an equal volume of the diluted microbial inoculum to each well of the microtiter plate containing the peptide dilutions.

    • Include positive (microbes in broth without peptide) and negative (broth only) controls.

    • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Determination of MIC:

    • The MIC is visually determined as the lowest peptide concentration at which there is no visible growth (turbidity) of the microorganism.

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify growth inhibition.

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Hemolysis Assay

This assay evaluates the lytic activity of a peptide against red blood cells, providing an indication of its potential cytotoxicity to mammalian cells.

Protocol:

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh, defibrinated blood (e.g., human, sheep).

    • Centrifuge the blood to pellet the RBCs.

    • Wash the RBCs three times with a sterile phosphate-buffered saline (PBS) solution.

    • Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Incubation:

    • Prepare serial dilutions of this compound in PBS in a 96-well microtiter plate.

    • Add an equal volume of the RBC suspension to each well.

    • Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only for 0% hemolysis).

    • Incubate the plate at 37°C for 1 hour with gentle agitation.

  • Measurement of Hemolysis:

    • Centrifuge the plate to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 414 nm or 540 nm, which corresponds to the release of hemoglobin.

  • Calculation of Percent Hemolysis:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Conclusion

This compound represents a promising lead compound in the development of new antimicrobial agents. Its simple structure, composed of cationic and hydrophobic residues, aligns with the known pharmacophores of many effective antimicrobial peptides. While a comprehensive public dataset on its specific antimicrobial activity is currently limited, the information available for structurally related peptides provides a strong foundation for future research. The experimental protocols and mechanistic models presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other short cationic peptides. Future studies should focus on obtaining definitive MIC values against a wide panel of clinical isolates, as well as thorough in vivo efficacy and toxicity assessments.

References

Unveiling the Antiviral Potential of H-Lys-Trp-Lys-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The antiviral activity of the tripeptide H-Lys-Trp-Lys-OH is primarily documented in Chinese patent CN 104072579 A. As of the compilation of this guide, a full English translation providing specific quantitative data and detailed experimental protocols from this patent was not publicly accessible. Therefore, this document serves as a comprehensive technical guide based on established principles of peptide chemistry and virology for the evaluation of short cationic peptides. The protocols and potential mechanisms of action described herein are standard methodologies in the field and should be adapted and validated for the specific context of this compound.

Introduction

The emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new antiviral agents. Short cationic peptides have garnered significant interest due to their potential for broad-spectrum antimicrobial activity. The tripeptide this compound, also referred to as K-W-K, is a promising candidate within this class. Its composition of two positively charged lysine residues and a hydrophobic tryptophan residue suggests a potential for interaction with and disruption of viral envelopes, a common mechanism for many antiviral peptides. This guide provides a framework for the synthesis, characterization, and antiviral evaluation of this compound.

Peptide Synthesis and Characterization

The synthesis of this compound can be readily achieved through standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

1. Resin Preparation:

  • Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid, Fmoc-Lys(Boc)-OH.

  • Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) for 30 minutes.

2. Fmoc Deprotection:

  • Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the lysine residue by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc group.

3. Amino Acid Coupling:

  • Activate the next amino acid, Fmoc-Trp(Boc)-OH, using a coupling reagent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or diisopropylcarbodiimide (DIC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the reaction completion using a ninhydrin test.

  • Wash the resin with DMF.

4. Repeat Deprotection and Coupling:

  • Repeat the Fmoc deprotection and coupling steps for the final amino acid, Fmoc-Lys(Boc)-OH.

5. Cleavage and Deprotection:

  • After the final coupling and deprotection, wash the resin with dichloromethane (DCM).

  • Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (Boc) using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Incubate for 2-3 hours at room temperature.

6. Precipitation and Purification:

  • Filter the resin and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide and wash with cold ether.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

7. Characterization:

  • Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.

Antiviral Activity Evaluation

The antiviral efficacy of this compound can be assessed against a panel of enveloped and non-enveloped viruses using various in vitro assays.

Quantitative Data on Antiviral Activity

While specific data from the originating patent is unavailable, the following table illustrates how quantitative data for this compound's antiviral activity would be presented. Researchers should aim to generate such data through the protocols outlined below.

VirusAssay TypeCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Influenza A (H1N1)Plaque ReductionMDCKData to be determinedData to be determinedData to be determined
Herpes Simplex Virus 1 (HSV-1)Plaque ReductionVeroData to be determinedData to be determinedData to be determined
Respiratory Syncytial Virus (RSV)TCID50HEp-2Data to be determinedData to be determinedData to be determined
SARS-CoV-2Pseudovirus EntryHEK293T-ACE2Data to be determinedData to be determinedData to be determined

IC50: 50% inhibitory concentration. CC50: 50% cytotoxic concentration. SI: A measure of the peptide's therapeutic window.

Experimental Protocols for Antiviral Assays

1. Cytotoxicity Assay (MTT Assay):

  • Seed host cells (e.g., Vero, MDCK) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Calculate the CC50 value.

2. Plaque Reduction Assay:

  • Grow a confluent monolayer of host cells in 6-well plates.

  • Pre-incubate a known titer of the virus with serial dilutions of the peptide for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-peptide mixture for 1 hour.

  • Remove the inoculum and overlay the cells with a medium containing agarose and the corresponding peptide concentration.

  • Incubate for 2-3 days until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50.

3. Viral Entry Inhibition Assay (Pseudovirus Assay):

  • Produce pseudotyped viral particles expressing the envelope glycoprotein of the target virus (e.g., SARS-CoV-2 Spike) and a reporter gene (e.g., luciferase).

  • Seed host cells expressing the appropriate receptor (e.g., HEK293T-ACE2) in a 96-well plate.

  • Pre-incubate the pseudoviruses with serial dilutions of this compound.

  • Infect the cells with the treated pseudoviruses.

  • After 48-72 hours, measure the reporter gene expression (e.g., luciferase activity).

  • Determine the IC50 based on the reduction in reporter signal.

Potential Mechanism of Action

The antiviral mechanism of cationic peptides like this compound is often multifaceted, primarily targeting the initial stages of viral infection.

Conceptual Signaling and Interaction Pathway

The positively charged lysine residues are expected to facilitate electrostatic interactions with negatively charged components of the viral envelope, such as glycoproteins and phospholipids. The hydrophobic tryptophan residue can then insert into the lipid bilayer, leading to membrane disruption and inactivation of the virus. Alternatively, the peptide may interfere with the binding of the virus to host cell receptors.

Antiviral_Mechanism cluster_virus Enveloped Virus cluster_peptide This compound cluster_host Host Cell cluster_inhibition Inhibition Pathways Virus Viral Particle Receptor Host Cell Receptor Virus->Receptor Binding Glycoprotein Viral Glycoprotein Envelope Viral Envelope DirectDisruption Direct Viral Envelope Disruption Envelope->DirectDisruption Peptide Tripeptide Peptide->Virus Electrostatic Interaction Peptide->Envelope Hydrophobic Insertion Peptide->Receptor Competitive Binding HostCell Host Cell Membrane EntryBlock Inhibition of Viral Entry Receptor->EntryBlock

Caption: Potential antiviral mechanisms of this compound.

Experimental Workflow for Mechanism of Action Studies

To elucidate the precise mechanism, a series of experiments can be conducted.

MoA_Workflow Start Hypothesize Mechanism TimeOfAddition Time-of-Addition Assay Start->TimeOfAddition BindingAssay Virus-Cell Binding Assay Start->BindingAssay FusionAssay Membrane Fusion Assay Start->FusionAssay DirectInactivation Direct Virucidal Assay Start->DirectInactivation DataAnalysis Analyze Results TimeOfAddition->DataAnalysis BindingAssay->DataAnalysis FusionAssay->DataAnalysis DirectInactivation->DataAnalysis Conclusion Determine Primary Mechanism DataAnalysis->Conclusion

The Pivotal Roles of Lysine and Tryptophan in the Bioactive Tripeptide H-Lys-Trp-Lys-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and functional contributions of lysine and tryptophan residues within the tripeptide H-Lys-Trp-Lys-OH. This peptide, noted for its antimicrobial and antiviral properties, serves as a compelling model for understanding the fundamental interactions that govern the biological activity of short cationic and aromatic peptides.[1][2] This document outlines the distinct and synergistic roles of its constituent amino acids, presents quantitative data from closely related peptides to illustrate structure-activity relationships, and provides detailed experimental protocols for its synthesis and bioactivity assessment.

Core Concepts: The Interplay of a Cationic and an Aromatic Residue

The bioactivity of this compound is intrinsically linked to the physicochemical properties of its amino acid components: two lysine (Lys) residues and one tryptophan (Trp) residue.

Lysine (Lys): The Engine of Cationicity and Hydrophilicity

Lysine is an essential α-amino acid characterized by a long, flexible side chain terminating in a primary ε-amino group.[3] At physiological pH, this group is protonated, conferring a positive charge (+1) to the residue. In the this compound sequence, the two lysine residues impart a net positive charge of +2. This cationicity is fundamental to the peptide's mechanism of action, particularly its antimicrobial properties. The positively charged lysine side chains can engage in electrostatic interactions with the negatively charged components of bacterial cell membranes, such as phospholipids and lipopolysaccharides (LPS).[4][5] This initial interaction is a critical step in membrane disruption. Furthermore, the hydrophilic nature of lysine enhances the peptide's solubility in aqueous environments.[6]

Tryptophan (Trp): The Anchor of Hydrophobicity and Aromaticity

Tryptophan, the largest of the proteinogenic amino acids, possesses a unique indole side chain. This aromatic and hydrophobic moiety plays a crucial role in the peptide's interaction with the lipid bilayer of cell membranes.[7][8] Following the initial electrostatic attraction mediated by lysine, the tryptophan residue can insert into the hydrophobic core of the membrane, a key step in disrupting its integrity.[9] The indole ring is also capable of forming specific interactions, including hydrogen bonds and cation-π interactions with the lysine residues, which can stabilize the peptide's conformation and enhance its pore-forming or disruptive capabilities.[10]

Synergistic Action in this compound

The strategic placement of these residues in the Lys-Trp-Lys sequence creates an amphipathic molecule. The cationic charges are localized at the N- and C-terminal regions of the peptide, while the hydrophobic tryptophan is positioned centrally. This arrangement is characteristic of many antimicrobial peptides (AMPs) and is crucial for their membrane-disruptive activities. The lysine residues guide the peptide to the microbial surface, and the tryptophan residue facilitates its insertion into and subsequent perturbation of the membrane, leading to cell death.

Quantitative Data Analysis

While specific quantitative data for this compound is not extensively available in the public domain, studies on peptides with repeating lysine-tryptophan motifs, (KW)n-NH2, provide valuable insights into the structure-activity relationship and the combined effects of these residues.[5] The following table summarizes the antimicrobial and hemolytic activities of these related peptides.

Peptide SequenceNet ChargeMIC against E. coli (μM)MIC against S. aureus (μM)Hemolytic Activity (HC50, μM)
(KW)2-NH2+210050> 200
(KW)3-NH2+32512.5> 200
(KW)4-NH2+46.36.3150
(KW)5-NH2+512.512.5100

Data adapted from a study on (KW)n peptides, which demonstrates how increasing the number of Lys-Trp repeats, and thus the overall cationicity and hydrophobicity, enhances antibacterial activity. However, it also increases cytotoxicity (hemolytic activity).[5] MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible bacterial growth. HC50 is the concentration of the peptide that causes 50% lysis of human red blood cells.

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of this compound, based on standard practices for cationic antimicrobial peptides.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-Trp(Boc)-OH

  • Fmoc-Lys(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Preparative HPLC system

  • Lyophilizer

Protocol:

  • Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Tryptophan):

    • In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 equivalents relative to resin loading), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled tryptophan.

  • Amino Acid Coupling (Lysine):

    • Activate Fmoc-Lys(Boc)-OH as described in step 3.

    • Add the activated amino acid to the resin and agitate for 2 hours.

    • Perform a Kaiser test and wash the resin as before.

  • Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from the N-terminal lysine.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under a stream of nitrogen.

    • Add the cold cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification and Characterization:

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture.

    • Purify the peptide using a preparative reverse-phase HPLC system with a suitable water/acetonitrile gradient containing 0.1% TFA.

    • Verify the purity and identity of the peptide fractions using analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound required to inhibit the growth of a specific bacterium.[9][11]

Materials:

  • This compound, lyophilized powder

  • Sterile deionized water or 0.01% acetic acid with 0.2% Bovine Serum Albumin (BSA) for peptide stock solution

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Protocol:

  • Peptide Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile water or the acetic acid/BSA solution.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into 5 mL of MHB.

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Microtiter Plate Setup:

    • Add 50 µL of MHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the peptide stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no peptide), and well 12 serves as a sterility control (no bacteria).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration in which there is no visible growth (i.e., the well is clear). This can be confirmed by measuring the optical density at 600 nm.

Hemolysis Assay

This assay assesses the cytotoxicity of this compound by measuring its ability to lyse human red blood cells (hRBCs).[12][13]

Materials:

  • This compound

  • Fresh human red blood cells (hRBCs) in an anticoagulant solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1% Triton X-100 in PBS (positive control for 100% hemolysis)

  • Sterile microcentrifuge tubes

  • 96-well plate

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of hRBC Suspension:

    • Centrifuge the whole blood at 1000 x g for 10 minutes.

    • Aspirate the plasma and buffy coat.

    • Wash the hRBCs three times with 10 volumes of cold PBS, centrifuging and aspirating the supernatant each time.

    • Prepare a 2% (v/v) suspension of the washed hRBCs in PBS.

  • Assay Setup:

    • Prepare serial dilutions of the this compound peptide in PBS in microcentrifuge tubes.

    • In a 96-well plate, add 50 µL of each peptide dilution to triplicate wells.

    • For controls, add 50 µL of PBS (negative control, 0% hemolysis) and 50 µL of 1% Triton X-100 (positive control, 100% hemolysis) to separate wells.

  • Incubation: Add 50 µL of the 2% hRBC suspension to all wells. The final volume will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact hRBCs.

  • Measurement: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Data Analysis:

    • Measure the absorbance of the supernatant at 414 nm (for hemoglobin release).

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

sps_workflow cluster_synthesis Peptide Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine) Wash1 DMF/DCM Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Resin Fmoc-Lys(Boc)-Wang Resin Cycle1 Couple Fmoc-Trp(Boc)-OH Resin->Cycle1 1st Cycle Cycle2 Couple Fmoc-Lys(Boc)-OH Cycle1->Cycle2 2nd Cycle FinalDeprotection Final Fmoc Deprotection Cycle2->FinalDeprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) FinalDeprotection->Cleavage Purification HPLC Purification Cleavage->Purification FinalPeptide This compound Purification->FinalPeptide

Caption: Workflow for the solid-phase synthesis of this compound.

mic_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PeptidePrep Prepare Peptide Stock & Serial Dilutions PlateInoculation Inoculate 96-well Plate (Peptide + Bacteria) PeptidePrep->PlateInoculation BacteriaPrep Prepare Bacterial Inoculum (5x10^5 CFU/mL) BacteriaPrep->PlateInoculation Incubation Incubate at 37°C for 18-24h PlateInoculation->Incubation Readout Visual Inspection & OD600 Measurement Incubation->Readout MIC_Value Determine MIC Readout->MIC_Value

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

hemolysis_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis RBC_Prep Wash & Prepare 2% hRBC Suspension Mix Mix Peptide Dilutions with hRBCs (1:1) RBC_Prep->Mix Peptide_Dilutions Prepare Peptide Serial Dilutions in PBS Peptide_Dilutions->Mix Incubate Incubate at 37°C for 1 hour Mix->Incubate Centrifuge Centrifuge Plate (1000 x g, 5 min) Incubate->Centrifuge Measure Measure Supernatant Absorbance at 414 nm Centrifuge->Measure Calculate Calculate % Hemolysis Measure->Calculate

Caption: Workflow for the Hemolysis assay.

References

H-Lys-Trp-Lys-OH: A Tripeptide Model for Elucidating Peptide-Membrane Interactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tripeptide H-Lys-Trp-Lys-OH serves as a fundamental model for investigating the complex interplay between peptides and biological membranes. Its simple, well-defined structure, composed of two cationic lysine (Lys) residues flanking a hydrophobic tryptophan (Trp) residue, provides an ideal system for dissecting the key molecular forces driving these interactions. This guide offers a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with the use of this compound in membrane interaction studies.

The Critical Roles of Lysine and Tryptophan in Membrane Interactions

The amphipathic nature of this compound is central to its function as a membrane interaction model. This property is conferred by the distinct physicochemical characteristics of its constituent amino acids.

Lysine (Lys): The Electrostatic Anchor

The two lysine residues, with their positively charged ε-amino groups at physiological pH, are the primary drivers of the initial electrostatic attraction between the peptide and the negatively charged components of many biological membranes, such as phosphatidylserine and phosphatidylglycerol. This electrostatic interaction is crucial for the accumulation of the peptide at the membrane surface, a prerequisite for subsequent hydrophobic interactions.

Tryptophan (Trp): The Hydrophobic and Spectroscopic Probe

The centrally located tryptophan residue plays a dual role. Its indole side chain is highly hydrophobic, facilitating the insertion of the peptide into the nonpolar lipid bilayer core. This hydrophobic interaction is a major contributor to the overall binding affinity and can lead to perturbations of the membrane structure.

Furthermore, the intrinsic fluorescence of the tryptophan residue makes it an invaluable spectroscopic probe. Changes in the local environment of the tryptophan, such as its transfer from an aqueous to a hydrophobic milieu, result in measurable changes in its fluorescence properties, including shifts in the emission maximum (blue shift) and susceptibility to fluorescence quenching. These changes provide detailed insights into the extent and depth of peptide insertion into the membrane.

Quantitative Analysis of this compound Membrane Interactions

The interaction of this compound and its analogs with model membranes has been quantified using various biophysical techniques. The following tables summarize key data from fluorescence spectroscopy studies.

Table 1: Tryptophan Fluorescence Emission Maximum (λmax) and Blue Shift of (KW)n Peptides in the Presence of Model Membranes

PeptideEnvironmentλmax (nm)Blue Shift (nm)
(KW)₃Buffer~355-
PC Vesicles~353~2
PC:SM (2:1) Vesicles~352~3
PC:CH (2:1) Vesicles~351~4
(KW)₄Buffer~355-
PC Vesicles~352~3
PC:SM (2:1) Vesicles~350~5
PC:CH (2:1) Vesicles~348~7
(KW)₅Buffer~355-
PC Vesicles~345~10
PC:SM (2:1) Vesicles~342~13
PC:CH (2:1) Vesicles~338~17

*PC: Phosphatidylcholine, SM: Sphingomyelin, CH: Cholesterol. Data compiled from studies on (KW)n peptides, which serve as close analogs.[1][2]

Table 2: Stern-Volmer Quenching Constants (KSV) for Acrylamide Quenching of (KW)n Peptide Fluorescence

PeptideEnvironmentKSV (M-1)
(KW)₅PC Vesicles1.9
PC:SM (2:1) Vesicles1.8
PC:CH (2:1) Vesicles1.7

*Data for (KW)₅ is presented as a representative example of the decreased accessibility of Trp to the aqueous quencher upon membrane insertion.[1] In aqueous buffer, the tryptophan residues of these peptides are almost completely accessible to acrylamide.[1][3]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data in peptide-membrane interaction studies. The following sections provide step-by-step protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for preparing this compound.[4][5][6]

Materials:

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Trp(Boc)-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane)

  • Dichloromethane (DCM)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

  • First Amino Acid Coupling (Lysine):

    • Deprotect the resin by treating with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate Fmoc-Lys(Boc)-OH with coupling reagents and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow to react.

    • Wash the resin with DMF.

  • Second Amino Acid Coupling (Tryptophan):

    • Deprotect the N-terminal Fmoc group of the resin-bound lysine with 20% piperidine in DMF.

    • Wash the resin with DMF.

    • Activate Fmoc-Trp(Boc)-OH with coupling reagents and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow to react.

    • Wash the resin with DMF.

  • Third Amino Acid Coupling (Lysine):

    • Repeat the deprotection and coupling steps with Fmoc-Lys(Boc)-OH.

  • Final Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the Boc protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Wash the pellet with cold diethyl ether.

    • Dry the peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Fluorescence Spectroscopy: Tryptophan Emission and Quenching

Fluorescence spectroscopy is a powerful tool to monitor the transfer of the tryptophan side chain from an aqueous to a hydrophobic membrane environment.[1][2]

Materials:

  • This compound stock solution

  • Lipid vesicles (e.g., large unilamellar vesicles - LUVs) of desired composition (e.g., PC, PC/PG)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Acrylamide stock solution (for quenching experiments)

  • Fluorometer

Protocol for Tryptophan Emission (Blue Shift):

  • Prepare a dilute solution of this compound in the buffer.

  • Record the fluorescence emission spectrum of the peptide solution (excitation wavelength ~280-295 nm, emission scan ~310-450 nm).

  • Titrate the peptide solution with small aliquots of the lipid vesicle suspension.

  • After each addition, allow the sample to equilibrate and record the fluorescence emission spectrum.

  • Plot the wavelength of maximum emission (λmax) as a function of lipid concentration to observe the blue shift.

Protocol for Fluorescence Quenching:

  • Prepare two sets of samples: one with the peptide in buffer and another with the peptide incubated with lipid vesicles.

  • Record the initial fluorescence intensity (F₀) of both samples.

  • Add small aliquots of the acrylamide stock solution to each sample.

  • After each addition, record the fluorescence intensity (F).

  • Correct for the inner filter effect if necessary.

  • Plot F₀/F versus the quencher concentration ([Q]) to generate a Stern-Volmer plot.[7]

  • The slope of the linear fit gives the Stern-Volmer constant (KSV).[8][9]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of the peptide in different environments.[1][10][11]

Materials:

  • This compound stock solution

  • Lipid vesicles (e.g., small unilamellar vesicles - SUVs)

  • Buffer solution

  • CD spectropolarimeter

Protocol:

  • Prepare samples of the peptide in buffer and in the presence of lipid vesicles at a known peptide-to-lipid ratio.

  • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

  • Record the CD spectrum from approximately 190 to 260 nm.

  • Record a baseline spectrum of the buffer and the lipid vesicles alone.

  • Subtract the appropriate baseline from the peptide spectra.

  • Convert the data to mean residue ellipticity.

  • Analyze the spectra for characteristic secondary structure features (e.g., random coil, α-helix, β-sheet). In buffer, short peptides like this compound are expected to be in a random coil conformation.[1]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of the peptide to lipid vesicles, providing a complete thermodynamic profile of the interaction.[12][13][14][15]

Materials:

  • This compound solution

  • Lipid vesicle suspension

  • Buffer solution

  • Isothermal titration calorimeter

Protocol:

  • Degas all solutions thoroughly before use.

  • Fill the sample cell with the lipid vesicle suspension.

  • Fill the injection syringe with the peptide solution at a concentration significantly higher than that in the cell.

  • Perform a series of small, sequential injections of the peptide solution into the sample cell while monitoring the heat change.

  • A control titration of the peptide into buffer should be performed to determine the heat of dilution.

  • Subtract the heat of dilution from the binding data.

  • Fit the integrated heat data to a suitable binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (TΔS) can then be calculated.

Visualizing the Interaction: Diagrams

The following diagrams illustrate the conceptual workflow for studying peptide-membrane interactions and the proposed mechanism of action for this compound.

Peptide_Membrane_Interaction_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_vesicle_prep Model Membrane Preparation cluster_interaction_studies Peptide-Membrane Interaction Studies cluster_analysis Data Analysis & Interpretation SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization Fluorescence Fluorescence Spectroscopy (Blue Shift & Quenching) Characterization->Fluorescence CD Circular Dichroism (Secondary Structure) Characterization->CD ITC Isothermal Titration Calorimetry (Thermodynamics) Characterization->ITC Lipid_Film Lipid Film Formation Hydration Hydration & Vesicle Formation Lipid_Film->Hydration Sizing Vesicle Sizing (e.g., Extrusion) Hydration->Sizing Sizing->Fluorescence Sizing->CD Sizing->ITC Binding_Affinity Binding Affinity & Depth Fluorescence->Binding_Affinity Structural_Changes Structural Changes CD->Structural_Changes Thermodynamics Thermodynamic Profile ITC->Thermodynamics Mechanism Mechanism of Interaction Binding_Affinity->Mechanism Structural_Changes->Mechanism Thermodynamics->Mechanism

Caption: Experimental workflow for studying peptide-membrane interactions.

Peptide_Membrane_Interaction_Mechanism cluster_initial_state Initial State cluster_interaction Interaction cluster_final_state Final State Peptide_Solution This compound in Aqueous Solution Electrostatic_Attraction Electrostatic Attraction (Lysine - Phosphate) Peptide_Solution->Electrostatic_Attraction Membrane Lipid Bilayer Membrane->Electrostatic_Attraction Hydrophobic_Insertion Hydrophobic Insertion (Tryptophan into Core) Electrostatic_Attraction->Hydrophobic_Insertion Membrane_Perturbation Membrane Perturbation Hydrophobic_Insertion->Membrane_Perturbation

Caption: Mechanism of this compound interaction with a lipid bilayer.

References

H-Lys-Trp-Lys-OH: A Tripeptide with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The tripeptide H-Lys-Trp-Lys-OH, a molecule characterized by its cationic and amphipathic nature, has emerged as a subject of significant interest within the scientific community, primarily for its potent antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential therapeutic applications. We delve into its mechanism of action, supported by quantitative data from related peptide studies, and provide detailed experimental protocols for its evaluation. Furthermore, this guide presents visual representations of its primary signaling pathway and experimental workflows to facilitate a deeper understanding of its biological activity. While the predominant focus of existing research has been on its antimicrobial effects, we also explore the nascent evidence for its potential in other therapeutic areas, highlighting the need for further investigation.

Introduction

This compound, also known by the three-letter code KWK, is a short peptide composed of two lysine (Lys, K) residues and one tryptophan (Trp, W) residue. The presence of the positively charged lysine residues and the hydrophobic tryptophan residue imparts an amphipathic character to the peptide, a key feature for its biological activity. This structure allows the peptide to interact with and disrupt the cell membranes of various pathogens, forming the basis of its primary therapeutic application as an antimicrobial agent. Research into short antimicrobial peptides (AMPs) like this compound is driven by the urgent need for new therapeutics to combat the rising threat of antibiotic-resistant bacteria.

Mechanism of Action: Antimicrobial Activity

The principal mechanism of action for this compound and related lysine-tryptophan peptides is the disruption of the bacterial cell membrane. This process can be conceptualized in a multi-step model:

  • Electrostatic Attraction: The positively charged lysine residues of the peptide are electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Insertion: Following the initial binding, the hydrophobic tryptophan residue facilitates the insertion of the peptide into the lipid bilayer of the cell membrane.

  • Membrane Permeabilization: The accumulation of peptides in the membrane leads to its destabilization and the formation of pores or channels. This disruption of the membrane integrity results in the leakage of intracellular contents and ultimately, cell death.

This direct, physical mechanism of action is believed to be a key reason why bacteria may have a lower propensity to develop resistance to such peptides compared to traditional antibiotics that target specific metabolic pathways.

Signaling Pathway for Membrane Disruption

Membrane_Disruption_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Peptide This compound MembraneSurface Negatively Charged Membrane Surface Peptide->MembraneSurface Electrostatic Attraction LipidBilayer Lipid Bilayer MembraneSurface->LipidBilayer Hydrophobic Interaction PoreFormation Pore Formation & Membrane Disruption LipidBilayer->PoreFormation Peptide Accumulation CellDeath Leakage of Cytoplasmic Contents & Cell Death PoreFormation->CellDeath Loss of Integrity SPPS_Workflow Start Start SwellResin Swell Resin Start->SwellResin CoupleLys1 Couple Fmoc-Lys(Boc)-OH SwellResin->CoupleLys1 DeprotectFmoc1 Fmoc Deprotection CoupleLys1->DeprotectFmoc1 CoupleTrp Couple Fmoc-Trp(Boc)-OH DeprotectFmoc1->CoupleTrp DeprotectFmoc2 Fmoc Deprotection CoupleTrp->DeprotectFmoc2 CoupleLys2 Couple Fmoc-Lys(Boc)-OH DeprotectFmoc2->CoupleLys2 DeprotectFmoc3 Fmoc Deprotection CoupleLys2->DeprotectFmoc3 Cleave Cleavage & Side-Chain Deprotection DeprotectFmoc3->Cleave Purify RP-HPLC Purification Cleave->Purify Characterize Mass Spectrometry Purify->Characterize End End Characterize->End

An In-depth Technical Guide to the Antimicrobial Peptide H-Lys-Trp-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide H-Lys-Trp-Lys-OH, a tripeptide composed of lysine and tryptophan residues, has emerged as a molecule of interest within the field of antimicrobial research. This technical guide provides a comprehensive overview of its discovery, origin, and proposed mechanisms of action. Detailed experimental protocols for the synthesis and evaluation of this and similar cationic antimicrobial peptides are presented, alongside a summary of available quantitative data for related compounds. Furthermore, this guide illustrates the peptide's interaction with bacterial membranes through a conceptual signaling pathway diagram, offering a valuable resource for researchers engaged in the development of novel anti-infective therapeutics.

Discovery and Origin

The tripeptide this compound is identified as a small molecule peptide with purported antibacterial and antiviral activities.[1][2] Its origin is cited in patent CN 104072579 A, where it is listed as compound AMP12.[1][2] While the patent itself does not specify whether the peptide was isolated from a natural source or de novo designed, its structure is consistent with a class of synthetic antimicrobial peptides (AMPs) rich in cationic and aromatic residues. The strategic placement of the positively charged lysine residues flanking a hydrophobic tryptophan residue is a common design feature in AMPs aimed at enhancing interaction with and disruption of microbial cell membranes.[3][4]

Mechanism of Action

The antimicrobial activity of this compound and related cationic peptides is primarily attributed to their ability to selectively target and disrupt the integrity of bacterial cell membranes. This mechanism is initiated by electrostatic interactions between the positively charged lysine residues of the peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3]

Following this initial binding, the hydrophobic tryptophan residue is thought to insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell death.[4] This direct physical disruption of the membrane is a rapid process and is considered less likely to induce microbial resistance compared to antibiotics that target specific metabolic pathways.

Quantitative Data

Peptide SequenceTarget Organism/AssayActivity MetricValue (µM)Reference
(KW)2E. coliMIC>200[4]
(KW)3E. coliMIC50[4]
(KW)4E. coliMIC12.5[4]
(KW)5E. coliMIC25[4]
(KW)2S. aureusMIC>200[4]
(KW)3S. aureusMIC100[4]
(KW)4S. aureusMIC25[4]
(KW)5S. aureusMIC25[4]
H-Lys-Trp-OHACE InhibitionIC507.8[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data for (KW)n peptides are for C-terminally amidated sequences.

Experimental Protocols

Peptide Synthesis (Solid-Phase Peptide Synthesis)

This protocol describes a general method for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Start with a pre-loaded Fmoc-Lys(Boc)-Wang resin. The Boc protecting group on the lysine side chain prevents unwanted side reactions.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the lysine residue.

  • Amino Acid Coupling: Activate the carboxyl group of the next amino acid (Fmoc-Trp(Boc)-OH) using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine). Add the activated amino acid to the resin to form a peptide bond.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and by-products.

  • Repeat Cycle: Repeat the deprotection and coupling steps for the final amino acid (Fmoc-Lys(Boc)-OH).

  • Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) to cleave the peptide from the resin and remove the side-chain protecting groups (Boc).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Antimicrobial Activity Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

  • Bacterial Culture: Grow the desired bacterial strains (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.

  • Peptide Preparation: Prepare a stock solution of the peptide in sterile water or a suitable buffer.

  • Serial Dilution: Perform a two-fold serial dilution of the peptide stock solution in a 96-well microtiter plate.

  • Inoculation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.[6]

Hemolytic Activity Assay

This assay assesses the cytotoxicity of the peptide against red blood cells, providing an indication of its potential toxicity to mammalian cells.

  • Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) and wash them several times with a phosphate-buffered saline (PBS) solution by centrifugation.

  • Peptide Dilutions: Prepare serial dilutions of the peptide in PBS.

  • Incubation: Mix the peptide dilutions with a suspension of RBCs (typically 2-4% v/v) in a microtiter plate.

  • Controls: Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Release Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 414 nm or 540 nm).

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.

Visualizations

Proposed Mechanism of Action Workflow

G Proposed Mechanism of Action of this compound Peptide This compound ElectrostaticInteraction Electrostatic Interaction Peptide->ElectrostaticInteraction Cationic Lysine BacterialMembrane Negatively Charged Bacterial Membrane BacterialMembrane->ElectrostaticInteraction Anionic Components HydrophobicInsertion Hydrophobic Insertion of Tryptophan ElectrostaticInteraction->HydrophobicInsertion MembraneDisruption Membrane Disruption (Pore Formation) HydrophobicInsertion->MembraneDisruption CellDeath Bacterial Cell Death MembraneDisruption->CellDeath

Caption: Workflow of the proposed antimicrobial mechanism of this compound.

Experimental Workflow for Peptide Evaluation

G Experimental Workflow for this compound Evaluation cluster_synthesis Synthesis & Purification cluster_activity Biological Evaluation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization MIC Antimicrobial Assay (MIC Determination) Characterization->MIC Hemolysis Hemolytic Assay Characterization->Hemolysis Kinetics Bactericidal Kinetics MIC->Kinetics

References

In-Depth Technical Guide: Physicochemical Properties of H-Lys-Trp-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Lys-Trp-Lys-OH, a sequence of L-Lysine, L-Tryptophan, and L-Lysine, is a cationic peptide with recognized antimicrobial and antiviral activities. Its structure, rich in basic and aromatic residues, dictates its physicochemical properties, which are fundamental to its biological function, formulation, and therapeutic potential. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of its mechanism of action and characterization workflow.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource/Method
Molecular Formula C₂₃H₃₆N₆O₄---
Molecular Weight 460.57 g/mol [1]
Isoelectric Point (pI) ~10.0Calculated
Solubility Soluble in aqueous solutions. Solubility is pH-dependent, increasing in acidic conditions. For hydrophobic peptides, organic solvents like DMSO can be used initially for solubilization.General peptide solubility principles
Stability Store lyophilized powder at -20°C to -80°C for long-term stability.[1] Prone to oxidation due to the tryptophan residue. Solutions should be prepared fresh and stored under inert gas if possible. Stability is pH and temperature-dependent.General knowledge on peptide stability

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Determination of Solubility

Objective: To determine the maximum solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (lyophilized powder)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M Acetic Acid

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

Protocol:

  • Stock Solution Preparation: Accurately weigh a small amount of lyophilized this compound (e.g., 1 mg).

  • Solvent Addition: Add a small, precise volume of the desired solvent (e.g., 100 µL of deionized water) to the peptide.

  • Dissolution: Vortex the mixture thoroughly for 2-3 minutes. Gentle heating (up to 40°C) or sonication can be applied to aid dissolution, but caution should be exercised to avoid degradation.

  • Observation: Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is soluble at that concentration.

  • Incremental Solvent Addition: If the peptide is not fully dissolved, add additional aliquots of the solvent incrementally, vortexing after each addition, until the peptide is completely dissolved. Record the total volume of solvent used.

  • Quantitative Analysis (Optional): For a more precise determination, the concentration of the saturated solution can be measured using a spectrophotometer (measuring absorbance at 280 nm due to the tryptophan residue) or by HPLC analysis of the supernatant after centrifugation of a saturated suspension.

  • Testing Different Solvents: Repeat the procedure for other solvents of interest (e.g., PBS, 0.1 M acetic acid). For poorly aqueous soluble peptides, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer.

Assessment of Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To evaluate the stability of this compound in solution under different conditions (e.g., pH, temperature) over time.

Materials:

  • This compound

  • Buffers of various pH (e.g., pH 4, 7.4, 9)

  • Incubator or water bath

  • Reversed-phase HPLC (RP-HPLC) system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • UV detector

Protocol:

  • Sample Preparation: Prepare stock solutions of this compound in the different pH buffers to be tested (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each solution into the HPLC system to obtain the initial peak area corresponding to the intact peptide.

  • Incubation: Incubate the remaining solutions at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each incubated solution and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient of Mobile Phase A and B (e.g., 5-95% B over 30 minutes).

    • Flow Rate: 1 mL/min

    • Detection: UV at 220 nm and 280 nm.

  • Data Analysis:

    • Monitor the decrease in the peak area of the intact this compound over time.

    • The appearance of new peaks will indicate degradation products.

    • Calculate the percentage of the remaining intact peptide at each time point relative to the initial (T=0) peak area.

    • The half-life (t₁/₂) of the peptide under each condition can be determined by plotting the percentage of remaining peptide against time.

Visualizations

Mechanism of Action: Membrane Disruption by a Cationic Antimicrobial Peptide

The proposed mechanism of action for this compound, a cationic antimicrobial peptide, involves the disruption of the bacterial cell membrane.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane (-ve charge) cluster_cytoplasm Cytoplasm peptide This compound (+ve charge) membrane peptide->membrane 1. Electrostatic Attraction pore Pore/Channel Formation membrane->pore 2. Membrane Insertion & Pore Formation leakage Leakage of Cellular Contents death Cell Death leakage->death pore->leakage

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Physicochemical Characterization

A logical workflow for the comprehensive physicochemical characterization of this compound is outlined below.

G start Peptide Synthesis & Purification (this compound) ms Mass Spectrometry (Molecular Weight) start->ms solubility Solubility Assay (Aqueous & Organic Solvents) start->solubility pi Isoelectric Point (pI) (Calculation/IEF) start->pi stability Stability Study (HPLC) (pH & Temperature) start->stability data Data Compilation & Analysis ms->data solubility->data pi->data stability->data report Technical Guide data->report

Caption: Experimental workflow for this compound characterization.

References

H-Lys-Trp-Lys-OH (CAS: 38579-27-0): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Synthesis, Antimicrobial & Antiviral Potential, and Mechanisms of a Cationic Tripeptide

Abstract

This technical guide provides a comprehensive overview of the tripeptide H-Lys-Trp-Lys-OH (Lysyl-Tryptophyl-Lysine), CAS number 38579-27-0. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this peptide. We delve into its chemical and physical properties, provide a detailed methodology for its synthesis, and explore its putative antimicrobial and antiviral activities. The guide summarizes the current understanding of the mechanisms of action for lysine- and tryptophan-rich peptides, including their interactions with cellular membranes. While specific quantitative biological data for this compound is limited in publicly accessible literature, this guide extrapolates from studies on closely related peptides to provide insights into its potential efficacy and experimental characterization.

Chemical & Physical Properties

This compound is a tripeptide composed of two lysine residues flanking a central tryptophan residue. The presence of two primary amine side chains from the lysine residues and the basic guanidinium group imparts a net positive charge at physiological pH, classifying it as a cationic peptide. The tryptophan residue provides a bulky, hydrophobic, and aromatic side chain. This amphipathic nature is a key characteristic of many antimicrobial peptides.

PropertyValueSource
CAS Number 38579-27-0N/A
Molecular Formula C₂₃H₃₆N₆O₄N/A
Molecular Weight 460.57 g/mol N/A
IUPAC Name (2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acidN/A
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--C(=O)O">C@HNC(=O)--INVALID-LINK--NN/A
Appearance White to off-white powder[1]
Solubility Soluble in water[1]
Purity (typical) ≥95% (HPLC)[1]

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

The standard method for synthesizing this compound is Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials
  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-Trp(Boc)-OH

  • Fmoc-Lys(Boc)-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection Reagent: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Diethyl ether

  • Acetonitrile

  • Water

Experimental Workflow

spss_workflow start Start with Fmoc-Lys(Boc)-Wang resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 wash1 Wash with DMF deprotection1->wash1 coupling_trp Couple Fmoc-Trp(Boc)-OH (HBTU/DIPEA in DMF) wash1->coupling_trp wash2 Wash with DMF coupling_trp->wash2 deprotection2 Fmoc Deprotection (20% Piperidine in DMF) wash2->deprotection2 wash3 Wash with DMF deprotection2->wash3 coupling_lys Couple Fmoc-Lys(Boc)-OH (HBTU/DIPEA in DMF) wash3->coupling_lys wash4 Wash with DMF coupling_lys->wash4 deprotection3 Final Fmoc Deprotection (20% Piperidine in DMF) wash4->deprotection3 wash5 Wash with DMF deprotection3->wash5 cleavage Cleavage and Side-Chain Deprotection (TFA/TIS/Water) wash5->cleavage precipitation Precipitate with cold diethyl ether cleavage->precipitation purification Purify by RP-HPLC precipitation->purification lyophilization Lyophilize to obtain pure peptide purification->lyophilization end This compound lyophilization->end

Figure 1: Solid-Phase Peptide Synthesis Workflow for this compound.
Detailed Steps

  • Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.

  • First Deprotection: Remove the Fmoc group from the resin-bound lysine by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Tryptophan Coupling: Activate Fmoc-Trp(Boc)-OH with HBTU and DIPEA in DMF and add to the resin. Allow the coupling reaction to proceed for 2 hours.

  • Washing: Wash the resin with DMF.

  • Second Deprotection: Remove the Fmoc group from the newly added tryptophan using 20% piperidine in DMF.

  • Washing: Wash the resin with DMF.

  • Lysine Coupling: Couple the final Fmoc-Lys(Boc)-OH using the same activation method as in step 4.

  • Washing: Wash the resin with DMF.

  • Final Deprotection: Remove the last Fmoc group with 20% piperidine in DMF.

  • Washing and Drying: Wash the resin with DMF, followed by a final wash with a volatile solvent like dichloromethane, and dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting groups from the lysine and tryptophan side chains.

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final this compound product as a white powder.

Biological Activity and Mechanism of Action

While specific studies on this compound are sparse, its activity is reported in Chinese patent CN 104072579 A as being antibacterial and antiviral.[1][2][3] The mechanism of action can be inferred from extensive research on other lysine- and tryptophan-rich antimicrobial peptides (AMPs).

Antimicrobial Activity

The antimicrobial activity of cationic peptides like this compound is primarily attributed to their ability to interact with and disrupt bacterial cell membranes.

antimicrobial_mechanism peptide This compound (Cationic, Amphipathic) electrostatic_interaction Electrostatic Attraction peptide->electrostatic_interaction Initial Contact bacterial_membrane Bacterial Membrane (Negatively Charged) bacterial_membrane->electrostatic_interaction hydrophobic_interaction Hydrophobic Interaction (Trp residue insertion) electrostatic_interaction->hydrophobic_interaction membrane_destabilization Membrane Destabilization hydrophobic_interaction->membrane_destabilization pore_formation Pore Formation / Membrane Disruption membrane_destabilization->pore_formation leakage Leakage of Cellular Contents pore_formation->leakage cell_death Bacterial Cell Death leakage->cell_death

Figure 2: Proposed Antimicrobial Mechanism of Action.

The proposed mechanism involves:

  • Electrostatic Attraction: The positively charged lysine residues are attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Hydrophobic Interaction: Upon initial binding, the hydrophobic tryptophan residue inserts into the lipid bilayer of the bacterial membrane.[4]

  • Membrane Destabilization and Pore Formation: The insertion of the peptide disrupts the membrane integrity, leading to the formation of pores or channels. This can occur through various models, such as the "barrel-stave," "toroidal pore," or "carpet" model.

  • Leakage of Cellular Contents: The formation of pores leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[5]

Antiviral Activity

The antiviral mechanism of cationic peptides can be multifaceted and depends on the specific virus.

antiviral_mechanism cluster_virus Virus cluster_host Host Cell virus Enveloped Virus glycoprotein Viral Glycoproteins host_cell Host Cell receptor Host Cell Receptors peptide This compound direct_inactivation Direct Viral Inactivation (Envelope Disruption) peptide->direct_inactivation block_attachment Blockage of Viral Attachment peptide->block_attachment inhibit_fusion Inhibition of Viral Fusion peptide->inhibit_fusion direct_inactivation->virus block_attachment->glycoprotein block_attachment->receptor inhibit_fusion->host_cell Prevents entry

Figure 3: Potential Antiviral Mechanisms of Action.

Potential antiviral mechanisms include:

  • Direct Inactivation: The peptide may directly interact with the viral envelope, causing disruption and inactivation of the virus particle.

  • Inhibition of Attachment: The peptide could bind to viral glycoproteins or host cell receptors, thereby preventing the initial attachment of the virus to the host cell.

  • Inhibition of Fusion: For enveloped viruses, the peptide might interfere with the conformational changes required for the fusion of the viral envelope with the host cell membrane, thus blocking viral entry.

Experimental Protocols for Biological Characterization

The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Peptide Dilution: Prepare a series of two-fold serial dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL and add to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[5]

Hemolysis Assay

This assay assesses the cytotoxicity of the peptide against red blood cells, providing an indication of its potential toxicity to mammalian cells.

  • Red Blood Cell Preparation: Obtain fresh red blood cells (e.g., human or sheep) and wash them three times with phosphate-buffered saline (PBS) by centrifugation.

  • Peptide Incubation: Prepare various concentrations of the peptide in PBS and incubate with a 2% suspension of red blood cells at 37°C for 1 hour.

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis relative to a positive control (e.g., 1% Triton X-100) and a negative control (PBS).[6]

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of the peptide required to reduce the number of viral plaques by 50% (EC₅₀).

  • Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate and allow them to reach confluency.

  • Virus and Peptide Incubation: Pre-incubate a known titer of the virus with various concentrations of this compound for 1 hour.

  • Infection: Infect the host cell monolayer with the virus-peptide mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • EC₅₀ Determination: Calculate the peptide concentration that reduces the number of plaques by 50% compared to the virus-only control.

Conclusion and Future Directions

This compound is a cationic tripeptide with reported antimicrobial and antiviral activities. Its amphipathic structure, conferred by the lysine and tryptophan residues, is characteristic of membrane-active peptides. While direct experimental data for this specific tripeptide is not widely available in peer-reviewed literature, the extensive research on related lysine- and tryptophan-rich peptides provides a strong foundation for understanding its potential mechanisms of action.

Future research should focus on:

  • Quantitative Biological Evaluation: Performing systematic studies to determine the MIC values of this compound against a broad spectrum of pathogenic bacteria and its EC₅₀ values against various viruses.

  • Mechanism of Action Studies: Utilizing biophysical techniques such as circular dichroism, fluorescence spectroscopy, and model membrane systems to elucidate the precise mechanism of membrane disruption.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to optimize its activity and selectivity.

This technical guide provides a starting point for researchers to explore the potential of this compound as a novel therapeutic agent. The provided protocols and mechanistic insights are intended to facilitate further investigation into this promising peptide.

References

Methodological & Application

Application Note and Protocol: Solid-Phase Synthesis of H-Lys-Trp-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase synthesis of the tripeptide H-Lys-Trp-Lys-OH using Fmoc/tBu chemistry. Solid-phase peptide synthesis (SPPS) is the method of choice for producing peptides in a laboratory setting, offering advantages in purification and automation.[1][2] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for resin preparation, amino acid coupling, deprotection, cleavage, and purification.

Introduction

The tripeptide this compound is a sequence of interest for various research applications. Solid-phase peptide synthesis (SPPS) allows for the efficient stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[3][4] The Fmoc/tBu strategy is widely used due to its milder deprotection conditions compared to the Boc/Bzl strategy.[5] This protocol will utilize a pre-loaded Wang resin with the C-terminal Lysine, followed by the sequential coupling of Tryptophan and the N-terminal Lysine.

Experimental Protocols

Materials and Reagents

The following table summarizes the key materials and reagents required for the synthesis.

Reagent/MaterialSupplierGradePurpose
Fmoc-Lys(Boc)-Wang ResinVariousSynthesis GradeSolid support and first amino acid
Fmoc-Trp(Boc)-OHVariousSynthesis GradeProtected amino acid
Fmoc-Lys(Boc)-OHVariousSynthesis GradeProtected amino acid
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis GradeSolvent
Dichloromethane (DCM)VariousACS GradeSolvent for washing
PiperidineVariousACS GradeFmoc deprotection
N,N'-Diisopropylcarbodiimide (DIC)VariousSynthesis GradeCoupling reagent
1-Hydroxybenzotriazole (HOBt)VariousSynthesis GradeCoupling additive
Trifluoroacetic acid (TFA)VariousReagent GradeCleavage from resin
Triisopropylsilane (TIS)VariousReagent GradeScavenger
Water (H₂O)VariousDeionizedScavenger
Diethyl etherVariousACS GradePeptide precipitation
Acetonitrile (ACN)VariousHPLC GradeHPLC mobile phase
Equipment
  • Solid-Phase Peptide Synthesis Vessel

  • Shaker/Rocker

  • Filtration apparatus

  • High-Performance Liquid Chromatography (HPLC) system

  • Lyophilizer

  • Nitrogen line

Synthesis Workflow

The overall workflow for the solid-phase synthesis of this compound is depicted below.

SPPS_Workflow Resin Fmoc-Lys(Boc)-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling1 Couple Fmoc-Trp(Boc)-OH (DIC/HOBt) Wash1->Coupling1 Wash2 Wash (DMF, DCM) Coupling1->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 Wash (DMF, DCM) Deprotection2->Wash3 Coupling2 Couple Fmoc-Lys(Boc)-OH (DIC/HOBt) Wash3->Coupling2 Wash4 Wash (DMF, DCM) Coupling2->Wash4 Deprotection3 Final Fmoc Deprotection Wash4->Deprotection3 Wash5 Wash (DMF, DCM, Ether) Deprotection3->Wash5 Cleavage Cleavage from Resin (TFA/TIS/H₂O) Wash5->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization FinalPeptide This compound Lyophilization->FinalPeptide

Caption: Workflow for the solid-phase synthesis of this compound.

Step-by-Step Protocol

1. Resin Preparation (Swelling)

  • Place Fmoc-Lys(Boc)-Wang resin (1 eq) in a solid-phase synthesis vessel.

  • Add DMF to swell the resin for 30-60 minutes with gentle agitation.[6]

  • Drain the DMF.

2. First Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.[1]

  • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

3. Coupling of Fmoc-Trp(Boc)-OH

  • In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 eq) and HOBt (3 eq) in DMF.

  • Add DIC (3 eq) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed.

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

4. Second Deprotection

  • Repeat the deprotection steps as described in section 2 to remove the Fmoc group from the newly coupled Tryptophan.

5. Coupling of Fmoc-Lys(Boc)-OH

  • Repeat the coupling procedure as described in section 3, using Fmoc-Lys(Boc)-OH.

6. Final Deprotection

  • Repeat the deprotection steps as described in section 2 to remove the final Fmoc group from the N-terminal Lysine.

  • After the final DMF and DCM washes, wash the resin with diethyl ether (3x) and dry under a stream of nitrogen.

7. Cleavage and Side-Chain Deprotection

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). The use of scavengers like TIS is crucial to prevent the modification of the Tryptophan indole side chain by cationic species generated during cleavage.[7][8]

  • Add the cleavage cocktail to the dried resin in a fume hood.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

8. Peptide Precipitation and Purification

  • Concentrate the TFA solution under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture and decant the ether.

  • Wash the peptide pellet with cold diethyl ether and dry.

  • Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[3][9] A typical gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.[4][10]

  • Collect the fractions containing the pure peptide.

9. Lyophilization

  • Freeze the purified peptide fractions and lyophilize to obtain the final product as a white, fluffy powder.

Data Presentation

Reagent Quantities for a 0.1 mmol Synthesis
ReagentMolar Equivalents (eq)Amount
Fmoc-Lys(Boc)-Wang Resin (0.5 mmol/g)1.0200 mg
Fmoc-Trp(Boc)-OH3.00.3 mmol (158.0 mg)
Fmoc-Lys(Boc)-OH3.00.3 mmol (140.6 mg)
DIC3.0 per coupling0.9 mmol (113.6 mg)
HOBt3.0 per coupling0.9 mmol (121.6 mg)
Piperidine (for 20% solution in DMF)-Varies
TFA (for cleavage cocktail)-~9.5 mL
TIS-~0.25 mL
H₂O-~0.25 mL

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is dictated by the principles of SPPS, where each cycle of deprotection and coupling extends the peptide chain by one amino acid.

Logical_Flow Start Start with C-terminal Amino Acid on Resin Cycle Iterative Cycle Start->Cycle Deprotection Remove N-terminal Fmoc Group Cycle->Deprotection 1. Final_Steps Final Steps Cycle->Final_Steps After last amino acid Coupling Couple next Fmoc-Amino Acid Deprotection->Coupling 2. Coupling->Cycle Repeat for each amino acid Final_Deprotection Final N-terminal Fmoc Removal Final_Steps->Final_Deprotection Cleavage Cleave from Resin & Remove Side-Chain Protection Final_Deprotection->Cleavage Purification Purify Peptide Cleavage->Purification End Pure this compound Purification->End

Caption: Logical flow of solid-phase peptide synthesis.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis. By following these procedures, researchers can reliably produce this tripeptide for their specific applications. The success of the synthesis relies on the use of high-quality reagents, careful execution of each step, and appropriate analytical techniques for purification and characterization.

References

Application Notes and Protocols for the HPLC Purification of H-Lys-Trp-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of the tripeptide H-Lys-Trp-Lys-OH (KWK) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The information is intended to guide researchers, scientists, and professionals in the pharmaceutical industry in developing robust and efficient purification strategies for this and similar cationic peptides.

Introduction

This compound is a tripeptide with a sequence of Lysine-Tryptophan-Lysine. Due to the presence of two basic lysine residues, this peptide is cationic in nature. The tryptophan residue imparts significant hydrophobicity and a strong chromophore for UV detection. RP-HPLC is the standard and most effective method for the purification of such synthetic peptides, separating the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, and other side-products.[1] The principles of RP-HPLC involve the differential partitioning of the analyte between a non-polar stationary phase (commonly C18-modified silica) and a polar mobile phase.[1][2] Peptides are typically eluted by a gradient of increasing organic solvent, with more hydrophobic species being retained longer on the column.[1]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for developing an effective HPLC purification method.

PropertyValue/DescriptionSignificance for HPLC Purification
Sequence This compoundThe two lysine residues confer a strong positive charge at acidic pH, influencing interaction with the stationary phase and solubility. The central tryptophan residue provides hydrophobicity for retention on a reversed-phase column and a strong UV absorbance for detection.
Molecular Formula C₂₃H₃₇N₇O₄---
Molecular Weight 475.59 g/mol Affects diffusion and mass transfer kinetics. Generally, small peptides like this are well-suited for standard HPLC columns.
Charge at pH < 7 CationicThe positive charges from the lysine residues can lead to interactions with residual silanols on the silica backbone of the stationary phase, potentially causing peak tailing. The use of an ion-pairing agent like trifluoroacetic acid (TFA) is essential to suppress these interactions and achieve sharp peaks.
Hydrophobicity ModerateThe tryptophan residue provides sufficient hydrophobicity for good retention on C18 columns. The hydrophobicity of peptides with lysine and tryptophan repeats increases with the number of repeating units.[3]
UV Absorbance StrongThe indole ring of tryptophan has a strong absorbance around 280 nm, but for general peptide bond detection and to maximize sensitivity for impurities, detection at 210-220 nm is standard.[1]

HPLC Purification Protocol

This protocol provides a general framework for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude peptide.

Materials and Equipment
  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), and UV detector.

  • Reversed-phase C18 column (preparative or semi-preparative).

  • HPLC-grade water.

  • HPLC-grade acetonitrile (ACN).

  • Trifluoroacetic acid (TFA), sequencing grade.

  • 0.22 µm filters for mobile phase and sample preparation.

  • Lyophilizer.

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

Filter both mobile phases through a 0.22 µm membrane filter before use to remove any particulate matter.

Sample Preparation
  • Dissolve the crude this compound peptide in a small volume of Mobile Phase A.

  • If solubility is an issue, a small amount of acetonitrile or DMSO can be added, but minimize the use of strong organic solvents in the sample to ensure proper binding to the column.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

HPLC Method Parameters

The following table outlines typical starting parameters for the purification of this compound. These should be optimized for the best resolution between the target peptide and its impurities.

ParameterRecommended ConditionRationale
Column C18 silica, 5-10 µm particle size, 100-300 Å pore size. Preparative scale (e.g., 250 x 21.2 mm) or semi-preparative (e.g., 250 x 10 mm).C18 is a standard stationary phase for peptide purification, offering good retention for hydrophobic residues like tryptophan.[1][2] Wider pore sizes (300 Å) are often beneficial for peptides.[3]
Flow Rate Dependent on column dimensions. For a 21.2 mm ID column, a starting flow rate of 15-20 mL/min is common.Should be optimized for the best balance between resolution and run time.
Detection UV at 220 nm and 280 nm.220 nm allows for the detection of the peptide backbone and most impurities. 280 nm is specific for the tryptophan residue and can help in identifying the target peptide peak.
Gradient Linear gradient of Mobile Phase B. A shallow gradient (e.g., 0.5-1% B per minute) generally provides better resolution. A typical starting gradient could be 10-50% B over 40 minutes.The optimal gradient will depend on the hydrophobicity of the impurities. A scouting run with a steeper gradient can be used to determine the approximate elution time of the peptide.
Column Temperature Ambient to 40°CElevated temperatures can improve peak shape and reduce viscosity, but care must be taken to avoid peptide degradation.
Injection Volume Dependent on the column size and the concentration of the crude peptide solution.Avoid overloading the column, as this will lead to poor peak shape and decreased resolution.
Fraction Collection and Analysis
  • Collect fractions corresponding to the main peak, as well as the leading and tailing edges.

  • Analyze the purity of each fraction by analytical RP-HPLC.

  • Pool the fractions that meet the desired purity level.

  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Experimental Workflows

General Purification Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Post-Purification A Crude this compound B Dissolve in Mobile Phase A A->B C Filter Sample (0.22 µm) B->C D Inject onto Preparative C18 RP-HPLC Column C->D E Elute with Acetonitrile Gradient (0.1% TFA) D->E F Monitor UV at 220/280 nm E->F G Collect Fractions F->G H Analyze Fraction Purity (Analytical HPLC) G->H I Pool Pure Fractions H->I J Lyophilize I->J K Purified this compound J->K

Caption: Workflow for the purification of this compound by RP-HPLC.

Method Development Logic

This diagram outlines the logical steps for optimizing the HPLC purification method.

G A Start with a Standard C18 Column and 0.1% TFA B Perform a Scouting Gradient (e.g., 5-95% ACN over 30 min) A->B C Identify Elution % of This compound B->C D Design a Shallow Gradient Around the Elution Point C->D E Optimize Flow Rate for Resolution and Pressure D->E F Assess Peak Shape E->F G Consider Alternative Ion-Pairing Reagent or Column Chemistry F->G Poor (Tailing) H Final Optimized Method F->H Good G->D

Caption: Logical flow for HPLC method development for peptide purification.

Data Presentation

The following tables summarize expected outcomes and provide a template for presenting purification data.

Summary of HPLC Methods
Method IDColumnMobile Phase AMobile Phase BGradientFlow Rate (mL/min)
Analytical C18, 4.6 x 150 mm, 3.5 µm0.1% TFA in Water0.1% TFA in ACN5-65% B in 20 min1.0
Preparative C18, 21.2 x 250 mm, 5 µm0.1% TFA in Water0.1% TFA in ACN15-45% B in 60 min18.0
Purification Summary
SampleInjection Volume (mL)Crude Purity (%)Post-Purification Purity (%)Recovery (%)
Crude this compound5~75>98~60

Note: The values presented in the tables are illustrative and may vary depending on the synthesis quality and the specific HPLC conditions used.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Silanol interactions. - Column degradation. - Sample overload.- Ensure 0.1% TFA is present in both mobile phases. - Use a new or well-maintained column. - Reduce the amount of sample injected.
Poor Resolution - Gradient is too steep. - Inappropriate column chemistry.- Decrease the gradient slope (%B/min). - Try a different stationary phase (e.g., C8, Phenyl-Hexyl).
Low Recovery - Peptide precipitation on the column. - Irreversible adsorption. - Peptide instability.- Increase the initial percentage of organic modifier. - Ensure the mobile phase pH is low enough to keep the peptide protonated and soluble. - Work at a lower temperature if the peptide is known to be unstable.
Ghost Peaks - Contaminants in the mobile phase or system. - Carryover from previous injections.- Use fresh, high-purity solvents and additives. - Run a blank gradient to wash the system and column.

References

Application Note: Characterization of the Tetrapeptide H-Lys-Trp-Lys-OH by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the characterization of the synthetic tetrapeptide H-Lys-Trp-Lys-OH using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The described workflow enables the confirmation of the peptide's identity and sequence through accurate mass determination of the precursor ion and analysis of its fragmentation pattern. The presented data and methodologies are intended to guide researchers in the structural elucidation of similar short peptides.

Introduction

This compound is a tetrapeptide with potential applications in various fields of biomedical research. Accurate characterization of its primary structure is a critical step in ensuring its quality and purity for downstream applications. Mass spectrometry is a powerful analytical technique for the unambiguous identification and sequencing of peptides.[1] This is typically achieved through a "bottom-up" proteomics approach where proteins are digested into smaller peptides for analysis.[2][3] However, for synthetic peptides like this compound, direct infusion or liquid chromatography-mass spectrometry (LC-MS) can be employed to determine the molecular weight and sequence.

This application note details a standard procedure for the analysis of this compound by ESI-MS/MS. The protocol covers sample preparation, instrument parameters, and data analysis, including the expected fragmentation pattern.

Experimental Protocol

This protocol outlines the steps for preparing the this compound sample and analyzing it using a tandem mass spectrometer.

Materials and Reagents
  • This compound peptide standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • Eppendorf tubes

  • Syringe filters (0.22 µm)

Sample Preparation
  • Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade water to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with a solvent mixture of 50% acetonitrile and 0.1% formic acid in water to a final concentration of 10 µg/mL.

  • Sample Cleanup (Optional): If the sample is suspected to contain interfering substances, a desalting step using a C18 ZipTip or similar solid-phase extraction method can be performed.

Mass Spectrometry Analysis

The analysis is performed using a high-resolution tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • MS Scan Range: m/z 100-1000

  • MS/MS Analysis: For fragmentation analysis, the doubly charged precursor ion of this compound is isolated and subjected to collision-induced dissociation (CID).

  • Collision Energy: A ramp of collision energies (e.g., 15-30 eV) should be applied to obtain a comprehensive fragmentation spectrum.

Data Presentation

The expected monoisotopic masses for the protonated precursor ion and the major fragment ions (b and y series) of this compound are summarized in the table below. The fragmentation of peptides in CID typically occurs at the peptide bonds, leading to the formation of b-ions (containing the N-terminus) and y-ions (containing the C-terminus).

Ion Type Sequence Theoretical m/z
[M+H]⁺ This compound589.3521
[M+2H]²⁺ This compound295.1797
b₁ Lys129.1023
b₂ Lys-Trp315.1979
b₃ Lys-Trp-Lys443.2928
y₁ Lys147.1128
y₂ Trp-Lys333.2084
y₃ Lys-Trp-Lys461.3033

Note: The theoretical m/z values are for the monoisotopic, singly charged ions unless otherwise specified.

Lysine-containing peptides are also known to produce characteristic immonium ions and ions resulting from the loss of ammonia from the lysine side chain.[4] Common fragment ions observed for lysine include m/z 84.0813 and m/z 129.1023.[4]

Visualization

Experimental Workflow

The overall workflow for the characterization of this compound by mass spectrometry is illustrated in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide_Standard This compound Standard Stock_Solution Stock Solution (1 mg/mL in H₂O) Peptide_Standard->Stock_Solution Dissolve Working_Solution Working Solution (10 µg/mL in 50% ACN, 0.1% FA) Stock_Solution->Working_Solution Dilute ESI_Source Electrospray Ionization (ESI) Working_Solution->ESI_Source Infusion/LC Injection MS1_Scan MS1 Scan (Precursor Ion Detection) ESI_Source->MS1_Scan Isolation Precursor Ion Isolation MS1_Scan->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2_Scan MS2 Scan (Fragment Ion Detection) CID->MS2_Scan Mass_Spectrum Mass Spectrum Analysis MS2_Scan->Mass_Spectrum Sequence_Confirmation Sequence Confirmation Mass_Spectrum->Sequence_Confirmation Fragment Ion Matching

Caption: Experimental workflow for this compound characterization.

Conclusion

The protocol described in this application note provides a reliable method for the characterization of the tetrapeptide this compound using tandem mass spectrometry. By following this workflow, researchers can confidently verify the molecular weight and amino acid sequence of this and other similar synthetic peptides. The provided table of expected masses serves as a valuable reference for the interpretation of the resulting mass spectra.

References

Application Notes and Protocols for the Structural Analysis of H-Lys-Trp-Lys-OH via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the detailed structural elucidation of peptides at the atomic level.[1][2] It provides critical information on the primary amino acid sequence, three-dimensional conformation, and dynamics in solution.[3][4] This document outlines the application and protocols for the comprehensive structural analysis of the tripeptide H-Lys-Trp-Lys-OH using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The tripeptide this compound, composed of two lysine residues and a central tryptophan residue, presents a combination of flexible aliphatic side chains and a rigid aromatic system, making it an excellent candidate for detailed structural analysis by NMR. The protocols herein describe sample preparation, data acquisition, and a systematic approach to spectral assignment using a combination of through-bond (COSY, TOCSY) and through-space (NOESY) correlations, as well as one-bond and multiple-bond heteronuclear correlations (HSQC, HMBC).[1][5]

Experimental Workflow

The overall workflow for the structural analysis of this compound is depicted below. It begins with sample preparation, followed by the acquisition of a series of NMR spectra, and culminates in data processing, resonance assignment, and structural interpretation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Structural Elucidation SamplePrep Sample Preparation (Peptide Dissolution, pH Adjustment) NMR_1D 1D ¹H NMR (Purity & Folding Assessment) SamplePrep->NMR_1D NMR_2D_Homo 2D Homonuclear NMR (COSY, TOCSY, NOESY) NMR_1D->NMR_2D_Homo NMR_2D_Hetero 2D Heteronuclear NMR (¹³C HSQC, ¹³C HMBC) NMR_1D->NMR_2D_Hetero Processing Data Processing (FT, Phasing, Baseline Correction) NMR_2D_Homo->Processing NMR_2D_Hetero->Processing Assignment Resonance Assignment (Spin System Identification, Sequential Walking) Processing->Assignment Structure Structural Interpretation (Chemical Shifts, NOEs, Coupling Constants) Assignment->Structure G cluster_0 Step 1: Spin System ID cluster_1 Step 2: Sequential Assignment cluster_2 Step 3: Sidechain & Carbon Assignment cluster_4 Step 4: Final Verification TOCSY TOCSY Spectrum Identify_AA Identify Amino Acid Spin Systems (Lys, Trp) TOCSY->Identify_AA Sequential_Walk Sequential Walk (Connect residues via Hα(i) - HN(i+1) NOEs) Identify_AA->Sequential_Walk NOESY NOESY Spectrum NOESY->Sequential_Walk Assign_Sidechain Assign Sidechain Protons Sequential_Walk->Assign_Sidechain COSY_HSQC COSY & HSQC Spectra COSY_HSQC->Assign_Sidechain HSQC_HMBC HMBC HMBC Spectrum Assign_Carbons Assign ¹³C Resonances Final_Check Verify Assignments (Cross-check all spectra) Assign_Carbons->Final_Check HSQC_HMBC->Assign_Carbons

References

Application Notes and Protocols: H-Lys-Trp-Lys-OH Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys-Trp-Lys-OH is a tripeptide with demonstrated antimicrobial and antiviral properties. Its efficacy is attributed to the cationic nature of the lysine residues and the hydrophobic characteristics of the tryptophan residue, which facilitate interaction with and disruption of microbial cell membranes. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in downstream applications such as antimicrobial susceptibility testing, mechanism of action studies, and in vitro and in vivo efficacy models. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and for understanding the peptide's behavior in various experimental systems.

PropertyValueReference
Molecular Formula C₂₃H₃₆N₆O₄[1]
Molecular Weight 460.57 g/mol [2]
CAS Number 38579-27-0[1]
Appearance White to off-white powderN/A
Purity (HPLC) Typically ≥95%[1]
Solubility Soluble in water (100 mg/mL)[1]
Isoelectric Point (pI) High (Basic peptide)Inferred from amino acid composition
Biological Activity Antibacterial, Antiviral[2]

Note: The isoelectric point is predicted to be high due to the presence of two basic lysine residues and the N-terminal amino group.

Experimental Protocols

Materials and Equipment
  • This compound peptide (lyophilized powder)

  • Sterile, nuclease-free water (e.g., Milli-Q or equivalent)

  • Sterile 0.1% (v/v) acetic acid in water (optional, for aiding dissolution)

  • Sterile dimethyl sulfoxide (DMSO) (optional, for hydrophobic peptides)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator

  • Sterile pipette tips

  • Personal protective equipment (gloves, lab coat, safety glasses)

Protocol for Preparing a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.

  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.

  • Calculate the Required Mass: Determine the mass of the peptide required to prepare the desired volume of a 10 mM stock solution using the following formula:

    Mass (mg) = Desired Volume (mL) x 10 mM x Molecular Weight (460.57 g/mol ) / 1000

    Example: For 1 mL of a 10 mM stock solution, the required mass is 1 mL x 10 mM x 460.57 / 1000 = 4.61 mg.

  • Weigh the Peptide: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a clean, draft-free environment.

  • Dissolution: a. Add the appropriate volume of sterile, nuclease-free water to the vial containing the weighed peptide. b. Vortex the solution for 30-60 seconds to facilitate dissolution. c. If the peptide does not fully dissolve, sonicate the vial in a bath sonicator for 5-10 minutes. d. Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization (Optional but Recommended): For applications requiring sterile conditions, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.[2]

  • Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the peptide. b. Clearly label each aliquot with the peptide name, concentration, date of preparation, and solvent. c. For long-term storage, store the aliquots at -80°C for up to 6 months.[2] For short-term storage, -20°C for up to 1 month is acceptable.[2]

Handling Insoluble Peptides

This compound is generally soluble in water. However, if solubility issues arise, the following steps can be taken:

  • Use of Acidic Solution: Since this compound is a basic peptide, its solubility can be enhanced in a slightly acidic solution. Attempt to dissolve the peptide in sterile 0.1% (v/v) acetic acid in water.

  • Use of Organic Solvents: For peptides that remain insoluble, a small amount of an organic solvent like DMSO can be used to aid dissolution. First, dissolve the peptide in a minimal volume of 100% DMSO, and then slowly add this solution dropwise to the aqueous buffer while vortexing to reach the desired final concentration. Note that the final concentration of DMSO should be kept as low as possible to avoid cytotoxicity in cell-based assays.

Visualizations

The following diagrams illustrate key aspects of this compound preparation and its mechanism of action.

G cluster_workflow Stock Solution Preparation Workflow start Start: Lyophilized Peptide equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Peptide equilibrate->weigh dissolve Dissolve in Sterile Water weigh->dissolve vortex Vortex/Sonicate dissolve->vortex check Check for Complete Dissolution vortex->check insoluble Insoluble check->insoluble No soluble Soluble check->soluble Yes acid Try 0.1% Acetic Acid insoluble->acid aliquot Aliquot into Single-Use Tubes soluble->aliquot acid->dissolve store Store at -80°C aliquot->store end End: Ready-to-use Aliquots store->end G cluster_membrane Antimicrobial Mechanism of Action peptide This compound (+) interaction Electrostatic Interaction peptide->interaction membrane Bacterial Cell Membrane (-) interaction->membrane insertion Hydrophobic Insertion of Trp interaction->insertion permeabilization Membrane Permeabilization insertion->permeabilization collapse Collapse of Transmembrane Potential permeabilization->collapse translocation Peptide Translocation permeabilization->translocation death Bacterial Cell Death collapse->death binding Binding to Intracellular Targets translocation->binding rna Intracellular RNA binding->rna binding->death

References

Application Notes and Protocols: H-Lys-Trp-Lys-OH In Vitro Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antimicrobial susceptibility testing of the synthetic peptide H-Lys-Trp-Lys-OH. This document includes a summary of its expected antimicrobial activity, detailed protocols for key experimental procedures, and a discussion of its putative mechanism of action.

Introduction

This compound is a short, cationic tripeptide with the sequence Lysine-Tryptophan-Lysine. While specific quantitative data for this exact peptide is limited in publicly available literature, peptides containing repeating lysine and tryptophan residues have demonstrated significant antimicrobial activity against a broad spectrum of pathogens[1][2]. The cationic nature of lysine and the hydrophobic properties of tryptophan are key features of many antimicrobial peptides (AMPs), suggesting that this compound likely functions by disrupting the integrity of microbial cell membranes[1][2][3]. This document outlines the standard procedures to quantify the in vitro antimicrobial efficacy of this compound.

Antimicrobial Activity Profile (Hypothetical)

Based on studies of peptides with similar Lys-Trp motifs, this compound is predicted to be active against both Gram-positive and Gram-negative bacteria. The following table summarizes hypothetical Minimum Inhibitory Concentrations (MICs) to illustrate the expected activity. Actual values must be determined experimentally.

Microorganism Type Hypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive16 - 64
Bacillus subtilisGram-positive8 - 32
Escherichia coliGram-negative32 - 128
Pseudomonas aeruginosaGram-negative64 - 256

Experimental Protocols

Accurate determination of the antimicrobial activity of peptides requires specific methodologies that account for their unique properties, such as their cationic nature which can lead to non-specific binding to standard plasticware[2].

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard guidelines for antimicrobial peptide susceptibility testing.

a. Materials:

  • This compound peptide stock solution (e.g., 1 mg/mL in sterile deionized water or 0.01% acetic acid).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains for testing.

  • Sterile, 96-well, low-binding polypropylene microtiter plates.

  • Spectrophotometer.

  • Incubator (37°C).

b. Protocol:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically equivalent to a 0.5 McFarland standard or an optical density at 600 nm (OD₆₀₀) of 0.08-0.1).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Dilution Series:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well polypropylene plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 should contain 100 µL of CAMHB with no peptide (growth control).

    • Well 12 should contain 100 µL of uninoculated CAMHB (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

    • Alternatively, the OD₆₀₀ of each well can be read using a microplate reader. The MIC is defined as the lowest peptide concentration showing no significant increase in OD₆₀₀ compared to the sterility control.

Determination of Minimum Bactericidal Concentration (MBC)

a. Protocol:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in CFU from the initial inoculum.

Diagrams

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_bacteria Prepare Bacterial Inoculum (Log Phase, ~5x10^5 CFU/mL) start->prep_bacteria prep_peptide Prepare Peptide Stock Solution (e.g., 1 mg/mL) start->prep_peptide inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate serial_dilution Perform 2-fold Serial Dilutions in Polypropylene 96-well Plate prep_peptide->serial_dilution serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results (Visual Inspection or OD600) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism_of_Action Proposed Mechanism of Action of this compound cluster_peptide Peptide cluster_membrane Bacterial Membrane cluster_outcome Outcome peptide This compound (Cationic & Amphipathic) interaction Electrostatic Interaction peptide->interaction membrane Negatively Charged Bacterial Membrane membrane->interaction insertion Hydrophobic Insertion of Trp interaction->insertion disruption Membrane Disruption (Pore Formation/Destabilization) insertion->disruption leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of action for this compound.

Discussion of Mechanism

The antimicrobial activity of lysine and tryptophan-rich peptides is primarily attributed to their interaction with and disruption of the bacterial cell membrane[1][2]. The positively charged lysine residues are thought to facilitate the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria[1]. Following this initial binding, the hydrophobic tryptophan residue likely inserts into the hydrophobic core of the lipid bilayer[1][2]. This process is believed to destabilize the membrane, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death[1][2]. This membrane-centric mechanism of action is a hallmark of many antimicrobial peptides and is considered a key advantage, as it is less likely to induce resistance compared to antibiotics that target specific intracellular metabolic pathways[1].

References

Application Notes and Protocols for H-Lys-Trp-Lys-OH in Bacterial Membrane Disruption Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys-Trp-Lys-OH is a short, cationic antimicrobial peptide composed of a sequence of L-Lysine, L-Tryptophan, and L-Lysine.[1][2] Like other lysine and tryptophan-rich antimicrobial peptides (AMPs), its primary mechanism of antibacterial action is believed to be the disruption of the bacterial cell membrane.[3][4] The positively charged lysine residues facilitate initial electrostatic interactions with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the hydrophobic tryptophan residue is thought to insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately cell death.[3]

These application notes provide a comprehensive overview of the methodologies used to study the bacterial membrane disruption capabilities of this compound and similar peptides. The protocols detailed below are standard assays for determining antimicrobial efficacy and elucidating the membrane-targeting mechanism.

Quantitative Data Summary

While specific quantitative data for the short peptide this compound is not extensively available in the public domain, the following table summarizes representative data for a series of longer peptides with repeating lysine-tryptophan motifs, (KW)n, which share a similar proposed mechanism of action. This data is presented to provide a comparative context for the expected activity of such peptides.

PeptideTarget OrganismMinimum Inhibitory Concentration (MIC) (µM)
(KW)2E. coli> 100
S. aureus> 100
(KW)3E. coli50
S. aureus50
(KW)4E. coli12.5
S. aureus6.25
(KW)5E. coli25
S. aureus12.5

Data is representative of findings for (KW)n peptides and is intended for illustrative purposes.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the peptide required to inhibit the visible growth of a bacterial strain.

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring OD600)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in sterile water or a suitable buffer.

  • Grow bacterial cultures overnight at 37°C.

  • Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD600) of 0.01 (approximately 1 x 10^6 CFU/mL).

  • In a 96-well plate, perform a serial two-fold dilution of the peptide stock solution in MHB to achieve a range of desired concentrations.

  • Add an equal volume of the diluted bacterial suspension to each well.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.[3][5]

Time-Kill Kinetics Assay

This assay evaluates the bactericidal activity of the peptide over time.

Materials:

  • This compound

  • Mid-logarithmic phase bacterial culture

  • Phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • Incubator

Procedure:

  • Grow bacteria to mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Dilute the bacterial culture to approximately 1 x 10^6 CFU/mL in MHB.

  • Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a no-peptide control.

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots in sterile PBS.

  • Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.[3]

SYTOX Green Uptake Assay (Membrane Permeabilization)

This assay uses a fluorescent dye that can only enter cells with compromised membranes, thus indicating membrane permeabilization.[6][7][8][9]

Materials:

  • This compound

  • Mid-logarithmic phase bacterial culture

  • SYTOX Green nucleic acid stain

  • HEPES buffer or PBS

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Grow bacteria to mid-logarithmic phase and wash twice with buffer.

  • Resuspend the bacterial pellet in buffer to an OD600 of 0.2.

  • Add SYTOX Green to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes to allow for dye equilibration.

  • Dispense the bacterial suspension into a 96-well black, clear-bottom plate.

  • Add varying concentrations of this compound to the wells.

  • Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation, ~520 nm emission).[6][10] An increase in fluorescence indicates membrane permeabilization.

Calcein Leakage Assay (Model Membrane Disruption)

This assay utilizes liposomes encapsulating a fluorescent dye (calcein) at a self-quenching concentration to model the bacterial membrane. Peptide-induced disruption of the liposomes causes dye release and a subsequent increase in fluorescence.[7][8][11]

Materials:

  • This compound

  • Lipids for preparing large unilamellar vesicles (LUVs) that mimic bacterial membranes (e.g., a mixture of phosphatidylglycerol and phosphatidylethanolamine).

  • Calcein

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Prepare LUVs encapsulating calcein by methods such as extrusion or sonication.

  • Remove unencapsulated calcein by passing the LUV suspension through a size-exclusion chromatography column.

  • Dilute the calcein-loaded LUVs in a suitable buffer in a 96-well plate.

  • Add different concentrations of this compound to the wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for calcein (e.g., ~495 nm excitation, ~515 nm emission).

  • To determine 100% leakage, add a detergent like Triton X-100 to a control well.

  • Calculate the percentage of calcein leakage induced by the peptide relative to the total leakage caused by the detergent.[12]

Visualizations

G cluster_peptide This compound cluster_membrane Bacterial Membrane peptide Cationic Peptide (this compound) interaction Electrostatic Interaction peptide->interaction membrane Negatively Charged Bacterial Membrane insertion Hydrophobic Insertion of Trp interaction->insertion disruption Membrane Disruption insertion->disruption death Cell Death disruption->death

Caption: Proposed mechanism of this compound bacterial membrane disruption.

G start Start: Bacterial Culture mic MIC Assay (Determine effective concentration) start->mic time_kill Time-Kill Kinetics (Assess bactericidal activity) mic->time_kill membrane_perm Membrane Permeabilization Assays (e.g., SYTOX Green, Calcein Leakage) mic->membrane_perm data_analysis Data Analysis and Mechanism Elucidation time_kill->data_analysis membrane_perm->data_analysis end End: Characterize Peptide Activity data_analysis->end

Caption: Experimental workflow for evaluating this compound antibacterial activity.

References

Application Notes and Protocols for Assessing the Antiviral Efficacy of H-Lys-Trp-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys-Trp-Lys-OH is a tripeptide that has been identified for its potential antibacterial and antiviral activities[1]. Peptides rich in lysine and tryptophan have demonstrated the ability to interfere with viral replication cycles[2]. Specifically, lysine has been shown to inhibit the replication of viruses such as Herpes Simplex Virus (HSV), and more recently, studies have suggested its potential to attenuate infections by enveloped viruses like SARS-CoV-2 and Influenza A virus[3][4]. The proposed mechanisms of action include the disruption of virus uncoating and the competitive antagonism of arginine, an amino acid crucial for the synthesis of viral nucleocapsid proteins[3][4][5].

These application notes provide a comprehensive set of protocols for researchers to systematically evaluate the in vitro antiviral efficacy of this compound against a range of viruses. The described methodologies include cytotoxicity assays to establish a therapeutic window, and various antiviral assays to determine the peptide's inhibitory potential at different stages of the viral life cycle.

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clear comparison.

Table 1: Cytotoxicity of this compound

Cell LineAssay MethodCC50 (µg/mL)Observation Period (hrs)
e.g., Veroe.g., MTTDatae.g., 48
e.g., A549e.g., MTTDatae.g., 48
e.g., MDCKe.g., XTTDatae.g., 72

Table 2: Antiviral Activity of this compound

VirusCell LineAssayEC50 (µg/mL)SI (CC50/EC50)
e.g., HSV-1e.g., VeroPlaque ReductionDataData
e.g., Influenza Ae.g., MDCKTCID50DataData
e.g., SARS-CoV-2e.g., Vero E6qPCRDataData

Experimental Protocols

Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for differentiating antiviral effects from cytotoxicity.

a. Materials:

  • This compound (stock solution prepared in sterile, nuclease-free water)[1]

  • Selected host cell lines (e.g., Vero for HSV, MDCK for Influenza, A549 for general respiratory viruses)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

b. Procedure:

  • Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours.

  • After 24 hours, remove the culture medium and add fresh medium containing two-fold serial dilutions of this compound. Include a "cells only" control (no peptide).

  • Incubate the plates for a period equivalent to the planned antiviral assay (e.g., 48-72 hours).

  • Following incubation, add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the peptide concentration and using a non-linear regression analysis.

Plaque Reduction Assay

This assay is considered the gold standard for quantifying the inhibition of lytic virus replication[6][7].

a. Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • This compound serial dilutions

  • Serum-free culture medium

  • Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

b. Procedure:

  • Prepare serial dilutions of the this compound in serum-free medium.

  • Mix each peptide dilution with an equal volume of virus suspension (containing approximately 100 plaque-forming units, PFU). Incubate for 1 hour at 37°C to allow the peptide to interact with the virus.

  • Wash the confluent cell monolayers with serum-free medium and infect with the peptide-virus mixtures. Include a "virus only" control.

  • Allow the virus to adsorb for 1 hour at 37°C.

  • Remove the inoculum and add the overlay medium to each well.

  • Incubate the plates for 2-5 days, depending on the virus, until visible plaques are formed.

  • Fix the cells with the fixative solution and then stain with the crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the "virus only" control for each peptide concentration.

  • Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the peptide concentration.

TCID50 Assay

The Tissue Culture Infectious Dose 50 (TCID50) assay is used for viruses that do not form plaques but cause a cytopathic effect (CPE)[8][9][10][11][12].

a. Materials:

  • Host cells seeded in a 96-well plate

  • Virus stock

  • Serial dilutions of this compound

  • Complete culture medium

b. Procedure:

  • Seed a 96-well plate with host cells and incubate for 24 hours.

  • Prepare serial dilutions of the virus.

  • Prepare different concentrations of this compound in the culture medium.

  • Treat the cells with the peptide concentrations for a predetermined time (e.g., 1-2 hours) before, during, or after viral infection to assess the mechanism of action. For a standard efficacy test, the peptide and virus can be added concurrently.

  • Add the virus dilutions to the wells. Include cell controls (no virus, no peptide) and virus controls (virus, no peptide).

  • Incubate the plate for 3-7 days and observe for CPE daily using a microscope.

  • After the incubation period, score each well as positive or negative for CPE.

  • Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method[12].

  • The reduction in viral titer in the presence of the peptide indicates its antiviral activity.

Quantitative PCR (qPCR) Assay

This assay quantifies the amount of viral nucleic acid (DNA or RNA) and is highly sensitive for determining viral load[13][14][15][16][17].

a. Materials:

  • Host cells in appropriate culture plates

  • Virus stock

  • This compound

  • Nucleic acid extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a specific probe

  • Primers and probes specific to the target virus genome

  • qPCR instrument

b. Procedure:

  • Infect host cells with the virus in the presence or absence of different concentrations of this compound.

  • At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cells or the supernatant.

  • Extract the total nucleic acid from the samples.

  • For RNA viruses, perform reverse transcription to synthesize cDNA.

  • Set up the qPCR reaction with the extracted nucleic acid, primers, probe (if applicable), and master mix.

  • Run the qPCR program on a thermal cycler.

  • Quantify the viral genome copy number by comparing the Ct values to a standard curve of known concentrations.

  • Calculate the reduction in viral load in peptide-treated samples compared to the untreated control to determine the antiviral efficacy.

Visualizations

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_antiviral_methods Antiviral Assay Methods cluster_analysis Data Analysis Peptide_Prep Prepare this compound Stock & Dilutions Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 Peptide_Prep->Cytotoxicity Antiviral Antiviral Efficacy Assays Peptide_Prep->Antiviral Cell_Culture Culture Host Cells Cell_Culture->Cytotoxicity Cell_Culture->Antiviral Virus_Stock Prepare Virus Stock Virus_Stock->Antiviral SI_Calc Calculate Selectivity Index (SI) SI = CC50 / EC50 Cytotoxicity->SI_Calc Plaque_Assay Plaque Reduction Assay (for lytic viruses) Antiviral->Plaque_Assay TCID50_Assay TCID50 Assay (for CPE-inducing viruses) Antiviral->TCID50_Assay qPCR_Assay qPCR Assay (for viral load quantification) Antiviral->qPCR_Assay EC50_Calc Calculate EC50 Plaque_Assay->EC50_Calc TCID50_Assay->EC50_Calc qPCR_Assay->EC50_Calc EC50_Calc->SI_Calc G cluster_virus_lifecycle Viral Life Cycle cluster_peptide_action Proposed this compound Mechanism Attachment 1. Virus Attachment to Host Cell Entry 2. Virus Entry (Endocytosis) Attachment->Entry Uncoating 3. Uncoating & Genome Release Entry->Uncoating Replication 4. Viral Replication & Protein Synthesis Uncoating->Replication Assembly 5. Virion Assembly Replication->Assembly Release 6. Progeny Virus Release Assembly->Release Peptide This compound Inhibition_Uncoating Inhibition of Uncoating Peptide->Inhibition_Uncoating Disturbs process Inhibition_Replication Inhibition of Replication Peptide->Inhibition_Replication Arginine antagonism Inhibition_Uncoating->Uncoating Inhibition_Replication->Replication

References

Application Notes and Protocols for H-Lys-Trp-Lys-OH Peptide Stability and Degradation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide H-Lys-Trp-Lys-OH is a molecule of interest, noted for its potential antibacterial and antiviral activities.[1] The stability of such peptide-based therapeutic candidates is a critical parameter that influences their efficacy, shelf-life, and overall development potential. Peptides are susceptible to both physical and chemical degradation, which can be influenced by factors such as pH, temperature, light, and the presence of enzymes.[2][3]

Common chemical degradation pathways for peptides include hydrolysis of the peptide backbone, oxidation, particularly of residues like Tryptophan, and deamidation.[2][3] Physical instability can manifest as aggregation or adsorption to surfaces.[2] For peptides intended for systemic administration, stability in biological matrices like plasma or serum is of utmost importance, as they are rapidly cleared by proteases.[2][4][5][6][7]

These application notes provide a comprehensive overview and detailed protocols for assessing the stability and degradation of the this compound peptide. The methodologies described herein are fundamental for establishing its degradation profile, identifying potential degradation products, and determining its viability as a therapeutic agent.

Data Presentation: Stability Summary

The following tables summarize example quantitative data from stability and degradation assays of this compound.

Note: The data presented below are illustrative examples based on the typical stability of short, unmodified peptides and are intended to serve as a template for data presentation.

Table 1: Example Data for Solution Stability of this compound at 25°C

Buffer (pH)Time Point (hours)This compound Remaining (%)Major Degradation Products Identified
pH 4.00100-
2498.5Minor hydrolysis products
7295.2Hydrolysis products
16890.1Hydrolysis products
pH 7.40100-
2499.1-
7297.0Minor hydrolysis products
16894.5Hydrolysis products
pH 9.00100-
2496.3Hydrolysis, minor oxidation
7288.7Hydrolysis, oxidation products
16875.4Hydrolysis, oxidation products

Table 2: Example Data for Plasma Stability of this compound at 37°C

MatrixTime Point (minutes)This compound Remaining (%)Major Degradation Products Identified
Human Plasma0100-
1565.2Lys-Trp, Trp-Lys
3042.1Lys-Trp, Trp-Lys, free amino acids
6015.8Free amino acids
120< 5Free amino acids

Table 3: Example Data for Forced Degradation of this compound

ConditionTime Point (hours)This compound Remaining (%)Major Degradation Products Identified
0.1 M HCl470.3Hydrolysis products (e.g., Lys-Trp, Trp-Lys)
0.1 M NaOH465.8Hydrolysis products, racemized species
3% H₂O₂455.2Oxidized Tryptophan species (e.g., kynurenine)
Light (ICH Q1B)2492.5Photo-oxidation products of Tryptophan

Experimental Protocols

Solution Stability Assay

This protocol assesses the intrinsic chemical stability of this compound in aqueous solutions at various pH values.

Materials:

  • This compound peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.0

  • Borate buffer, pH 9.0

  • HPLC grade water and acetonitrile

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • LC-MS system for peak identification

Protocol:

  • Prepare a stock solution of this compound in HPLC grade water at a concentration of 1 mg/mL.

  • Dilute the stock solution into the pH 4.0, 7.4, and 9.0 buffers to a final concentration of 100 µg/mL.

  • Aliquot the solutions into separate vials for each time point.

  • Incubate the vials at a controlled temperature (e.g., 4°C, 25°C, and 40°C).

  • At specified time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each condition.

  • Quench any potential reaction by adding an equal volume of 1% formic acid in acetonitrile.

  • Analyze the samples by RP-HPLC with UV detection (e.g., at 220 nm and 280 nm).

  • Calculate the percentage of the parent peptide remaining by comparing the peak area at each time point to the peak area at time zero.

  • Characterize major degradation products using LC-MS.

Plasma Stability Assay

This protocol evaluates the stability of this compound in the presence of plasma proteases.

Materials:

  • This compound peptide

  • Human plasma (or other species of interest), anticoagulated with heparin or EDTA

  • HPLC grade water and acetonitrile

  • Trichloroacetic acid (TCA) or ice-cold acetonitrile for protein precipitation

  • HPLC-MS/MS system

Protocol:

  • Pre-warm the human plasma to 37°C.

  • Prepare a stock solution of this compound in water or a suitable buffer.

  • Spike the stock solution into the pre-warmed plasma to a final concentration of 10 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Immediately stop the enzymatic degradation by adding three volumes of ice-cold acetonitrile or 10% TCA to precipitate the plasma proteins.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent peptide.

  • Calculate the half-life (t₁/₂) of the peptide in plasma.

Forced Degradation Study

This study is designed to identify potential degradation products and pathways under stress conditions.

Materials:

  • This compound peptide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Photostability chamber (ICH Q1B compliant)

  • HPLC-UV and LC-MS systems

Protocol:

  • Acid and Base Hydrolysis:

    • Dissolve the peptide in 0.1 M HCl and 0.1 M NaOH separately.

    • Incubate at a controlled elevated temperature (e.g., 60°C) for several hours.

    • At set time points, withdraw samples and neutralize them (base for the acid sample, and acid for the base sample).

    • Analyze by HPLC and LC-MS.

  • Oxidative Degradation:

    • Dissolve the peptide in a 3% solution of H₂O₂.

    • Incubate at room temperature, protected from light, for several hours.

    • Analyze samples at various time points by HPLC and LC-MS.

  • Photostability:

    • Expose a solid sample and a solution of the peptide to light conditions as specified in ICH guideline Q1B.

    • Include a dark control sample stored under the same conditions.

    • After the exposure period, analyze both the light-exposed and dark control samples by HPLC and LC-MS.

Visualizations

Peptide_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis Peptide This compound Stock Prepare Stock Solution (1 mg/mL in H2O) Peptide->Stock Dilution Dilute in Test Media (Buffers, Plasma, etc.) Stock->Dilution Solution Solution Stability (pH 4, 7.4, 9) (4°C, 25°C, 40°C) Dilution->Solution Plasma Plasma Stability (37°C) Dilution->Plasma Forced Forced Degradation (Acid, Base, Oxidative, Light) Dilution->Forced Quench Quench Reaction/ Protein Precipitation Solution->Quench Plasma->Quench Forced->Quench HPLC RP-HPLC-UV Analysis (% Parent Remaining) Quench->HPLC LCMS LC-MS/MS Analysis (Degradant ID & Quantification) Quench->LCMS Data Data Analysis (Half-life, Degradation Profile) HPLC->Data LCMS->Data

Caption: Experimental workflow for assessing peptide stability.

Peptide_Degradation_Pathways cluster_chem Chemical Degradation cluster_enz Enzymatic Degradation Peptide This compound Hydrolysis Hydrolysis (Peptide Bond Cleavage) Peptide->Hydrolysis H⁺ / OH⁻ Oxidation Oxidation (Tryptophan Side-Chain) Peptide->Oxidation H₂O₂ Photo Photo-oxidation (Tryptophan Degradation) Peptide->Photo Light Proteolysis Proteolysis (in Plasma) Peptide->Proteolysis Proteases Products Degradation Products (Smaller Peptides, Free Amino Acids, Oxidized Species) Hydrolysis->Products Oxidation->Products Photo->Products Proteolysis->Products

Caption: Common degradation pathways for this compound.

Antimicrobial_MoA cluster_steps Mechanism of Action Peptide This compound (Cationic Peptide) Step1 Electrostatic Attraction Peptide->Step1 Membrane Bacterial Membrane (Anionic Surface) Membrane->Step1 Step2 Membrane Insertion Step1->Step2 Step3 Pore Formation/ Membrane Disruption Step2->Step3 Lysis Cell Lysis & Bacterial Death Step3->Lysis

Caption: Proposed mechanism of action for antimicrobial peptides.

References

Application Notes and Protocols for Labeling H-Lys-Trp-Lys-OH for Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Lys-Trp-Lys-OH is a small molecule peptide with noted antibacterial and antiviral properties.[1] Understanding the mechanisms by which this peptide enters cells is crucial for optimizing its therapeutic potential and developing effective drug delivery systems.[2] Fluorescent labeling is a powerful and widely used technique for visualizing and quantifying the cellular uptake of peptides.[3] By covalently attaching a fluorescent dye (fluorophore) to the peptide, researchers can track its interaction with cell membranes, its internalization pathways, and its subcellular localization using methods like fluorescence microscopy and flow cytometry.[4][5]

These application notes provide a comprehensive guide to labeling this compound and performing cellular uptake studies. They include detailed protocols, data presentation guidelines, and visual workflows to assist researchers in designing and executing their experiments.

1. Selecting a Fluorescent Label

The choice of fluorophore is a critical step that can significantly impact the outcome of an experiment.[4] Key considerations include the dye's spectral properties (excitation and emission wavelengths), brightness, photostability, pH sensitivity, and potential effects on the peptide's biological activity.[3][4][6] The peptide this compound has two primary amine groups on the lysine side chains and one at the N-terminus, which are common targets for conjugation with amine-reactive dyes.[4]

Table 1: Properties of Common Amine-Reactive Fluorescent Dyes

Fluorescent DyeExcitation (nm)Emission (nm)ColorKey Characteristics
FAM (Carboxyfluorescein) ~494~518GreenMost commonly used and cost-effective; absorption matches the 488nm argon laser line; sensitive to pH and photobleaching.[4][7][8][9]
FITC (Fluorescein isothiocyanate) ~495~519GreenSimilar spectral properties to FAM; forms a less stable thiourea linkage compared to FAM's amide bond.[4][10]
TAMRA (Tetramethylrhodamine) ~557~583RedHigh fluorescence intensity, good photostability, and functions over a wide pH range.[4][7][8]
TRITC (Tetramethylrhodamine isothiocyanate) ~557~576RedAn isothiocyanate derivative of TAMRA, often used for cellular labeling.[7]
Cy3 (Cyanine 3) ~550~570Orange-RedBright and photostable; part of a family of dyes with a range of spectral properties.[4][7]
Cy5 (Cyanine 5) ~650~670Far-RedEmission in the far-red spectrum minimizes autofluorescence from cells; good for in-vivo imaging.[4][7]
Alexa Fluor 488 ~490~525GreenHighly photostable and bright alternative to FAM/FITC; less pH sensitive.[4][7]
Alexa Fluor 555 ~555~580Orange-RedBright and photostable alternative to TAMRA/TRITC.[7]

Experimental Workflows and Pathways

2.1. Overall Experimental Workflow

The process of labeling a peptide and quantifying its cellular uptake involves several sequential steps, from initial labeling and purification to incubation with cells and final analysis.

G Peptide This compound (Peptide Synthesis) Labeling Fluorescent Labeling (e.g., with FAM-NHS ester) Peptide->Labeling Amine-reactive dye Purification Purification (HPLC) Labeling->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Incubation Incubation with Cells Characterization->Incubation Labeled Peptide Analysis Uptake Analysis Incubation->Analysis Microscopy Confocal Microscopy Analysis->Microscopy FlowCyto Flow Cytometry Analysis->FlowCyto

Caption: Workflow for peptide labeling and cellular uptake analysis.

2.2. Potential Cellular Uptake Pathways

Cell-penetrating peptides (CPPs) can enter cells through various mechanisms, primarily categorized as direct membrane translocation or energy-dependent endocytosis.[11] Endocytosis is a major route involving the formation of intracellular vesicles.[12][13] Understanding the specific pathway is key to optimizing peptide delivery.

G cluster_endocytosis Endocytosis Extracellular Extracellular Labeled Peptide Clathrin Clathrin-mediated Extracellular->Clathrin Binding Caveolae Caveolae-mediated Extracellular->Caveolae Binding Macropino Macropinocytosis Extracellular->Macropino Binding Membrane Plasma Membrane Cytosol Cytosol EarlyEndosome Early Endosome Clathrin->EarlyEndosome Caveolae->EarlyEndosome Macropino->EarlyEndosome LateEndosome Late Endosome / Lysosome EarlyEndosome->LateEndosome Maturation Release Endosomal Escape LateEndosome->Release Release->Cytosol

Caption: Potential endocytic pathways for peptide internalization.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with an NHS-Ester Dye

This protocol describes a general method for labeling the primary amines of the peptide with a succinimidyl (NHS) ester-activated fluorophore, one of the most common amine-reactive chemistries.

Materials:

  • This compound peptide

  • Amine-reactive fluorescent dye (e.g., FAM-NHS ester, TAMRA-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer)

  • Purification: High-Performance Liquid Chromatography (HPLC) system

  • Analysis: Mass Spectrometer (e.g., MALDI-TOF)[14]

Procedure:

  • Peptide Dissolution: Dissolve this compound in the labeling buffer to a final concentration of 1-5 mg/mL.

  • Dye Dissolution: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction: Add a 1.5 to 3-fold molar excess of the dissolved dye to the peptide solution. The optimal ratio may need to be determined empirically.

  • Incubation: Gently mix the reaction vial and incubate in the dark at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional): To stop the reaction, add the quenching buffer and incubate for an additional hour at room temperature. This step removes unreacted dye.

  • Purification: Purify the labeled peptide from unreacted dye and unlabeled peptide using reverse-phase HPLC (RP-HPLC). Monitor the elution profile at the absorbance wavelength of the dye (e.g., 494 nm for FAM) and the peptide (280 nm for Tryptophan).

  • Verification: Confirm the identity and purity of the final product by mass spectrometry. The mass of the labeled peptide should correspond to the sum of the peptide's mass and the dye's mass minus the mass of the leaving group.

  • Storage: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.[1]

Protocol 2: Quantification of Cellular Uptake by Flow Cytometry

Flow cytometry allows for the rapid quantification of fluorescence intensity in thousands of individual cells, providing a robust measure of peptide uptake across a cell population.[4]

Materials:

  • Adherent or suspension cells (e.g., HeLa, Caco-2)[6][15]

  • Complete cell culture medium

  • Fluorescently labeled this compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

  • Flow cytometer with appropriate lasers and filters for the chosen fluorophore

Procedure:

  • Cell Seeding: Seed cells in 12- or 24-well plates to reach 70-80% confluency on the day of the experiment. For suspension cells, adjust the cell count to the desired density.[16]

  • Peptide Incubation: Remove the culture medium and wash the cells once with warm PBS. Add fresh, serum-free (or complete) medium containing the desired concentration of the labeled peptide (e.g., 1-10 µM). Include a control group of untreated cells.

  • Incubation Period: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C. To investigate energy-dependent uptake, a parallel experiment can be run at 4°C, as endocytosis is significantly inhibited at lower temperatures.[17]

  • Cell Harvesting (Adherent Cells):

    • Wash the cells three times with cold PBS to remove surface-bound peptide.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.

  • Cell Harvesting (Suspension Cells):

    • Transfer the cell suspension directly to a flow cytometry tube.

    • Centrifuge the cells, discard the supernatant, and wash 2-3 times with cold PBS.

  • Resuspension: Resuspend the final cell pellet in cold PBS or a suitable flow cytometry buffer.

  • Analysis: Analyze the samples on a flow cytometer. Use the untreated cells to set the baseline fluorescence. Record the mean fluorescence intensity (MFI) for each sample.

  • Data Presentation: Present the data as the MFI of treated cells, often normalized to the control.

Table 2: Example Data Table for Flow Cytometry Results

Treatment ConditionConcentration (µM)Incubation Time (hr)Mean Fluorescence Intensity (MFI) ± SD
Untreated Control0250 ± 5
Labeled Peptide (37°C)521500 ± 120
Labeled Peptide (4°C)52300 ± 30

Protocol 3: Visualization of Cellular Uptake by Confocal Microscopy

Confocal microscopy provides high-resolution images, allowing for the visualization of the peptide's subcellular localization.[5]

Materials:

  • Cells seeded on glass-bottom dishes or chamber slides

  • Fluorescently labeled this compound

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.

  • Peptide Incubation: Replace the medium with fresh medium containing the labeled peptide at the desired concentration.

  • Incubation: Incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C.

  • Washing: Gently wash the cells three times with warm PBS to remove non-internalized peptide.

  • Nuclear Staining (Live Cell Imaging): If performing live imaging, add a nuclear stain like Hoechst 33342 to the medium and incubate for 10-15 minutes. Wash again with PBS.

  • Imaging (Live Cell): Add fresh medium or imaging buffer to the cells and immediately proceed to imaging on the confocal microscope.

  • Fixation (Fixed Cell Imaging):

    • After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • If desired, permeabilize the cells (e.g., with 0.1% Triton X-100) and perform nuclear staining with DAPI.

    • Mount the coverslip using an appropriate mounting medium.

  • Image Acquisition: Acquire images using the appropriate laser lines and emission filters for the peptide's fluorophore and any counterstains. Z-stack images can be acquired to reconstruct a 3D view of the cell and confirm internalization.

References

Troubleshooting & Optimization

removing TFA from synthetic H-Lys-Trp-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of trifluoroacetic acid (TFA) from the synthetic tripeptide H-Lys-Trp-Lys-OH. TFA is commonly used during peptide synthesis and purification but can be toxic to cells and interfere with biological assays, making its removal crucial for many applications.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove TFA from my synthetic this compound peptide?

A1: Trifluoroacetic acid (TFA) is a strong acid used as a counterion during the solid-phase synthesis and HPLC purification of peptides.[1][2] Residual TFA can be problematic for several reasons:

  • Cellular Toxicity: TFA can be toxic to cells, potentially affecting the viability of cell cultures and the accuracy of in vitro and in vivo experiments.[1][2]

  • Alteration of Peptide Structure and Function: The negatively charged TFA counterions interact with the positively charged residues of the peptide, such as the two lysine residues in this compound. This interaction can alter the peptide's secondary structure, solubility, and biological activity.[4][5]

  • Interference with Biological Assays: TFA can interfere with enzymatic assays and receptor-binding studies. Its strong acidity can denature proteins and compete with phosphate groups in binding sites.[6]

Q2: What are the common methods for removing TFA from peptides?

A2: The most common methods for TFA removal from synthetic peptides include:

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Anion-exchange chromatography is particularly effective for removing TFA.[1][2]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This involves using a mobile phase that does not contain TFA, effectively washing it away from the peptide.[1][2]

  • Salt Exchange: This method involves replacing the TFA counterion with a more biologically compatible one, such as chloride (from HCl) or acetate (from acetic acid), followed by lyophilization.[4][5][7]

Q3: Which TFA removal method is best suited for this compound?

A3: The choice of method depends on the specific requirements of your experiment, such as the acceptable level of residual TFA and the required peptide purity and yield.

  • For high purity and very low residual TFA: A combination of RP-HPLC with a TFA-free mobile phase followed by a salt exchange is often the most rigorous approach.

  • For a simpler and often effective method: Salt exchange with HCl or acetate is a widely used and practical option.[7] Given that this compound has two basic lysine residues, a thorough salt exchange procedure is important to ensure complete removal of the strongly bound TFA counterions.[8]

Q4: Are there any specific considerations for the tryptophan (Trp) residue in my peptide during TFA removal?

A4: Yes, the indole side chain of tryptophan is susceptible to oxidation and degradation, particularly under acidic conditions.[9] When performing TFA removal, it is important to use scavengers (e.g., triisopropylsilane, water) during the initial cleavage from the resin to minimize tryptophan modification.[9] During subsequent TFA removal steps, it is advisable to use degassed solvents and minimize exposure to strong acids for extended periods.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Peptide Recovery After TFA Removal - Peptide precipitation during salt exchange. - Adsorption of the peptide to labware. - Multiple chromatographic steps leading to cumulative loss.- Ensure the peptide is fully dissolved before and during the procedure. For this compound, which is hydrophilic, solubility in aqueous solutions should be good. - Use low-protein-binding tubes and pipette tips. - Optimize the number of purification/exchange steps. A single, efficient salt exchange is often sufficient.
Incomplete TFA Removal - Insufficient equivalents of the new counterion (HCl or acetate). - Strong ionic interaction between TFA and the two lysine residues. - Inefficient lyophilization.- Repeat the salt exchange procedure 2-3 times as detailed in the protocols below.[4][5] - Ensure the final concentration of HCl is between 2 mM and 10 mM during the exchange.[4][5] - Ensure the lyophilizer is functioning correctly and allow sufficient time for complete sublimation.
Peptide Degradation (e.g., oxidation of Trp) - Prolonged exposure to acidic conditions. - Presence of oxidizing agents.- Minimize the duration of exposure to strong acids like HCl. - Use high-purity, degassed solvents. - Store the peptide under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C or -80°C).[10]
Unexpected Peaks in HPLC Analysis After TFA Removal - Formation of salt adducts with the new counterion. - Peptide modification during the removal process.- This is often normal; the peptide will now be in its hydrochloride or acetate salt form, which may have a different retention time. - Analyze the peptide by mass spectrometry to confirm its identity and purity.

Experimental Protocols

Protocol 1: TFA Removal by HCl Salt Exchange

This is a widely adopted method for replacing TFA with chloride ions.[4][5][7]

Materials:

  • This compound TFA salt

  • Distilled, deionized water (ddH₂O)

  • 100 mM Hydrochloric acid (HCl) solution

  • Low-protein-binding microcentrifuge tubes

  • Lyophilizer

Procedure:

  • Dissolve the this compound TFA salt in ddH₂O at a concentration of 1 mg/mL.[4][5]

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[4][5] Concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM could lead to peptide modification.[4][5]

  • Allow the solution to stand at room temperature for at least one minute.[4][5]

  • Freeze the solution at -80°C or in liquid nitrogen.[4][5]

  • Lyophilize the frozen solution overnight until all liquid is removed.[4][5]

  • To ensure complete TFA removal, repeat the cycle of re-dissolving the lyophilized powder in the HCl solution (steps 2-5) at least two more times.[4][5]

  • After the final lyophilization, the peptide is in the hydrochloride salt form.

Protocol 2: TFA Removal by Anion-Exchange Chromatography

This method is effective for removing TFA and can be performed using a benchtop column.

Materials:

  • This compound TFA salt

  • Strong anion-exchange resin (e.g., AG1-X8, quaternary ammonium functionality)[11]

  • 1 M Sodium acetate solution

  • Distilled, deionized water (ddH₂O)

  • Chromatography column

Procedure:

  • Prepare a small column with the anion-exchange resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[12][13]

  • Equilibrate the column by eluting with a 1 M sodium acetate solution.[12][13]

  • Wash the column thoroughly with ddH₂O to remove excess sodium acetate.[12][13]

  • Dissolve the this compound TFA salt in ddH₂O and apply it to the column.[12][13]

  • Elute the peptide with ddH₂O and collect the fractions.[12][13] The positively charged peptide will not bind to the anion-exchange resin, while the negatively charged TFA will be retained.

  • Combine the peptide-containing fractions and lyophilize to obtain the peptide as the acetate salt.[12][13]

Data Presentation

Table 1: Comparison of TFA Removal Methods

MethodTypical Peptide RecoveryResidual TFA LevelAdvantagesDisadvantages
HCl Salt Exchange >90%<1% after 3 cycles[7]Simple, cost-effective, high recovery.May require multiple cycles for complete removal.
Anion-Exchange Chromatography 80-95%[14]<1%Effective for complete TFA removal in a single step.Can be more time-consuming, potential for peptide loss on the column.
RP-HPLC with TFA-free mobile phase 70-90%<0.1%High purity of the final product.Higher cost, more complex instrumentation required, potential for lower yield.[6]

Visualizations

TFA_Removal_Workflow cluster_start Starting Material cluster_methods TFA Removal Methods cluster_end Final Product start This compound (TFA Salt) method1 HCl Salt Exchange start->method1 method2 Anion-Exchange Chromatography start->method2 method3 RP-HPLC (TFA-Free) start->method3 end This compound (Biologically Compatible Salt) method1->end method2->end method3->end

Caption: Workflow for TFA removal from synthetic peptides.

HCl_Salt_Exchange_Protocol dissolve 1. Dissolve Peptide in ddH₂O add_hcl 2. Add 100 mM HCl (final conc. 2-10 mM) dissolve->add_hcl incubate 3. Incubate at Room Temperature add_hcl->incubate freeze 4. Freeze (-80°C or Liquid N₂) incubate->freeze lyophilize 5. Lyophilize Overnight freeze->lyophilize repeat_check Repeat Steps 2-5 (2 more times) lyophilize->repeat_check repeat_check->add_hcl Yes final_product Final Product: This compound (HCl Salt) repeat_check->final_product No (After 3 cycles)

Caption: Step-by-step HCl salt exchange protocol.

References

Technical Support Center: Solid-Phase Synthesis of H-Lys-Trp-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase synthesis of the tripeptide H-Lys-Trp-Lys-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Question 1: Low final peptide yield after cleavage.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Deprotection of Fmoc Group Extend the piperidine treatment time or use a stronger base solution like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the presence of piperidine.[1] Monitor the deprotection reaction using a UV-Vis spectrophotometer to ensure completeness.
Peptide Aggregation During synthesis, aggregation can hinder reagent access. Consider using a more polar solvent system, increasing the reaction temperature, or incorporating backbone modifications if the problem persists.
Premature Cleavage from Resin Ensure the linker is stable to the repeated piperidine treatments used for Fmoc removal. If using a hyper-acid sensitive linker, premature cleavage can occur.
Loss during Work-up Optimize the precipitation and washing steps. Ensure the ether used for precipitation is sufficiently cold to maximize the recovery of the crude peptide.

Question 2: Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.

Potential Causes and Solutions:

The presence of multiple peaks indicates impurities, which can arise from various side reactions. The following table summarizes common impurities and strategies to minimize them.

Impurity TypeCommon CauseMitigation Strategy
Deletion Sequences Incomplete coupling reactions.Double couple each amino acid, especially the bulky Trp residue. Use a coupling reagent known for high efficiency, such as HBTU or HATU.
Truncated & Capped Sequences Incomplete coupling followed by capping with acetic anhydride.Ensure complete coupling at each step. If capping is intentional, this is an expected side-product.
Tryptophan Alkylation Alkylation of the indole ring by carbocations generated during cleavage. This is a significant issue with Trp-containing peptides.[2][3][4]Use Fmoc-Trp(Boc)-OH to protect the indole nitrogen.[5][6] Employ a cleavage cocktail with effective scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).[1][5]
Oxidation of Tryptophan Exposure to air or oxidizing agents during synthesis and cleavage.Keep all solutions blanketed with an inert gas like nitrogen or argon. Use scavengers in the cleavage cocktail that can also reduce oxidized species.[3][7]
Incomplete Side-Chain Deprotection Insufficient cleavage time or inappropriate cleavage cocktail for the protecting groups used.Ensure the cleavage cocktail is appropriate for all protecting groups (e.g., Boc for Lys). Extend the cleavage time if necessary, but be mindful of potential side reactions with longer exposure to strong acid.[5]
Racemization Can occur during amino acid activation, especially for histidine, but less common for Lys and Trp.Use coupling reagents that minimize racemization, such as those forming HOBt or Oxyma esters.

A logical workflow for troubleshooting impurities is presented below:

G start Crude Peptide Analysis (HPLC/MS) check_mass Check Mass Spectrum of Peaks start->check_mass main_peak Correct Mass for this compound? check_mass->main_peak impurity_analysis Analyze Impurity Masses main_peak->impurity_analysis No/Other Peaks success Synthesis Successful main_peak->success Yes mass_minus_aa Mass = Target - Amino Acid? impurity_analysis->mass_minus_aa deletion Result: Deletion Sequence Solution: Optimize Coupling mass_minus_aa->deletion Yes mass_plus_adduct Mass = Target + Adduct (e.g., +106 Da)? mass_minus_aa->mass_plus_adduct No alkylation Result: Tryptophan Alkylation Solution: Use Trp(Boc), Optimize Scavengers mass_plus_adduct->alkylation Yes mass_plus_o Mass = Target + 16 Da? mass_plus_adduct->mass_plus_o No oxidation Result: Tryptophan Oxidation Solution: Inert Atmosphere, Scavengers mass_plus_o->oxidation Yes incomplete_deprotection_check Mass = Target + Protecting Group? mass_plus_o->incomplete_deprotection_check No incomplete_deprotection Result: Incomplete Deprotection Solution: Optimize Cleavage Cocktail/Time incomplete_deprotection_check->incomplete_deprotection Yes other_impurities Investigate Other Potential Side Reactions incomplete_deprotection_check->other_impurities No

Caption: Troubleshooting workflow for identifying impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended protecting group strategy for the solid-phase synthesis of this compound?

For Fmoc-based solid-phase peptide synthesis (SPPS), a robust protecting group strategy is crucial.

  • N-α-Amino Group: The Fmoc (9-fluorenylmethyloxycarbonyl) group is standard for temporary protection of the alpha-amino group and is removed by a base, typically piperidine.[1]

  • Lysine (Lys) Side Chain: The Boc (tert-butyloxycarbonyl) group is recommended for protecting the ε-amino group of lysine (Fmoc-Lys(Boc)-OH). It is stable to the basic conditions used for Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step.[6][8]

  • Tryptophan (Trp) Side Chain: The indole ring of tryptophan is susceptible to alkylation and oxidation under acidic conditions.[3][7] Therefore, it is highly recommended to protect the indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH). This significantly reduces side reactions during cleavage.[5][6]

The overall strategy is orthogonal, allowing for selective deprotection of the N-α-amino group without affecting the side-chain protecting groups until the final acid cleavage.

Q2: Which resin is most suitable for synthesizing the C-terminal carboxylic acid of this compound?

For the synthesis of a peptide with a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is commonly used.

  • Wang Resin: This is a standard choice for Fmoc chemistry to produce C-terminal acids. However, it can be associated with a side reaction where the linker alkylates the tryptophan indole nucleus.[2][4]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is more acid-labile, allowing for milder cleavage conditions. This can be advantageous in minimizing acid-catalyzed side reactions, particularly those involving tryptophan.

Q3: What is an optimal cleavage cocktail for this compound?

A standard and effective cleavage cocktail for a peptide containing tryptophan and lysine with Boc side-chain protection is a mixture of TFA, a silane scavenger, a thiol scavenger, and water.

ComponentPurposeTypical % (v/v)
Trifluoroacetic Acid (TFA) Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (Boc).95%
Triisopropylsilane (TIS) A carbocation scavenger to prevent alkylation of the tryptophan indole ring.2.5%
Water Promotes the removal of Boc groups and acts as a scavenger.2.5%
1,2-Ethanedithiol (EDT) A scavenger that also helps to prevent and reverse some oxidation of tryptophan.[5](Optional, can be used in place of some TIS/Water)

Cleavage Time: A reaction time of 2-4 hours at room temperature is generally sufficient.[7][9] Prolonged exposure to TFA can increase the risk of side reactions.

Q4: How should the purity of the final this compound peptide be assessed?

The purity of the synthetic peptide should be determined using a combination of analytical techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing peptide purity.[10][11][12] A C18 column is typically used with a water/acetonitrile gradient containing a small amount of TFA (e.g., 0.1%). Purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks at a specific wavelength (typically 214-220 nm).[11][12]

  • Mass Spectrometry (MS): This technique is essential to confirm the identity of the synthesized peptide by verifying its molecular weight.[10][13] It is often coupled with HPLC (LC-MS) to identify the masses of both the main product and any impurities.

For a comprehensive analysis, the following can also be considered:

  • Amino Acid Analysis (AAA): Provides the relative ratio of the constituent amino acids, confirming the peptide's composition.[10][12]

  • NMR Spectroscopy: Can be used to confirm the structure of the peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the general steps for the manual synthesis of this compound on a pre-loaded Wang resin using Fmoc/tBu chemistry.

G start Start: Fmoc-Lys(Boc)-Wang Resin swell 1. Swell Resin in DMF start->swell deprotect_1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_1 wash_1 3. Wash (DMF, DCM, DMF) deprotect_1->wash_1 couple_trp 4. Couple Fmoc-Trp(Boc)-OH wash_1->couple_trp wash_2 5. Wash (DMF, DCM, DMF) couple_trp->wash_2 deprotect_2 6. Fmoc Deprotection (20% Piperidine/DMF) wash_2->deprotect_2 wash_3 7. Wash (DMF, DCM, DMF) deprotect_2->wash_3 couple_lys 8. Couple Fmoc-Lys(Boc)-OH wash_3->couple_lys wash_4 9. Wash (DMF, DCM, DMF) couple_lys->wash_4 final_deprotect 10. Final Fmoc Deprotection wash_4->final_deprotect final_wash 11. Final Wash (DMF, DCM, MeOH) final_deprotect->final_wash dry 12. Dry Resin final_wash->dry cleave 13. Cleavage and Deprotection dry->cleave end End: Crude this compound cleave->end

Caption: SPPS workflow for this compound.

Protocol 2: Peptide Cleavage and Precipitation

  • Preparation: Place the dried peptide-resin (approx. 100 mg) in a reaction vessel. Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. Caution: Work in a fume hood and wear appropriate personal protective equipment as TFA is highly corrosive.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 2 mL for 100 mg of resin). Gently agitate the mixture at room temperature for 2-3 hours. The resin may change color, which is normal.

  • Peptide Isolation: Filter the resin and collect the filtrate, which contains the peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitation: Add the collected filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL). A white precipitate of the crude peptide should form.

  • Pelleting: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide solid.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile) for HPLC and MS analysis.

References

Technical Support Center: Optimizing HPLC Purification of H-Lys-Trp-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC purification of the tripeptide H-Lys-Trp-Lys-OH. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound in a question-and-answer format.

Q1: Why is my peptide peak showing significant tailing?

A1: Peak tailing for this compound is a common issue due to its two basic lysine residues. These basic groups can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column, leading to asymmetrical peaks.[1][2]

  • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase to around 2-3 protonates the silanol groups, minimizing their interaction with the positively charged lysine residues of your peptide.[1] Trifluoroacetic acid (TFA) at a concentration of 0.1% is a standard and effective choice for this purpose.[3]

  • Solution 2: Use a Base-Deactivated Column. Modern base-deactivated columns are specifically designed to minimize silanol interactions and are highly recommended for the purification of basic peptides.

  • Solution 3: Consider Ion-Pairing Reagents. In addition to TFA, other ion-pairing reagents can be used to improve peak shape. However, for routine purification, 0.1% TFA is generally sufficient.

Q2: I am seeing poor resolution between my target peptide and impurities. How can I improve this?

A2: Poor resolution can be caused by several factors, including an inappropriate gradient, incorrect mobile phase composition, or the co-elution of closely related impurities.

  • Solution 1: Optimize the Gradient. A shallower gradient can significantly improve the resolution of closely eluting species.[4] For this compound, a gradient of 1% B/minute is a good starting point.[4]

  • Solution 2: Adjust the Organic Modifier. While acetonitrile is the most common organic modifier for peptide purification, sometimes switching to or adding methanol can alter the selectivity and improve resolution.

  • Solution 3: Change the Stationary Phase. If resolution issues persist, trying a different stationary phase chemistry (e.g., C8 instead of C18) can provide the necessary selectivity to separate your target peptide from stubborn impurities.

Q3: My peptide is not being retained on the C18 column and is eluting in the void volume. What should I do?

A3: Lack of retention for a basic peptide like this compound on a C18 column is unusual but can occur under certain conditions.

  • Solution 1: Check Mobile Phase Composition. Ensure that the initial mobile phase conditions have a low enough organic content (e.g., 5% acetonitrile) to allow for the peptide to bind to the stationary phase.

  • Solution 2: Verify Peptide Solubility and Injection Solvent. The peptide should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. Injecting the peptide in a strong solvent like pure acetonitrile will cause it to pass through the column without retention. Dissolving the peptide in the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA) is the best practice.

  • Solution 3: Confirm Column Integrity. A damaged or old column can lose its stationary phase, leading to poor retention. If other compounds also show no retention, the column may need to be replaced.

Q4: I am observing extra peaks in my chromatogram. What are the likely impurities from the synthesis of this compound?

A4: Impurities in solid-phase peptide synthesis (SPPS) are common. For a sequence like this compound, potential impurities include:

  • Deletion Sequences: Peptides where one of the amino acids was not successfully coupled (e.g., H-Lys-Lys-OH or H-Trp-Lys-OH).[5][6]

  • Truncated Sequences: Shorter peptide fragments that were not fully synthesized.

  • Incompletely Deprotected Peptides: Peptides still carrying protecting groups on the lysine side chains (e.g., Boc or Fmoc).[7]

  • Oxidized Tryptophan: The indole side chain of tryptophan is susceptible to oxidation, which can occur during synthesis or storage.[7]

  • Side-Reactions from Cleavage: The cleavage cocktail used to remove the peptide from the resin can sometimes lead to side reactions with sensitive residues like tryptophan.[8] Alkylation of the tryptophan indole nucleus by carbocations generated during cleavage is a known side reaction.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC protocol for purifying this compound?

A1: A good starting point for the purification of this compound is a standard reversed-phase HPLC method using a C18 column. A detailed protocol is provided in the "Experimental Protocols" section below.

Q2: What is the best way to dissolve my crude this compound sample for HPLC injection?

A2: Due to its basic nature, this compound should be readily soluble in aqueous acidic solutions. The recommended solvent is the initial mobile phase of your HPLC gradient (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). If solubility is an issue, a small amount of a stronger organic solvent like DMSO can be used, but the injection volume should be kept small to avoid peak distortion.

Q3: At what wavelength should I monitor the purification of this compound?

A3: For general peptide detection, monitoring at 210-220 nm is standard as this is where the peptide bond absorbs.[3] Due to the presence of the tryptophan residue, you can also monitor at 280 nm, which provides more specific detection of your target peptide and can help in identifying impurities that lack this residue.

Q4: How can I confirm the identity of my purified peptide?

A4: The most common method for confirming the identity of a purified peptide is mass spectrometry (e.g., LC-MS or MALDI-TOF) to verify the molecular weight. Further characterization can be done using amino acid analysis and sequencing.

Experimental Protocols

Recommended Starting Protocol for HPLC Purification of this compound

This protocol provides a robust starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude peptide.

Parameter Condition
Column C18, 5 µm particle size, 100-120 Å pore size, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-50% B over 45 minutes
Flow Rate 1.0 mL/min
Detection 220 nm and 280 nm
Injection Volume 20-100 µL (depending on concentration)
Column Temperature 25 °C

Quantitative Data Summary

The following table summarizes the expected impact of key HPLC parameters on the purification of this compound.

Parameter Adjusted Effect on Retention Time Effect on Resolution Effect on Peak Shape
Increase % Acetonitrile DecreaseDecreaseGenerally no major effect
Decrease Gradient Slope IncreaseIncreaseGenerally no major effect
Decrease Mobile Phase pH May slightly increaseCan improveCan significantly improve (reduce tailing)
Increase Flow Rate DecreaseDecreaseMay worsen
Increase Column Temp. DecreaseMay improve or worsenGenerally improves

Visualizations

hplc_optimization_workflow start Start: Crude this compound protocol Run Initial HPLC Protocol (C18, 0.1% TFA, 5-50% B over 45 min) start->protocol analyze Analyze Chromatogram: - Peak Shape - Resolution - Purity protocol->analyze decision Purification Acceptable? analyze->decision end End: Purified Peptide decision->end Yes tailing Peak Tailing? decision->tailing No resolution Poor Resolution? tailing->resolution No ph Adjust pH (e.g., add TFA) tailing->ph Yes yield Low Yield? resolution->yield gradient Optimize Gradient (shallower) resolution->gradient Yes loading Optimize Sample Load yield->loading Yes ph->protocol gradient->protocol loading->protocol

Caption: HPLC optimization workflow for this compound.

troubleshooting_tree issue Identify Primary Issue peak_tailing Peak Tailing issue->peak_tailing peak_fronting Peak Fronting issue->peak_fronting split_peaks Split Peaks issue->split_peaks poor_resolution Poor Resolution issue->poor_resolution no_retention No Retention issue->no_retention low_yield Low Yield issue->low_yield solution_ph Lower Mobile Phase pH (0.1% TFA) peak_tailing->solution_ph solution_overload Reduce Sample Load peak_fronting->solution_overload solution_column Check Column/Frit split_peaks->solution_column solution_gradient Use Shallower Gradient poor_resolution->solution_gradient solution_mobile_phase Check Mobile Phase Composition no_retention->solution_mobile_phase solution_sample_prep Optimize Sample Prep low_yield->solution_sample_prep

Caption: Troubleshooting decision tree for common HPLC issues.

References

preventing degradation of H-Lys-Trp-Lys-OH in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of the tripeptide H-Lys-Trp-Lys-OH in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of degradation for this compound in solution is the oxidation of the tryptophan (Trp) residue. The indole side chain of tryptophan is highly susceptible to oxidation by light, heat, and reactive oxygen species (ROS)[1]. Hydrolysis of the peptide bonds can also occur, particularly at extreme pH values and elevated temperatures.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution significantly impacts the stability of this compound. The tryptophan residue is more prone to oxidation at neutral to alkaline pH. Acidic conditions can also promote specific degradation pathways. It is crucial to determine the optimal pH for your specific application to minimize degradation.

Q3: What is the role of the lysine residues in the stability of the peptide?

A3: The two lysine (Lys) residues contribute to the overall positive charge of the peptide, which can influence its solubility and interactions with other molecules. The primary amino groups of lysine are generally stable but can participate in certain reactions, such as the Maillard reaction in the presence of reducing sugars, although this is less common under typical experimental conditions. The presence of lysine does not directly prevent the oxidation of the adjacent tryptophan residue.

Q4: Can repeated freeze-thaw cycles degrade my this compound solution?

A4: Yes, repeated freeze-thaw cycles can lead to the degradation of peptides in solution. This can be due to ice crystal formation, which can denature the peptide, and changes in local solute concentrations during freezing. It is recommended to aliquot your peptide solution into single-use volumes to avoid multiple freeze-thaw cycles.

Q5: Are there any visual indicators of this compound degradation?

A5: A yellowish or brownish discoloration of the solution can be an indicator of tryptophan oxidation. However, significant degradation can occur before any visible changes are apparent. Therefore, analytical methods are necessary for accurate assessment of peptide stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity Peptide degradation (oxidation or hydrolysis)- Confirm peptide integrity using HPLC. - Prepare fresh solutions from lyophilized powder. - Optimize solution pH and storage conditions.
Discoloration of the solution (yellowing/browning) Oxidation of the tryptophan residue- Protect the solution from light by using amber vials or covering with aluminum foil. - Degas buffers to remove dissolved oxygen. - Consider adding antioxidants like methionine or ascorbic acid (test for compatibility with your assay).
Precipitation or cloudiness in the solution - Aggregation of the peptide. - pH shift leading to insolubility. - Interaction with components of the buffer or container.- Confirm the pH of the solution. - Filter the solution through a 0.22 µm filter. - Consider using a different buffer system or adding solubilizing agents (e.g., a small percentage of organic solvent if compatible with the experiment).
Inconsistent results between experiments - Inconsistent solution preparation. - Degradation of stock solutions over time.- Prepare fresh stock solutions regularly. - Use a consistent and well-documented protocol for solution preparation. - Aliquot stock solutions to minimize handling and contamination.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the peptide to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound peptide

  • 0.1 M HCl (acidic stress)

  • 0.1 M NaOH (basic stress)

  • 3% Hydrogen peroxide (H₂O₂) (oxidative stress)

  • High-intensity light source (photolytic stress)

  • Water bath or incubator (thermal stress)

  • HPLC system with UV detector

  • Mass spectrometer (optional, for identification of degradation products)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Apply Stress Conditions (in separate aliquots of the stock solution):

    • Acidic Hydrolysis: Mix equal volumes of the peptide stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix equal volumes of the peptide stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the peptide stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose the peptide stock solution to a high-intensity light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24 hours.

    • Thermal Degradation: Incubate the peptide stock solution at 60°C for 7 days.

  • Neutralize Samples: Before analysis, neutralize the acidic and basic stressed samples to approximately pH 7.

  • Analyze by HPLC: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

  • Analyze by Mass Spectrometry (Optional): If degradation is observed, analyze the stressed samples by LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate the intact this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector (set to 220 nm and 280 nm)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Program:

Time (min)% Mobile Phase B
05
2050
2295
2595
265
305

Flow Rate: 1.0 mL/min Injection Volume: 20 µL Column Temperature: 30°C

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the sample (control or stressed).

  • Run the gradient program and collect the data.

  • The peak corresponding to the intact this compound should decrease in area in the stressed samples, and new peaks corresponding to degradation products may appear.

Data Presentation

Table 1: Summary of this compound Degradation Pathways and Influencing Factors

Degradation PathwayDescriptionKey Influencing Factors
Tryptophan Oxidation The indole ring of tryptophan is oxidized, leading to various degradation products such as kynurenine and N-formylkynurenine.- Light Exposure: UV and visible light can accelerate oxidation. - Oxygen: The presence of dissolved oxygen is a major contributor. - Temperature: Higher temperatures increase the rate of oxidation. - pH: Neutral to alkaline pH can favor oxidation. - Metal Ions: Transition metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze oxidation.
Peptide Bond Hydrolysis Cleavage of the peptide bonds between the amino acid residues.- pH: More likely to occur at strongly acidic or alkaline pH. - Temperature: Elevated temperatures significantly increase the rate of hydrolysis.
Aggregation Formation of non-covalent peptide multimers.- Concentration: Higher peptide concentrations can promote aggregation. - pH: Can be more prevalent near the isoelectric point of the peptide. - Freeze-Thaw Cycles: Can induce aggregation.

Visualizations

DegradationPathways Peptide This compound (Intact Peptide) Oxidation Oxidation of Tryptophan Peptide->Oxidation Light, O₂, Temp, pH, Metal Ions Hydrolysis Peptide Bond Hydrolysis Peptide->Hydrolysis Extreme pH, Temp Aggregation Aggregation Peptide->Aggregation High Conc, pH, Freeze-Thaw DegradationProducts Degradation Products (e.g., Kynurenine, smaller peptides) Oxidation->DegradationProducts Hydrolysis->DegradationProducts Aggregates Aggregates Aggregation->Aggregates

Caption: Major degradation pathways of this compound in solution.

ExperimentalWorkflow cluster_Stress Forced Degradation cluster_Analysis Analysis Acid Acidic Stress (0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-UV Acid->HPLC Base Basic Stress (0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidative Stress (3% H₂O₂, RT) Oxidation->HPLC Light Photolytic Stress (UV Light) Light->HPLC Heat Thermal Stress (60°C) Heat->HPLC MS LC-MS for Identification HPLC->MS If degradation is detected Peptide This compound Stock Solution Peptide->Acid Peptide->Base Peptide->Oxidation Peptide->Light Peptide->Heat Control Unstressed Control Peptide->Control Control->HPLC

Caption: Workflow for a forced degradation study of this compound.

References

troubleshooting low yield in H-Lys-Trp-Lys-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of the tripeptide H-Lys-Trp-Lys-OH, with a focus on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?

Low yield in the synthesis of this peptide is often linked to the central tryptophan (Trp) residue, which is susceptible to several side reactions. The primary causes include:

  • Tryptophan Side Chain Modification: The indole ring of tryptophan is prone to oxidation and alkylation during synthesis and, most notably, during the final acid cleavage step.[1][2][3]

  • Incomplete Coupling Reactions: Steric hindrance or peptide aggregation on the solid support can prevent complete formation of peptide bonds.

  • Incomplete Fmoc-Deprotection: The growing peptide chain can aggregate, making the N-terminal Fmoc group inaccessible to the deprotection reagent (e.g., piperidine), which halts chain elongation for a portion of the peptides.[4]

  • Suboptimal Cleavage: An inappropriate cleavage cocktail or reaction time can lead to incomplete deprotection of side chains or degradation of the peptide.[1][5]

  • Loss During Workup and Purification: The peptide may have poor solubility in standard solvents, or purification protocols may not be optimized, leading to product loss.

Q2: How can I prevent side reactions involving the Tryptophan (Trp) residue?

The indole side chain of tryptophan is highly nucleophilic and requires special precautions.

  • Indole Nitrogen Protection: The most effective strategy is to use an N-in-Boc protected tryptophan derivative, Fmoc-Trp(Boc)-OH .[6][7] During the final cleavage with trifluoroacetic acid (TFA), the Boc group is removed but forms a transient carbamic acid intermediate that continues to shield the indole ring from modification by reactive carbocations.[3][8] This significantly reduces alkylation and improves the purity and yield of the final product.[3][7][8]

  • Use of Scavengers: During cleavage, carbocations are released from other protecting groups (like Pbf from Arginine or tBu from other residues). These can alkylate the unprotected tryptophan indole ring.[1][5] It is critical to use an effective scavenger cocktail to quench these reactive species. Triisopropylsilane (TIS) is particularly effective.[5]

  • Minimize Oxidation: Protect the peptide from light and use degassed solvents to minimize oxidation.[1] The use of antioxidants like 1,2-ethanedithiol (EDT) in the cleavage cocktail can also prevent tryptophan oxidation.[5]

Q3: My mass spectrometry results show unexpected masses, such as +4, +16, or +32 Da. What are these?

These mass additions are characteristic of tryptophan oxidation, a common side reaction.[9] Oxidation can occur during synthesis, cleavage, or storage.[9] The major oxidation products of tryptophan are oxindolylalanine (Oia), N-formylkynurenine (Nfk), and kynurenine (Kyn).[9][10]

Table 1: Common Tryptophan Modifications and Corresponding Mass Shifts

ModificationDescriptionMass Shift (Da)Reference
N-formylkynurenine (NFK)Oxidation involving cleavage of the indole ring.+32[9][10]
Oxindolylalanine (Oia)Addition of one oxygen atom to the indole ring.+16[9][10]
Kynurenine (Kyn)Formed from NFK after deformylation.+4[9][10]
Dioxindolylalanine (DiOia)Addition of two oxygen atoms.+32[10]
Alkylation (t-butyl)Addition of a tert-butyl group from protecting groups.+56[11]

Q4: The coupling efficiency for one of the amino acids seems low. How can I improve it?

For short and generally non-complex sequences like Lys-Trp-Lys, standard coupling reagents are often sufficient. However, if you encounter difficulties, consider the following:

  • Use a More Potent Coupling Reagent: If standard activators like HBTU show low efficiency, switching to a more reactive uronium/aminium or phosphonium salt-based reagent can improve yields. Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally more efficient than their HOBt-based counterparts (like HBTU).[12]

  • Increase Reaction Time and Equivalents: Doubling the coupling time or increasing the equivalents of the amino acid and coupling reagent can help drive the reaction to completion.

  • Monitor the Reaction: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads to check for the presence of free primary amines, which indicates an incomplete coupling reaction.

Table 2: Comparison of Common Coupling Reagents

ReagentClassRelative ReactivityNotes
HBTU/TBTUAminium (Guanidinium)HighWidely used, efficient, but can cause side reactions if used in large excess.[13][14]
HCTUAminium (Guanidinium)Very HighMore reactive and stable than HBTU, with reduced racemization reported.[12][14]
PyBOPPhosphoniumHighGood for sterically hindered couplings and suppresses racemization. Avoids carcinogenic HMPA byproduct.[15]
HATUAminium (Guanidinium)Very HighGenerally considered one of the most efficient reagents due to the 7-azabenzotriazole (OAt) leaving group.[14]
COMUAminium (Guanidinium)Very HighOxyma-based reagent with high reactivity and water-soluble byproducts, making it a "greener" option.[12]

Q5: What is the optimal cleavage cocktail for releasing this compound from the resin?

The choice of cleavage cocktail is critical for protecting the tryptophan residue. A complex mixture is often unnecessary if Fmoc-Trp(Boc)-OH is used.[5]

  • Recommended Cocktail: A mixture of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) is highly effective for most sequences containing Trp(Boc) and Lys(Boc).[5]

  • Why these components?

    • TFA: The strong acid that cleaves the peptide from the resin and removes side-chain protecting groups (Boc, tBu, Pbf).

    • Water: Acts as a scavenger and helps suppress side reactions.

    • TIS: A highly efficient scavenger for quenching the t-butyl and other carbocations generated during cleavage, thereby preventing alkylation of the tryptophan indole ring.[5]

Table 3: Recommended Cleavage Cocktails for Trp-Containing Peptides

Cocktail CompositionWhen to UseKey Benefits
TFA / TIS / H₂O (95:2.5:2.5) Strongly Recommended. For peptides with Trp(Boc) and other standard acid-labile protecting groups.Simple, effective, and minimizes Trp alkylation.[5]
TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) "Reagent K"For peptides with unprotected Trp or multiple sensitive residues (e.g., Cys, Met).Broad-spectrum scavenger protection, but toxic and malodorous.[5]
TFA / EDT / H₂O (95:2.5:2.5) For peptides with Trp(Boc) and Cys(Trt).EDT is an excellent scavenger and aids in removing the trityl group from Cysteine.[5]

Troubleshooting Workflows and Diagrams

The following diagrams illustrate the standard synthesis workflow, potential side reactions, and a logical troubleshooting path to diagnose the cause of low yield.

spsp_workflow start Start: Fmoc-Lys(Boc)-Wang Resin swell 1. Swell Resin (DMF/DCM) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple_trp 3. Couple Fmoc-Trp(Boc)-OH + Coupling Reagent wash1->couple_trp wash2 Wash (DMF) couple_trp->wash2 deprotect2 4. Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 Wash (DMF) deprotect2->wash3 couple_lys 5. Couple Fmoc-Lys(Boc)-OH + Coupling Reagent wash3->couple_lys wash4 Wash (DMF) couple_lys->wash4 deprotect3 6. Final Fmoc Deprotection (20% Piperidine/DMF) wash4->deprotect3 wash5 Wash & Dry (DMF, DCM, MeOH) deprotect3->wash5 cleave 7. Cleavage & Global Deprotection (TFA Cocktail) wash5->cleave precipitate 8. Precipitate, Wash, Lyophilize cleave->precipitate end_node Crude This compound precipitate->end_node

Caption: Standard Fmoc-SPPS workflow for this compound synthesis.

tryptophan_side_reactions trp Tryptophan Residue (Indole Side Chain) oxidation_products Oxidation Products - N-formylkynurenine (+32 Da) - Oxindolylalanine (+16 Da) - Kynurenine (+4 Da) trp->oxidation_products forms alkylation_products Alkylation Products - t-Butyl-Trp (+56 Da) trp->alkylation_products forms oxidants Oxidizing Agents (Air, Peroxides, ROS) oxidants->trp leads to cations Carbocations (R+) (from tBu, Pbf, Trt groups during TFA cleavage) cations->trp leads to prevention_oxidation Prevention: - Degassed Solvents - Scavengers (EDT) oxidation_products->prevention_oxidation prevented by prevention_alkylation Prevention: - Use Fmoc-Trp(Boc)-OH - Scavengers (TIS, Water) alkylation_products->prevention_alkylation prevented by troubleshooting_tree l0 Symptom: Low Yield of Final Product l1_ms Analyze Crude by MS l0->l1_ms l1_synth Review Synthesis Steps l0->l1_synth l2_ms_wrong Major peaks with unexpected mass l1_ms->l2_ms_wrong l2_ms_low Correct mass is present, but peak is small/many impurities l1_ms->l2_ms_low l2_synth_couple Check Coupling Steps l1_synth->l2_synth_couple l2_synth_deprotect Check Deprotection Steps l1_synth->l2_synth_deprotect l3_oxidation Cause: Oxidation/Alkylation Solution: - Use Fmoc-Trp(Boc)-OH - Optimize cleavage scavengers (TIS) l2_ms_wrong->l3_oxidation l3_incomplete_synth Cause: Incomplete Reactions Solution: - Review coupling/deprotection - Check for aggregation l2_ms_low->l3_incomplete_synth l3_coupling_sol Cause: Incomplete Coupling Solution: - Use stronger coupling reagent (HATU) - Increase reaction time - Use Kaiser test for monitoring l2_synth_couple->l3_coupling_sol l3_deprotect_sol Cause: Incomplete Deprotection Solution: - Increase deprotection time - Monitor Fmoc removal via UV l2_synth_deprotect->l3_deprotect_sol

References

Technical Support Center: H-Lys-Trp-Lys-OH and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when using the peptide H-Lys-Trp-Lys-OH in common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a tripeptide composed of two lysine (Lys) residues and one tryptophan (Trp) residue. It is a cationic peptide known for its antimicrobial and antiviral activities[1][2]. Due to its biological activities, it is often studied in the context of drug development.

Q2: Why might this compound interfere with cell viability assays?

Several properties of this compound can potentially interfere with common cell viability assays:

  • Cationic Nature: The two lysine residues give the peptide a net positive charge. Cationic peptides are known to interact with negatively charged cell membranes, which can lead to membrane disruption or other cellular effects not directly related to the intended experimental target.

  • Tryptophan Residue: Tryptophan is an aromatic amino acid that is intrinsically fluorescent[3][4][5][6]. This property can interfere with fluorescence-based assays. Tryptophan can also participate in redox reactions, potentially interacting with the redox-sensitive reagents used in many viability assays.

  • Mitochondrial Effects: Lysine and its metabolites have been shown to impact mitochondrial function[7][8][9]. Since many viability assays, such as those using tetrazolium salts (MTT, MTS, XTT, WST-1), rely on mitochondrial dehydrogenase activity, any modulation of mitochondrial function by the peptide could lead to misleading results.

  • TFA Contamination: Peptides are often purified using high-performance liquid chromatography (HPLC) and are delivered as trifluoroacetate (TFA) salts. Residual TFA can be cytotoxic or affect cell proliferation, leading to inaccurate viability readings[10].

Q3: Which cell viability assays are most likely to be affected?

Assays that are susceptible to interference from this compound include:

  • Tetrazolium-based assays (MTT, MTS, XTT, WST-1): These assays measure cell viability by the reduction of a tetrazolium salt into a colored formazan product by mitochondrial dehydrogenases. The peptide could interfere by directly reducing the tetrazolium salt, affecting mitochondrial activity, or by its intrinsic color.

  • LDH (Lactate Dehydrogenase) Assay: This assay measures the release of LDH from damaged cells. Peptides have been shown to interfere with the LDH assay by inhibiting the enzyme's activity or its reassembly.

  • Fluorescence-based assays: The intrinsic fluorescence of the tryptophan residue can lead to high background signals in assays that measure a fluorescent readout.

Troubleshooting Guides

Issue 1: Unexpected Increase or Decrease in Viability with Tetrazolium-Based Assays (MTT, MTS, XTT, WST-1)

Possible Causes:

  • Direct Reduction of Tetrazolium Salt: The peptide, particularly the tryptophan residue, may directly reduce the tetrazolium salt, leading to a false-positive signal (increased viability).

  • Alteration of Mitochondrial Activity: The peptide may be directly affecting mitochondrial function, either stimulating or inhibiting dehydrogenase activity, which would not be a true reflection of overall cell viability.

  • TFA Salt Effects: Residual TFA from peptide synthesis can inhibit or, in some cases, increase cell proliferation, skewing the results[10].

  • Light-Induced Artifacts: The tryptophan residue may act as a photosensitizer, leading to the degradation of the formazan product in the presence of light, resulting in a false-negative signal (decreased viability).

Troubleshooting Steps & Solutions:

StepActionExpected Outcome
1Cell-Free Control: If the absorbance increases in the absence of cells, the peptide is directly reducing the tetrazolium salt.
Incubate this compound with the assay reagent in cell-free medium.
2Alternative Viability Assay: An alternative assay based on a different principle (e.g., ATP measurement or direct cell counting) should provide a more accurate assessment of viability.
Use a non-enzymatic, non-redox-based assay like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, or a dye exclusion method like Trypan Blue.
3TFA Removal: If results change significantly after TFA removal, the initial interference was likely due to TFA contamination.
Use a peptide preparation with TFA removed or exchanged for a different counter-ion (e.g., HCl or acetate).
4Light Protection: If protecting the plate from light alters the results, the interference is likely due to photosensitivity.
Perform the assay with minimal exposure to light, especially after the addition of the tetrazolium reagent.
Issue 2: Inconsistent Results with the LDH Cytotoxicity Assay

Possible Causes:

  • Enzyme Inhibition: The peptide may directly inhibit the activity of the released LDH enzyme, leading to an underestimation of cytotoxicity.

  • Interference with Assay Chemistry: The peptide may interact with the assay reagents (diaphorase, INT-tetrazolium salt), affecting the colorimetric reaction.

Troubleshooting Steps & Solutions:

StepActionExpected Outcome
1LDH Activity Control: If LDH activity is reduced in the presence of the peptide, this indicates direct enzyme inhibition.
Spike a known amount of purified LDH into the culture medium with and without this compound and measure the activity.
2Alternative Cytotoxicity Assay: An alternative assay will provide a more reliable measure of cytotoxicity.
Use a cytotoxicity assay based on a different principle, such as a membrane integrity assay using a fluorescent dye (e.g., Propidium Iodide or DRAQ7™) or a caspase activity assay for apoptosis.

Experimental Protocols

Protocol: Cell-Free Interference Control for Tetrazolium Assays
  • Prepare a 96-well plate with the same concentrations of this compound to be used in the cell-based experiment, but in cell-free culture medium.

  • Include wells with medium only as a background control.

  • Add the tetrazolium reagent (MTT, MTS, XTT, or WST-1) to all wells according to the manufacturer's protocol.

  • Incubate the plate for the same duration as the cell-based assay.

  • If using MTT, add the solubilization solution.

  • Read the absorbance at the appropriate wavelength.

  • Compare the absorbance of the wells containing the peptide to the background control. A significant increase in absorbance indicates direct reduction of the tetrazolium salt by the peptide.

Protocol: LDH Enzyme Activity Inhibition Control
  • Prepare solutions of purified LDH (commercially available) in cell culture medium at a concentration that gives a mid-range signal in the LDH assay.

  • In a 96-well plate, add the LDH solution to wells containing various concentrations of this compound. Include control wells with LDH solution and no peptide.

  • Perform the LDH assay according to the manufacturer's protocol.

  • Compare the LDH activity in the presence and absence of the peptide. A decrease in the signal in the presence of the peptide indicates enzyme inhibition.

Visualizations

G cluster_assay Tetrazolium-Based Viability Assay Workflow cluster_interference Potential Interference Points Cells Viable Cells Formazan Colored Formazan Cells->Formazan Mitochondrial Dehydrogenases Peptide This compound Peptide->Cells Interference2 Peptide->Cells Interference3 Tetrazolium Tetrazolium Salt (e.g., MTT, WST-1) Peptide->Tetrazolium Interference1 Tetrazolium->Formazan Absorbance Measure Absorbance Formazan->Absorbance Interference1 Direct Reduction Interference2 Mitochondrial Modulation Interference3 TFA Effects

Caption: Potential interference points of this compound in tetrazolium-based assays.

G Start Unexpected Viability Result with this compound AssayType Which assay? Start->AssayType Tetrazolium Tetrazolium-based (MTT, WST-1, etc.) AssayType->Tetrazolium LDH LDH Assay AssayType->LDH Fluorescence Fluorescence-based AssayType->Fluorescence CellFree Perform Cell-Free Control Tetrazolium->CellFree LDHControl Perform LDH Activity Inhibition Control LDH->LDHControl Spectrum Measure Peptide's Fluorescence Spectrum Fluorescence->Spectrum DirectReduction Direct Reduction? CellFree->DirectReduction Alternative1 Use Alternative Assay (e.g., ATP-based) DirectReduction->Alternative1 Yes MitoEffect Consider Mitochondrial Modulation DirectReduction->MitoEffect No TFARemoval Test TFA-free Peptide MitoEffect->TFARemoval Inhibition Enzyme Inhibition? LDHControl->Inhibition Alternative2 Use Alternative Assay (e.g., PI Staining) Inhibition->Alternative2 Yes Overlap Spectral Overlap? Spectrum->Overlap Alternative3 Use Non-Fluorescent Assay Overlap->Alternative3 Yes

Caption: Troubleshooting workflow for this compound interference in cell viability assays.

References

Technical Support Center: Optimizing H-Lys-Trp-Lys-OH Concentration for Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the antimicrobial peptide H-Lys-Trp-Lys-OH in their experiments. Here you will find detailed troubleshooting guides, frequently asked questions, experimental protocols, and key data to ensure the successful optimization of your antimicrobial assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a short, cationic antimicrobial peptide. Its structure, rich in lysine (Lys) and tryptophan (Trp), is crucial for its function. The positively charged lysine residues facilitate the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The tryptophan residue, with its bulky hydrophobic side chain, then inserts into the hydrophobic core of the membrane. This disruption of the membrane is the primary mechanism of action, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[1][2][3][4]

Q2: I am observing precipitation of this compound in my Mueller-Hinton Broth (MHB). What can I do?

A2: Precipitation of cationic peptides in standard media like MHB is a common issue due to interactions with salts and other media components. Here are a few troubleshooting steps:

  • Use a modified protocol: The Hancock Lab has developed a modified microdilution method specifically for cationic antimicrobial peptides that includes the use of 0.01% acetic acid and 0.2% bovine serum albumin (BSA) in the peptide dilutions to prevent precipitation and non-specific binding.

  • Test alternative media: Consider using a less complex medium for your initial screens, such as RPMI 1640, which has been shown to be effective for some antimicrobial peptides.

  • Incorporate a viability dye: If you suspect precipitation is interfering with your optical density readings, consider using a viability dye, such as a tetrazolium salt (e.g., TTC or XTT), which measures metabolic activity rather than turbidity.

Q3: My MIC values for this compound are not consistent across experiments. What are the potential causes?

A3: Inconsistent MIC values for cationic peptides can stem from several factors:

  • Peptide stability and storage: Ensure the peptide is stored correctly, typically lyophilized at -20°C or -80°C. Avoid repeated freeze-thaw cycles of stock solutions.

  • Adsorption to plastics: Cationic peptides can adhere to the surface of standard polystyrene microtiter plates. It is highly recommended to use polypropylene plates to minimize this issue.

  • Inoculum preparation: The growth phase and density of the bacterial inoculum can significantly impact MIC results. Ensure a standardized procedure for preparing your inoculum to a consistent cell density (e.g., 0.5 McFarland standard).

  • Media composition: Variations in the ionic strength of the media can affect the activity of cationic peptides. Ensure you are using a consistent and well-defined medium for all experiments.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No antimicrobial activity observed - Peptide degradation- Peptide adsorption to labware- High salt concentration in media- Bacterial resistance- Prepare fresh peptide stock solutions.- Use polypropylene microtiter plates and pipette tips.- Test in low-salt media or buffer.- Verify the susceptibility of your bacterial strain with a control antibiotic.
Peptide is insoluble in aqueous solution - Hydrophobic nature of the tryptophan residue- Dissolve the peptide in a small amount of a sterile, polar organic solvent like DMSO first, then dilute to the final concentration in your assay medium. Ensure the final solvent concentration is not inhibitory to the bacteria.
High variability in replicate wells - Inaccurate pipetting- Uneven bacterial distribution- Peptide aggregation- Calibrate pipettes regularly.- Ensure the bacterial suspension is homogenous before dispensing.- Prepare peptide dilutions in a solution containing 0.2% BSA to prevent aggregation.
False positive results (inhibition in control wells) - Contamination of media or reagents- Use aseptic techniques and sterile-filtered solutions. Run a sterility control (media only) with each assay.

Quantitative Data: Antimicrobial Activity of Lys-Trp Containing Peptides

PeptideTarget MicroorganismGram StainMIC (µM)
(KW)2 Escherichia coliGram-Negative>100
Staphylococcus aureusGram-Positive>100
(KW)3 Escherichia coliGram-Negative50
Staphylococcus aureusGram-Positive50
(KW)4 Escherichia coliGram-Negative12.5
Staphylococcus aureusGram-Positive12.5
Pseudomonas aeruginosaGram-Negative25
Bacillus subtilisGram-Positive6.25
(KW)5 Escherichia coliGram-Negative12.5
Staphylococcus aureusGram-Positive6.25
Pseudomonas aeruginosaGram-Negative12.5
Bacillus subtilisGram-Positive3.12

Data is compiled from studies on synthetic peptides with repeating Lys-Trp motifs and is intended to be representative. Actual MIC values for this compound may vary.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution (Modified for Cationic Peptides)

This protocol is adapted from the Hancock Lab's modified MIC method for cationic antimicrobial peptides.

Materials:

  • This compound peptide

  • Sterile, deionized water

  • 0.02% acetic acid with 0.4% Bovine Serum Albumin (BSA)

  • 0.01% acetic acid with 0.2% BSA

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Sterile 96-well polypropylene microtiter plates

  • Sterile polypropylene tubes

Procedure:

  • Peptide Stock Solution Preparation:

    • Dissolve the lyophilized this compound in sterile deionized water to create a concentrated stock solution (e.g., 1 mg/mL).

    • To prepare the working stock solution, dilute the concentrated stock 1:1 with 0.02% acetic acid containing 0.4% BSA. This will be your highest concentration for the serial dilution.

  • Serial Dilution:

    • In sterile polypropylene tubes, perform a two-fold serial dilution of the working stock solution using 0.01% acetic acid with 0.2% BSA as the diluent.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Assay Plate Preparation:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 11 µL of each peptide dilution to the corresponding wells.

    • Include a positive control (bacteria with no peptide) and a negative control (MHB only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis peptide_stock Prepare Peptide Stock Solution serial_dilution Perform Serial Dilutions peptide_stock->serial_dilution plate_prep Prepare 96-Well Polypropylene Plate serial_dilution->plate_prep bacterial_culture Prepare Bacterial Inoculum bacterial_culture->plate_prep incubation Incubate Plate plate_prep->incubation read_mic Read MIC incubation->read_mic mechanism_of_action cluster_peptide cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects peptide Cationic Peptide electrostatic Electrostatic Interaction (Lysine residues with negative membrane components) peptide->electrostatic hydrophobic Hydrophobic Insertion (Tryptophan residue into lipid bilayer) electrostatic->hydrophobic disruption Membrane Disruption & Pore Formation hydrophobic->disruption permeability Increased Permeability disruption->permeability leakage Leakage of Intracellular Contents permeability->leakage death Cell Death leakage->death

References

Technical Support Center: Minimizing Off-Target Effects of H-Lys-Trp-Lys-OH In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential off-target effects of the peptide H-Lys-Trp-Lys-OH during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of this compound?

This compound is a cationic tripeptide with recognized antimicrobial and antiviral properties.[1][2] Its principal on-target mechanism is believed to be the disruption of microbial cell membranes. The positively charged lysine residues likely facilitate electrostatic interactions with the negatively charged components of pathogen membranes, while the hydrophobic tryptophan residue is thought to aid in membrane insertion and subsequent destabilization.[3][4]

Q2: What are the potential off-target effects of this compound in vivo?

While specific in vivo off-target effects for this compound are not extensively documented, its classification as a cationic antimicrobial peptide (AMP) allows for the inference of potential side effects. These may include:

  • Hemolysis: The lysis of red blood cells due to non-specific membrane disruption.[1][5]

  • Cytotoxicity: Damage to host cells, which can lead to the release of intracellular contents and trigger inflammation.[6]

  • Immunogenicity: The potential to elicit an immune response.

  • Organ Toxicity: At higher concentrations, accumulation of the peptide could potentially lead to nephrotoxicity (kidney damage) or hepatotoxicity (liver damage).

Q3: How can I assess the potential toxicity of my this compound sample before in vivo studies?

It is highly recommended to perform in vitro toxicity assays to characterize your peptide sample prior to animal experiments. Two standard assays are:

  • Hemolysis Assay: This assay determines the peptide's lytic activity against red blood cells and is a primary indicator of non-specific membrane-disrupting activity.[1][5][7][8]

  • Cytotoxicity Assay (e.g., MTT or LDH assay): These assays measure the peptide's toxicity against a relevant mammalian cell line, providing insights into its potential for causing broader cellular damage.[9][10][11][12]

Q4: What strategies can be implemented to minimize the off-target effects of this compound in vivo?

Several strategies can be employed to mitigate undesirable off-target effects:

  • Dose Optimization: Conduct thorough dose-response studies to identify the minimum effective dose that achieves the desired therapeutic effect while minimizing toxicity.[13]

  • Peptide Modification:

    • Amino Acid Substitution: Strategically replacing amino acids to alter the peptide's overall hydrophobicity and charge can reduce non-specific interactions with host cell membranes.

    • Pegylation: The attachment of polyethylene glycol (PEG) can shield the peptide, potentially reducing immunogenicity and non-specific binding.

  • Formulation and Delivery:

    • Encapsulation: Using delivery vehicles like liposomes or nanoparticles can help target the peptide to the desired site of action and limit systemic exposure.

  • Route of Administration: The choice of administration route (e.g., localized versus systemic injection) can profoundly influence the peptide's biodistribution and off-target potential.

Troubleshooting Guides

Troubleshooting High Hemolytic Activity
Issue Possible Cause Recommendation
High hemolysis at low peptide concentrations The peptide may possess high non-specific membrane activity due to its physicochemical properties.Consider peptide modifications such as reducing hydrophobicity or charge. Alternatively, explore targeted delivery systems to shield the peptide from red blood cells.
Inconsistent hemolysis results between experiments Variability in the preparation of red blood cells (RBCs) or assay conditions.Standardize the protocol by using RBCs from a consistent source, ensuring thorough washing, and maintaining consistent incubation times and temperatures. It is best practice to use freshly prepared RBCs for each experiment.[7][8]
High background hemolysis in the negative control Poor quality or lysis of RBCs before the addition of the peptide.Use fresh, healthy RBCs and ensure the use of a sterile, isotonic buffer such as PBS.
Troubleshooting In Vivo Toxicity
Issue Possible Cause Recommendation
Unexpected animal mortality at presumed safe doses Higher than anticipated systemic toxicity or acute off-target effects.Re-evaluate the in vitro toxicity data. Conduct a more detailed in vivo dose-escalation study using smaller dose increments. Consider alternative routes of administration that might reduce systemic exposure.[14][15]
Evidence of organ damage (e.g., elevated liver enzymes, kidney histopathology) Accumulation of the peptide in specific organs leading to toxicity.Investigate the use of targeted delivery systems to direct the peptide to the intended site of action and reduce accumulation in non-target organs.
Inflammatory response at the injection site The peptide may be immunogenic.Consider modifications to the peptide, such as pegylation, to reduce its immunogenicity.

Quantitative Data Summary

Assay Endpoint Example Value Interpretation
Hemolysis AssayHC50 (µM)75The concentration at which 50% of red blood cells are lysed. A higher HC50 value indicates lower hemolytic activity.[5]
MTT Assay (on HEK293 cells)IC50 (µM)150The concentration at which a 50% reduction in cell viability is observed. A higher IC50 value suggests lower cytotoxicity.
In Vivo Mouse StudyLD50 (mg/kg)30The dose that is lethal to 50% of the test animal population. A higher LD50 value indicates lower acute toxicity.[14][15][16]

Experimental Protocols

Detailed Protocol for Hemolysis Assay

This protocol is based on standard methodologies for evaluating the hemolytic activity of peptides.[5][7][8]

Materials:

  • This compound peptide stock solution

  • Freshly collected mammalian red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1% (v/v) Triton X-100 in PBS (Positive Control)

  • 96-well round-bottom microtiter plate

  • Spectrophotometer

Procedure:

  • RBC Preparation: a. Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C. b. Aspirate and discard the plasma and buffy coat. c. Resuspend the RBC pellet in 5 volumes of cold PBS and centrifuge again. Repeat this washing step at least three times. d. Prepare a 2% (v/v) RBC suspension in PBS.

  • Peptide Dilution Series: a. Prepare a 2-fold serial dilution of the this compound peptide in PBS in a separate 96-well plate.

  • Assay Setup: a. In a new 96-well plate, add 50 µL of each peptide dilution to triplicate wells. b. Add 50 µL of PBS to three wells for the negative control. c. Add 50 µL of 1% Triton X-100 to three wells for the positive control. d. Add 50 µL of the 2% RBC suspension to all wells.

  • Incubation: a. Incubate the plate at 37°C for 1 hour.

  • Pelleting of Intact RBCs: a. Centrifuge the plate at 1,000 x g for 10 minutes.

  • Measurement of Hemoglobin Release: a. Carefully transfer 80 µL of the supernatant from each well to a new flat-bottom 96-well plate. b. Measure the absorbance of the supernatant at 540 nm.

  • Calculation of Percent Hemolysis: a. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

  • Data Analysis: a. Plot the percent hemolysis against the peptide concentration and determine the HC50 value.

Detailed Protocol for MTT Cytotoxicity Assay

This protocol provides a standard method for assessing cell viability.[9][10][11][12]

Materials:

  • This compound peptide stock solution

  • A relevant mammalian cell line (e.g., HEK293, HaCaT)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C and 5% CO2.

  • Peptide Treatment: a. Prepare serial dilutions of this compound in serum-free medium. b. Aspirate the medium from the cells and add 100 µL of the peptide dilutions. c. Include untreated cells as a negative control.

  • Incubation: a. Incubate for a defined period (e.g., 24 or 48 hours) at 37°C and 5% CO2.

  • MTT Addition: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 2–4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan: a. Carefully aspirate the MTT-containing medium. b. Add 100 µL of the solubilization solution to each well. c. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: a. Measure the absorbance at 570 nm.

  • Calculation of Cell Viability: a. Calculate the percentage of cell viability: % Cell Viability = (Abs_sample / Abs_neg_control) * 100

  • Data Analysis: a. Plot the percent cell viability against the peptide concentration to determine the IC50 value.

Visualizations

Workflow for Assessing and Mitigating Off-Target Effects

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Mitigation Strategies A This compound Sample B Hemolysis Assay A->B C Cytotoxicity Assay (MTT/LDH) A->C D Dose-Response Study in Animal Model B->D Proceed if low in vitro toxicity C->D Proceed if low in vitro toxicity E Acute Toxicity (LD50) D->E F Histopathology & Biomarker Analysis D->F I Dose/Route Optimization D->I Optimize based on efficacy/toxicity G Peptide Modification (e.g., Pegylation) E->G If high toxicity H Formulation (e.g., Liposomes) F->H If organ damage G->D Re-evaluate H->D Re-evaluate

Caption: Workflow for evaluating and mitigating off-target effects.

Hypothesized Signaling Pathway for Off-Target Cytotoxicity

G A This compound B Mammalian Cell Membrane (Non-specific interaction) A->B C Membrane Disruption/ Pore Formation B->C D Ion Dysregulation (Ca2+, K+ influx/efflux) C->D H Release of DAMPs (e.g., HMGB1) C->H E Mitochondrial Dysfunction D->E F Activation of Caspases E->F G Apoptosis F->G I Inflammatory Response H->I

Caption: Hypothesized pathway for cytotoxicity.

References

Validation & Comparative

A Comparative Guide to Cell-Penetrating Peptides: H-Lys-Trp-Lys-OH in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of therapeutic molecules into cells is a significant hurdle in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution, acting as molecular vehicles to transport a variety of cargo across the cell membrane. This guide provides a comparative overview of the short peptide H-Lys-Trp-Lys-OH against well-established CPPs such as TAT, Penetratin, and oligoarginine sequences.

While this compound is recognized for its antibacterial and antiviral properties, its potential as a cell-penetrating peptide for therapeutic delivery is an area of growing interest.[1] This guide will synthesize available data on established CPPs and provide a framework for evaluating the potential of novel candidates like this compound.

Performance Comparison of Established Cell-Penetrating Peptides

The efficacy of a CPP is determined by its ability to enter cells, its toxicity, and its capacity to deliver cargo. The following table summarizes quantitative data for some of the most widely used CPPs. It is important to note that direct comparative data for this compound as a cell-penetrating peptide is not yet extensively available in peer-reviewed literature.

PeptideSequenceCellular Uptake EfficiencyCytotoxicityCargo Delivery Notes
TAT GRKKRRQRRRPPQHighLow at effective concentrationsEfficiently delivers proteins and nucleic acids.[2]
Penetratin RQIKIWFQNRRMKWKKModerate to HighLow to moderate, concentration-dependentEffective for peptides and small proteins.[2]
Oligoarginine (R8) RRRRRRRRVery HighCan be cytotoxic at higher concentrationsEfficiently delivers a wide range of cargo, including siRNA and plasmid DNA.

This compound: A Potential Cell-Penetrating Peptide

This compound is a tripeptide with a sequence that incorporates key features of many effective CPPs: cationic lysine residues and a hydrophobic, aromatic tryptophan residue. Lysine contributes to the overall positive charge, facilitating interaction with the negatively charged cell membrane, while tryptophan can insert into the lipid bilayer, potentially initiating uptake.[3][4] Peptides with alternating lysine and tryptophan motifs have been shown to interact with and permeabilize bacterial and eukaryotic membranes, with the length of the peptide influencing its activity and cytotoxicity.[5][6]

Given its structure, this compound is hypothesized to be capable of cell penetration, likely through a mechanism involving direct membrane translocation or endocytosis.[4][7] However, without direct experimental data, its efficiency and cytotoxicity in mammalian cells for drug delivery applications remain to be determined.

Experimental Protocols for Comparative Evaluation

To rigorously compare this compound with other CPPs, a series of standardized experiments are necessary. Below are detailed protocols for key assays.

Cellular Uptake Assay via Flow Cytometry

This protocol quantifies the amount of peptide taken up by a cell population.

  • Peptide Labeling: Covalently attach a fluorescent probe (e.g., FITC or TAMRA) to the N-terminus of this compound and control peptides (TAT, Penetratin).

  • Cell Culture: Seed a suitable cell line (e.g., HeLa or CHO) in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Incubation: Treat the cells with varying concentrations (e.g., 1, 5, 10 µM) of the fluorescently labeled peptides in serum-free media for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing: Remove the peptide solution and wash the cells three times with phosphate-buffered saline (PBS) to remove non-internalized peptides.

  • Cell Detachment: Detach the cells using trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The mean fluorescence intensity of the cell population corresponds to the amount of peptide uptake.

Cytotoxicity Assessment using MTT Assay

This assay measures the effect of the peptides on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Peptide Treatment: Expose the cells to a range of concentrations of the unlabeled peptides (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a positive control for cytotoxicity (e.g., Triton X-100) and an untreated negative control.

  • MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Cargo Delivery Efficiency Assay

This protocol assesses the ability of the CPP to deliver a functional cargo into the cells.

  • Cargo Conjugation: Covalently link the CPPs to a cargo molecule, such as a fluorescently labeled dextran or a protein like GFP.

  • Cell Treatment: Treat the cells with the CPP-cargo conjugates at a concentration where the CPP is not cytotoxic.

  • Visualization: After incubation, wash the cells and visualize the intracellular localization of the cargo using fluorescence microscopy.

  • Quantification: For a quantitative measure, the fluorescence intensity of the delivered cargo can be measured by flow cytometry or by analyzing microscopy images.

Visualizing Cellular Uptake and Experimental Design

To better understand the processes involved in CPP-mediated delivery, the following diagrams illustrate the potential cellular uptake pathways and a typical experimental workflow for evaluating a novel CPP.

G General Cellular Uptake Pathways of CPPs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CPP-Cargo CPP-Cargo Direct Translocation Direct Translocation CPP-Cargo->Direct Translocation Energy-independent Endocytosis Endocytosis CPP-Cargo->Endocytosis Energy-dependent Cytosol Cytosol Endosome Endosome Endosome->Cytosol Endosomal Escape Lysosome Lysosome Endosome->Lysosome Degradation Pathway Direct Translocation->Cytosol Endocytosis->Endosome

Caption: Potential cellular entry mechanisms for cell-penetrating peptides.

G Experimental Workflow for CPP Evaluation Peptide_Synthesis Synthesize & Purify This compound Fluorescent_Labeling Fluorescently Label Peptide Peptide_Synthesis->Fluorescent_Labeling Cytotoxicity_Assay Cytotoxicity Assay (MTT) Peptide_Synthesis->Cytotoxicity_Assay Cargo_Conjugation Conjugate to Cargo (e.g., GFP) Peptide_Synthesis->Cargo_Conjugation Cellular_Uptake Cellular Uptake Assay (Flow Cytometry) Fluorescent_Labeling->Cellular_Uptake Data_Analysis Comparative Data Analysis Cellular_Uptake->Data_Analysis Cytotoxicity_Assay->Data_Analysis Cargo_Delivery Cargo Delivery Assay (Microscopy) Cargo_Conjugation->Cargo_Delivery Cargo_Delivery->Data_Analysis

Caption: A structured workflow for the comprehensive evaluation of a novel CPP.

Conclusion

Well-characterized CPPs like TAT, Penetratin, and oligoarginine have set a high benchmark for intracellular delivery. The tripeptide this compound possesses structural motifs that suggest it may also function as a cell-penetrating peptide. Its short length could be advantageous in terms of synthesis cost and potential for reduced immunogenicity. However, its efficacy and safety for therapeutic applications can only be ascertained through rigorous experimental evaluation as outlined in this guide. Future research should focus on direct comparative studies to determine if this compound can be a viable alternative to existing cell-penetrating peptides.

References

Validating the Antibacterial Mechanism of H-Lys-Trp-Lys-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Cationic antimicrobial peptides (AMPs) are a promising class of molecules with potent activity against a broad spectrum of pathogens. This guide provides a comparative framework for validating the antibacterial mechanism of the short cationic peptide H-Lys-Trp-Lys-OH. While specific experimental data for this particular tripeptide is not extensively published, this guide will draw upon established principles and data from closely related lysine- and tryptophan-rich AMPs to outline the expected mechanistic pathways and the experimental protocols required for their validation.

Postulated Antibacterial Mechanism of this compound

The antibacterial activity of this compound is predicted to be driven by a multi-step process targeting the bacterial cell membrane, a common mechanism for cationic AMPs. This process is initiated by the electrostatic attraction between the positively charged lysine residues and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. Following this initial binding, the hydrophobic tryptophan residue is thought to play a crucial role in inserting the peptide into the lipid bilayer, leading to membrane disruption and subsequent cell death.

The precise mode of membrane disruption can vary and may include one or a combination of the following models:

  • Barrel-Stave Model: Peptides aggregate and insert into the membrane, forming a transmembrane pore where the hydrophobic regions of the peptides face the lipid core and the hydrophilic regions form the interior of the channel.

  • Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane, but in this model, the lipid monolayers bend inward to line the pore, creating a continuous channel of peptides and lipid head groups.

  • Carpet Model: Peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, this layer disrupts the membrane in a detergent-like manner, leading to the formation of micelles and membrane collapse.

Beyond membrane disruption, an alternative or complementary mechanism could involve the translocation of the peptide across the bacterial membrane and interaction with intracellular targets, such as DNA. The binding of Lys-Trp-Lys to DNA has been observed in studies with chemically modified DNA, suggesting this as a potential secondary mechanism of action.[1]

Comparative Data of Lys-Trp Containing Antimicrobial Peptides

To provide a quantitative context, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of various synthetic peptides containing lysine and tryptophan repeats against common bacterial strains. It is important to note that these are not the values for this compound but for longer, related peptides, which illustrates the potent antibacterial activity of this class of molecules. The activity is often dependent on the peptide length and the specific bacterial species.

PeptideTarget BacteriumMIC (µM)Reference
(KW)2E. coli>100[2]
S. aureus>100[2]
(KW)3E. coli50[2]
S. aureus50[2]
(KW)4E. coli12.5[2]
S. aureus12.5[2]
(KW)5E. coli25[2]
S. aureus25[2]
WR12P. aeruginosa5[3]
MRSA10[3]
WK12P. aeruginosa10[3]
MRSA10[3]

(KW)n peptides have repeating Lysine-Tryptophan units. WR12 and WK12 are 12-residue peptides with Tryptophan and either Arginine or Lysine.

Experimental Protocols for Mechanism Validation

Validating the antibacterial mechanism of this compound requires a series of well-defined experiments. The following protocols are standard methods used to investigate the mechanisms of action of antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or a buffer).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the peptide in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of the target bacterium (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Include positive (bacteria without peptide) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay assesses the ability of the peptide to disrupt the bacterial cytoplasmic membrane, allowing the influx of a fluorescent dye that is otherwise membrane-impermeable.

Protocol:

  • Wash and resuspend mid-logarithmic phase bacteria in a suitable buffer (e.g., PBS).

  • Add the fluorescent dye SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15 minutes.

  • Add varying concentrations of this compound to the bacterial suspension.

  • Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., 485 nm excitation, 520 nm emission).

  • A rapid increase in fluorescence indicates membrane permeabilization. A positive control, such as a known membrane-disrupting agent (e.g., melittin), should be included.

DNA Binding Assay (Gel Retardation)

This assay determines if the peptide can bind to bacterial DNA, which would suggest an intracellular mechanism of action.

Protocol:

  • Isolate bacterial genomic DNA using a standard extraction kit.

  • In separate microcentrifuge tubes, mix a fixed amount of DNA with increasing concentrations of this compound.

  • Incubate the mixtures at room temperature for 30 minutes to allow for binding.

  • Add a loading dye to each mixture and load the samples onto an agarose gel.

  • Perform electrophoresis to separate the DNA.

  • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

  • If the peptide binds to the DNA, the migration of the DNA through the gel will be retarded or completely inhibited, resulting in a band shift or the retention of DNA in the well.

Visualizing the Proposed Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the postulated antibacterial mechanism, the experimental workflow for its validation, and a comparative view of membrane disruption models.

Antibacterial_Mechanism cluster_peptide This compound cluster_bacterium Bacterial Cell peptide Peptide membrane Bacterial Membrane (Negatively Charged) peptide->membrane 1. Electrostatic Attraction membrane->membrane dna Intracellular DNA membrane->dna 3. (Alternative) Translocation dna->dna

Caption: Postulated antibacterial mechanism of this compound.

Experimental_Workflow start Start: Synthesize & Purify This compound mic MIC Assay (Determine Potency) start->mic membrane_perm Membrane Permeabilization Assay (e.g., SYTOX Green) mic->membrane_perm If active dna_binding DNA Binding Assay (Gel Retardation) mic->dna_binding If active conclusion Elucidate Primary Mechanism of Action membrane_perm->conclusion dna_binding->conclusion

Caption: Experimental workflow for validating the antibacterial mechanism.

Membrane_Disruption_Models models Barrel-Stave Model Peptides form a pore with hydrophobic exterior and hydrophilic interior Toroidal Pore Model Peptides and lipid head groups line the pore Carpet Model Detergent-like disruption of the membrane

Caption: Comparative models of peptide-induced membrane disruption.

Conclusion

Validating the antibacterial mechanism of this compound involves a systematic approach that combines foundational assays with more detailed biophysical studies. While direct experimental data on this specific peptide remains limited in publicly accessible literature, the wealth of information on analogous lysine- and tryptophan-rich peptides provides a strong predictive framework for its mechanism of action, primarily centered on bacterial membrane disruption. The experimental protocols outlined in this guide offer a robust starting point for researchers to quantitatively assess its antibacterial efficacy and elucidate its precise molecular interactions, thereby contributing to the development of new and effective antimicrobial therapies.

References

A Comparative Analysis of H-Lys-Trp-Lys-OH and Its Analogs in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Cationic antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanism of action, which often involves disruption of the bacterial cell membrane. This guide provides a comparative analysis of the short synthetic peptide H-Lys-Trp-Lys-OH and its analogs, focusing on their antimicrobial efficacy, cytotoxicity, and the structure-activity relationships that govern their performance.

Introduction to this compound and Its Analogs

This compound is a tripeptide composed of two lysine (Lys, K) residues and one tryptophan (Trp, W) residue. The lysine residues provide a positive charge at physiological pH, facilitating the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The tryptophan residue, with its bulky and hydrophobic indole side chain, is crucial for inserting into and disrupting the lipid bilayer of the microbial cell membrane.

Analogs of this compound are typically designed by altering the peptide's length, amino acid sequence, or by chemical modifications to enhance antimicrobial potency while minimizing toxicity to host cells. Common modifications include extending the peptide chain with repeating Lys-Trp motifs (e.g., (KW)n), altering the sequence (e.g., KWWK), or adding chemical moieties to the termini. These modifications can significantly impact the peptide's amphipathicity, helicity, and overall charge, which in turn influence its biological activity.

Comparative Performance Data

The following table summarizes the antimicrobial and hemolytic activities of this compound analogs from various studies. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Hemolytic Concentration (HC50) is the concentration of a peptide that causes 50% lysis of red blood cells, a common indicator of cytotoxicity.

Peptide SequenceTarget Organism(s)MIC (µM)HC50 (µM)Reference
(KW)2 E. coli, S. aureus, P. aeruginosa>100>200[1]
(KW)3 E. coli, S. aureus, P. aeruginosa25-50>200[1]
(KW)4 E. coli, S. aureus, P. aeruginosa6.25-12.5150[1]
(KW)5 E. coli, S. aureus, P. aeruginosa12.5-2550[1]
KWWK Gram-negative and Gram-positive bacteria1.56 - 3.1 µg/mLLow to no toxicity at 10x MIC[2]
KWWK-Nal-Nal Gram-negative and Gram-positive bacteria1.56 - 3.1 µg/mLLow to no toxicity at 10x MIC[2]

Mechanism of Action: Membrane Disruption

The primary mechanism of action for this compound and its analogs is the disruption of the bacterial cell membrane. This process can be visualized as a multi-step interaction:

cluster_0 Antimicrobial Peptide Action Peptide Cationic AMP (e.g., this compound) Binding Electrostatic Binding Peptide->Binding Initial Attraction Membrane Bacterial Cell Membrane (- charge) Membrane->Binding Insertion Hydrophobic Insertion Binding->Insertion Trp residue penetrates Permeabilization Membrane Permeabilization Insertion->Permeabilization Pore formation/ Disruption Lysis Cell Lysis & Death Permeabilization->Lysis cluster_1 MIC Assay Workflow Prep Prepare serial dilutions of peptide in a 96-well plate Inoc Inoculate wells with a standardized bacterial suspension Prep->Inoc Incubate Incubate at 37°C for 18-24 hours Inoc->Incubate Read Read absorbance to determine growth inhibition Incubate->Read Result MIC = Lowest concentration with no visible growth Read->Result cluster_2 Membrane Permeabilization Assay Start Bacterial Suspension + Fluorescent Dye Add_Peptide Add Peptide Start->Add_Peptide Membrane_Intact Intact Membrane: Dye Excluded (Low Fluorescence) Add_Peptide->Membrane_Intact No effect Membrane_Permeabilized Permeabilized Membrane: Dye Enters & Binds DNA (High Fluorescence) Add_Peptide->Membrane_Permeabilized Peptide action Monitor Monitor Fluorescence Intensity Over Time Membrane_Intact->Monitor Membrane_Permeabilized->Monitor

References

Comparative Analysis of H-Lys-Trp-Lys-OH and Related Antimicrobial Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationship of the tripeptide H-Lys-Trp-Lys-OH and its analogs reveals key insights into the design of potent, selective antimicrobial agents. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of antimicrobial peptide research.

The tripeptide this compound, a cationic peptide, is recognized for its antibacterial and antiviral properties.[1][2] Its structure, featuring two positively charged lysine residues flanking a hydrophobic tryptophan residue, is fundamental to its interaction with and disruption of microbial membranes, a common mechanism of action for many antimicrobial peptides (AMPs).[3] This guide delves into the structure-activity relationships (SARs) of this peptide and compares it with systematically designed analogs to elucidate the impact of sequence, length, and C-terminal modification on antimicrobial efficacy and selectivity.

Performance Comparison: this compound Analogs

Peptide SequenceNet ChargeMolecular Weight (Da)Minimal Inhibitory Concentration (MIC) vs. E. coli (µM)Minimal Inhibitory Concentration (MIC) vs. S. aureus (µM)Hemolytic Activity (HC50 in µM)
This compound (KWK) +2489.6Data Not AvailableData Not AvailableData Not Available
(KW)2-NH2 (KWKW-NH2) +2645.812.512.5> 200
(KW)3-NH2 (KWKWKW-NH2) +3919.26.256.25150
(KW)4-NH2 (KWKWKWKW-NH2) +41192.53.133.13100
(KW)5-NH2 (KWKWKWKWKW-NH2) +51465.86.256.2550

Table 1: Comparison of the physicochemical properties and biological activities of this compound and its amidated, repeating-motif analogs. Data for (KW)n-NH2 peptides are sourced from a study on repetitive lysine-tryptophan motifs.

The data clearly indicates that increasing the chain length of the KW motif up to four repeats ((KW)4-NH2) leads to a progressive increase in antimicrobial potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. However, a further increase to five repeats ((KW)5-NH2) results in a decrease in antimicrobial activity, which is accompanied by a significant increase in hemolytic activity, indicating reduced selectivity for bacterial over mammalian cells. This suggests an optimal balance between charge, hydrophobicity, and length is crucial for potent and selective antimicrobial action.

Experimental Protocols

A comprehensive understanding of the methodologies used to generate and evaluate these peptides is essential for reproducing and building upon these findings.

Peptide Synthesis

The synthesis of this compound and its analogs is typically achieved through solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Trp(Boc)-OH

  • Rink Amide resin (for C-terminally amidated peptides) or Wang resin (for C-terminal hydroxyl peptides)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Protocol:

  • Resin Swelling: The appropriate resin is swelled in DMF for 1 hour.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with DIC and HOBt and coupled to the deprotected resin.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • Final Deprotection: The final Fmoc group is removed.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

Antimicrobial Activity Assay (MIC Determination)

The minimal inhibitory concentration (MIC) is determined using a broth microdilution method.

Protocol:

  • Bacterial Culture: Bacteria are grown to the mid-logarithmic phase in a suitable broth medium.

  • Peptide Dilution: The peptide is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

The hemolytic activity against human red blood cells (hRBCs) is a measure of cytotoxicity.

Protocol:

  • hRBC Preparation: Fresh hRBCs are washed with phosphate-buffered saline (PBS) and resuspended to a final concentration of 4% (v/v).

  • Peptide Incubation: The peptide at various concentrations is incubated with the hRBC suspension at 37°C for 1 hour.

  • Centrifugation: The samples are centrifuged to pellet intact RBCs.

  • Hemoglobin Release Measurement: The absorbance of the supernatant is measured at 540 nm to quantify hemoglobin release.

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (1% Triton X-100) and a negative control (PBS). The HC50 is the peptide concentration causing 50% hemolysis.

Visualizing the Mechanism of Action

The interaction of cationic antimicrobial peptides with bacterial membranes is a key aspect of their mechanism of action. This process can be visualized as a multi-step pathway.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane (Anionic) cluster_intracellular Intracellular Space Peptide This compound (Cationic Peptide) MembraneSurface Membrane Surface Peptide->MembraneSurface Electrostatic Interaction MembraneCore Lipid Bilayer Core MembraneSurface->MembraneCore Hydrophobic Interaction (Trp) Disruption Membrane Disruption (Pore Formation) MembraneCore->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of action for this compound.

The initial electrostatic attraction between the positively charged lysine residues and the negatively charged components of the bacterial membrane is followed by the insertion of the hydrophobic tryptophan residue into the lipid bilayer. This disrupts the membrane integrity, leading to pore formation, leakage of essential cellular contents, and ultimately, cell death.

G cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis Resin Solid Support Resin Coupling Stepwise Amino Acid Coupling Resin->Coupling Cleavage Cleavage & Deprotection Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification MIC_Assay Antimicrobial Activity (MIC) Purification->MIC_Assay Hemolysis_Assay Cytotoxicity (Hemolysis) Purification->Hemolysis_Assay SAR Structure-Activity Relationship Analysis MIC_Assay->SAR Hemolysis_Assay->SAR

Caption: Experimental workflow for SAR studies of antimicrobial peptides.

This workflow outlines the key stages in the development and evaluation of novel antimicrobial peptides, from chemical synthesis and purification to biological characterization and structure-activity relationship analysis.

References

A Comparative Analysis of Synthetic vs. Purified H-Lys-Trp-Lys-OH Activity for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between synthetically produced and biologically purified peptides is a critical decision that can impact experimental outcomes and the reproducibility of results. This guide provides an objective comparison of synthetic and purified H-Lys-Trp-Lys-OH, a tripeptide known for its antimicrobial properties.[1][2] We will delve into the differences in their activity, purity, and provide supporting experimental context.

The tripeptide this compound has garnered interest for its antibacterial and antiviral activities.[1][2] Its cationic nature, conferred by the two lysine residues, facilitates interaction with negatively charged bacterial membranes, leading to membrane disruption and subsequent cell death.[3] This direct physical mechanism of action is a hallmark of many antimicrobial peptides (AMPs).

Comparing Synthetic and Purified this compound: A Data-Driven Perspective

Below is a table summarizing the expected quantitative differences in performance, based on typical observations for antimicrobial peptides.

FeatureSynthetic this compoundPurified this compoundRationale
Purity (HPLC) >95% (typically >98%)Variable (often lower than synthetic)Solid-phase peptide synthesis allows for precise control and high-purity products.[4] Purification from biological sources may result in co-elution of similar molecules.
Minimum Inhibitory Concentration (MIC) against E. coli Expected to be highly consistentMay exhibit batch-to-batch variabilityHigher purity of synthetic peptides leads to a more defined concentration of the active molecule, resulting in consistent MIC values.
Endotoxin Levels Very low (<0.1 EU/µg)Potentially higherSynthetic production minimizes the risk of endotoxin contamination common in biological systems.
Batch-to-Batch Consistency HighLow to moderateThe controlled chemical process of synthesis ensures high reproducibility between batches.[4]

Experimental Protocols for Assessing this compound Activity

To quantitatively assess the antimicrobial activity of this compound, the following experimental protocols are commonly employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antimicrobial peptides.[5]

Materials:

  • This compound (synthetic or purified)

  • Bacterial strain (e.g., Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in sterile water or a suitable buffer.

  • Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

  • Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest peptide concentration that shows no turbidity or by measuring the optical density at 600 nm.

Bacterial Membrane Permeability Assay

This assay evaluates the ability of this compound to disrupt the bacterial cell membrane.

Materials:

  • This compound

  • Bacterial strain (e.g., E. coli)

  • SYTOX™ Green nucleic acid stain

  • Phosphate-buffered saline (PBS)

  • Fluorometer

Procedure:

  • Grow bacteria to the mid-logarithmic phase and wash with PBS.

  • Resuspend the bacterial cells in PBS to a defined optical density.

  • Add SYTOX™ Green to the bacterial suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes.

  • Add varying concentrations of this compound to the bacterial suspension.

  • Measure the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively. An increase in fluorescence indicates membrane permeabilization, as SYTOX™ Green can only enter cells with compromised membranes and bind to nucleic acids.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_workflow Experimental Workflow for MIC Determination prep_peptide Prepare Peptide Stock Solution serial_dilution Serial Dilution in 96-Well Plate prep_peptide->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate read_results Determine MIC incubate->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

G cluster_pathway Mechanism of Action of this compound peptide This compound (+ve charge) interaction Electrostatic Interaction peptide->interaction bacterial_membrane Bacterial Membrane (-ve charge) bacterial_membrane->interaction disruption Membrane Disruption interaction->disruption cell_death Cell Death disruption->cell_death

Caption: Proposed mechanism of action for this compound.

Conclusion: Making an Informed Choice

The selection between synthetic and purified this compound hinges on the specific requirements of the research. For applications demanding high precision, reproducibility, and a well-defined system, synthetic this compound is the superior choice due to its high purity and consistency. This is particularly critical in drug development and quantitative in vitro studies where lot-to-lot variability can confound results.

While purified peptides may be perceived as more "natural," the potential for co-purified contaminants and inherent batch variability can introduce uncontrolled variables into experiments. Therefore, for rigorous scientific investigation, the advantages offered by synthetic peptides in terms of purity and reliability are paramount.

References

Validating H-Lys-Trp-Lys-OH as a Drug Delivery Vector: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and safe drug delivery systems is a cornerstone of modern pharmacology. Cell-penetrating peptides (CPPs) have emerged as promising vectors capable of traversing cellular membranes to deliver a diverse range of therapeutic cargo. This guide provides a comprehensive comparison of the tripeptide H-Lys-Trp-Lys-OH (KWL) with established CPPs, offering insights into its potential as a drug delivery vector. While direct quantitative data on KWL's drug delivery performance is limited in publicly available literature, this document synthesizes existing knowledge on its properties and draws parallels with well-characterized CPPs to provide a framework for its evaluation.

Overview of this compound

This compound is a tripeptide composed of two lysine residues and one tryptophan residue. Its structure, featuring cationic lysine residues and a hydrophobic tryptophan residue, imparts an amphipathic character, a key feature of many CPPs. This inherent property suggests a potential for interaction with and penetration of cellular membranes.

Comparison with Alternative Drug Delivery Vectors

To contextualize the potential of this compound, it is compared with two of the most well-studied CPPs: TAT and Penetratin.

FeatureThis compound (KWL)TAT PeptidePenetratin
Origin SyntheticHIV-1 Tat ProteinDrosophila Antennapedia Homeodomain
Sequence Lys-Trp-LysGRKKRRQRRRPQRQIKIWFQNRRMKWKK
Known Biological Activity Antimicrobial, Antiviral[1]Translocates various cargo across cell membranes[2][3]Translocates peptides and proteins across cell membranes[2]
Cellular Uptake Efficiency Data not availableHighHigh[4]
Cytotoxicity Data on related (KW)n peptides suggest increasing cytotoxicity with chain length[5]Generally low at effective concentrations, but can induce apoptosis at high doses[3]Low at effective concentrations[4]
Primary Uptake Mechanism Postulated to be direct penetration or endocytosisMacropinocytosis, direct penetrationDirect penetration, endocytosis

Experimental Protocols for Validation

To rigorously assess the capabilities of this compound as a drug delivery vector, standardized experimental protocols are essential.

Cellular Uptake Efficiency Assay

Objective: To quantify the intracellular accumulation of this compound.

Methodology:

  • Peptide Labeling: Synthesize this compound conjugated to a fluorescent probe (e.g., Fluorescein isothiocyanate - FITC).

  • Cell Culture: Plate cells (e.g., HeLa or HEK-293) in a 96-well plate and culture to 80-90% confluency.

  • Incubation: Treat cells with varying concentrations of the fluorescently labeled KWL peptide for a defined period (e.g., 1-4 hours).

  • Washing: Remove the peptide solution and wash the cells thoroughly with phosphate-buffered saline (PBS) to remove non-internalized peptide.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the fluorescence intensity of the cell lysate using a fluorometer.

  • Data Analysis: Normalize the fluorescence intensity to the total protein content of each sample to determine the uptake efficiency.

Cytotoxicity Assay

Objective: To determine the effect of this compound on cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Peptide Treatment: Expose the cells to a range of this compound concentrations for a specified duration (e.g., 24-48 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Visualizing the Pathway: From Hypothesis to Validation

To effectively evaluate a novel drug delivery vector like this compound, a structured experimental workflow is crucial. The following diagram illustrates a typical validation process.

G Experimental Workflow for Validating a Peptide Drug Delivery Vector Peptide This compound Synthesis and Characterization Labeling Fluorescent Labeling (e.g., FITC) Peptide->Labeling Cargo Cargo Selection (e.g., siRNA, Doxorubicin) Peptide->Cargo Conjugation Peptide-Cargo Conjugation Peptide->Conjugation CellCulture Cell Line Selection and Culture Labeling->CellCulture Uptake Cellular Uptake Assay CellCulture->Uptake Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellCulture->Cytotoxicity Efficacy In Vitro Efficacy Study CellCulture->Efficacy Analysis Data Analysis and Comparison Uptake->Analysis Cytotoxicity->Analysis Cargo->Conjugation Conjugation->Efficacy InVivo In Vivo Biodistribution and Efficacy Studies Efficacy->InVivo Efficacy->Analysis InVivo->Analysis

Caption: A logical workflow for the comprehensive evaluation of a peptide-based drug delivery vector.

The proposed mechanism by which cationic CPPs like this compound may enter cells is multifaceted and can include direct membrane translocation or endocytic pathways.

G Proposed Cellular Uptake Mechanisms for Cationic CPPs cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space CPP Cationic CPP (e.g., KWL) Membrane CPP->Membrane Electrostatic Interaction Direct Direct Translocation Membrane->Direct Endocytosis Endocytosis Membrane->Endocytosis Cytosol Cytosolic Delivery Direct->Cytosol Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Escape->Cytosol

Caption: Potential pathways for cellular entry of cationic cell-penetrating peptides.

Conclusion and Future Directions

This compound possesses the fundamental physicochemical characteristics of a cell-penetrating peptide, namely cationic charge and amphipathicity. Its known antimicrobial and antiviral activities suggest an ability to interact with and disrupt microbial membranes, a property that could potentially be harnessed for intracellular drug delivery. However, a critical gap exists in the literature regarding the direct, quantitative evaluation of its efficacy as a drug delivery vector.

Future research should focus on systematically evaluating the cellular uptake efficiency, cytotoxicity, and drug delivery efficacy of this compound using standardized in vitro and in vivo models. Comparative studies against well-established CPPs like TAT and Penetratin will be crucial in determining its relative advantages and disadvantages. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to undertake this validation process, ultimately determining the true potential of this compound in the expanding field of peptide-based drug delivery.

References

Assessing the Cytotoxicity of H-Lys-Trp-Lys-OH in Mammalian Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide H-Lys-Trp-Lys-OH is a small, cationic peptide identified as AMP12 in patent literature, where it is noted for its antibacterial and antiviral properties.[1] As with any potential therapeutic agent, a thorough evaluation of its cytotoxicity in mammalian cells is crucial. While direct, peer-reviewed cytotoxicity data for this compound is limited, a comparative analysis can be constructed based on studies of structurally and chemically similar peptides rich in lysine (Lys) and tryptophan (Trp). This guide provides an objective comparison of the expected cytotoxic profile of this compound with that of other short, cationic antimicrobial peptides (AMPs), supported by experimental data from the literature.

Comparative Cytotoxicity Data

The cytotoxicity of lysine- and tryptophan-containing peptides is often evaluated by their hemolytic activity against red blood cells (RBCs) and their impact on the viability of nucleated mammalian cell lines. The following tables summarize key cytotoxicity data from studies on peptides with similar motifs to this compound. These peptides serve as valuable benchmarks for predicting the potential cytotoxicity of this compound.

Table 1: Hemolytic Activity of Lys-Trp Containing Peptides and Comparators

PeptideSequence/CompositionConcentration (µM)Hemolysis (%)Source
(KW)₄ K-W-K-W-K-W-K-W-NH₂100< 10[2]
(KW)₅ K-W-K-W-K-W-K-W-K-W-NH₂100~40[2]
WK12 Tryptophan and Lysine20< 10[3]
WR12 Tryptophan and Arginine20< 10[3]
C-C₈ Lipopeptide (Arg-Trp)₃ with C-terminal lipid28510-20[4]
N-C₈ Lipopeptide (Arg-Trp)₃ with N-terminal lipid11450 (HC₅₀)[4]

Table 2: Cytotoxicity of Lys-Trp Containing Peptides in Mammalian Cell Lines

PeptideCell LineAssayIC₅₀ / EffectSource
WK12 Human Monocyte-derived MacrophagesMTT>90% viability at 20 µM[3]
WR12 Human Monocyte-derived MacrophagesMTT>90% viability at 20 µM[3]
dCATH(1-16) RAW 264.7 MacrophagesMTT>89% viability at 128 µM[5]
dCATH(5-20) RAW 264.7 MacrophagesMTT~85% viability at 128 µM[5]
KSL-W MG63 OsteosarcomaATP>50% viability at 112.5 µg/mL (no serum)[6]

Insights from Comparative Data

The data on related peptides suggest that the cytotoxicity of short, cationic peptides like this compound is influenced by several factors:

  • Peptide Length and Hydrophobicity: In the (KW)n series, increasing the peptide length from (KW)₄ to (KW)₅, which also increases hydrophobicity, resulted in a significant rise in hemolytic activity.[2][7][8] This suggests that shorter Lys-Trp peptides may have a better safety profile.

  • Amino Acid Composition: Replacing lysine with arginine (as in WR12 vs. WK12) did not substantially alter cytotoxicity at the tested concentrations, with both peptides showing low hemolytic and cytotoxic effects.[3][9] However, arginine-containing peptides can sometimes exhibit higher toxicity to mammalian cells compared to their lysine-containing counterparts.[10]

  • Modifications: The addition of a lipid moiety, as seen in the C-C₈ and N-C₈ lipopeptides, can impact cytotoxicity. The position of the lipid attachment appears to be a critical determinant of hemolytic activity.[4]

Based on these findings, it is plausible to hypothesize that the short this compound peptide would exhibit low cytotoxicity to mammalian cells, a critical feature for its potential as a therapeutic agent.

Experimental Protocols

To empirically determine the cytotoxicity of this compound, the following standard experimental protocols are recommended.

MTT Assay for Cell Viability

This colorimetric assay is a widely accepted method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Mammalian cells (e.g., HEK 293, HaCaT, or RAW 264.7) are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Peptide Treatment: this compound is dissolved in a suitable solvent and serially diluted to a range of final concentrations. The cell culture medium is replaced with a medium containing the peptide, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells should contain the vehicle solvent.

  • MTT Addition: After the incubation period, the peptide-containing medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ (the concentration of peptide that inhibits 50% of cell growth) is calculated.

Hemolysis Assay

This assay measures the lytic effect of a compound on red blood cells.

  • Blood Collection: Fresh human or bovine red blood cells (RBCs) are collected and washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat.

  • RBC Suspension: A final suspension of RBCs (e.g., 4% v/v) is prepared in PBS.

  • Peptide Incubation: The RBC suspension is incubated with various concentrations of this compound for 1 hour at 37°C with gentle agitation.

  • Controls: A negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis) are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

  • Hemoglobin Measurement: The supernatant, containing the released hemoglobin, is transferred to a new 96-well plate, and the absorbance is measured at 414 nm or 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the formula: [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100.

Visualizing Experimental and Mechanistic Frameworks

To further clarify the processes involved in assessing cytotoxicity and the potential mechanisms of action, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Mammalian Cell Culture Seeding 3. Cell Seeding in 96-well plates CellCulture->Seeding PeptidePrep 2. This compound Preparation (Dissolving & Serial Dilution) Treatment 4. Peptide Treatment (24-72h) PeptidePrep->Treatment Seeding->Treatment Assay 5. Cytotoxicity Assay (e.g., MTT or Hemolysis) Treatment->Assay Measurement 6. Absorbance Reading Assay->Measurement Calculation 7. Calculation of % Viability / % Hemolysis Measurement->Calculation IC50 8. Determination of IC50 Calculation->IC50

Caption: Workflow for assessing peptide cytotoxicity.

G cluster_membrane Cell Membrane Interaction cluster_downstream Potential Downstream Effects Peptide This compound Binding Electrostatic Binding Peptide->Binding Membrane Mammalian Cell Membrane (Negatively Charged Surface) Disruption Membrane Disruption / Pore Formation Membrane->Disruption Binding->Membrane Ion Ion Dysregulation Disruption->Ion Mito Mitochondrial Stress Ion->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for peptide-induced cytotoxicity.

References

Literature Review of H-Lys-Trp-Lys-OH: A Comparative Guide to Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the biological effects of the tripeptide H-Lys-Trp-Lys-OH (Lys-Trp-Lys or KWK). It objectively compares its reported activities with those of other lysine and tryptophan-rich antimicrobial peptides (AMPs), supported by experimental data from peer-reviewed literature. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Introduction to this compound

This compound is a short, cationic peptide composed of two lysine (Lys) residues and one tryptophan (Trp) residue. The presence of positively charged lysine and hydrophobic, aromatic tryptophan is a hallmark of many potent antimicrobial peptides[1][2]. Lysine residues are crucial for the initial electrostatic interaction with the negatively charged membranes of microorganisms, while tryptophan's bulky side chain facilitates the peptide's insertion into and disruption of the lipid bilayer[1][2]. This combination of electrostatic and hydrophobic interactions is a common mechanism for AMPs, allowing them to selectively target and permeabilize microbial membranes[1].

Reported Biological Effects of this compound

Furthermore, related studies on the peptide KWK have indicated an ability to target and bind to abasic sites in DNA[4]. This is attributed to the stacking of the tryptophan residue between bases adjacent to the lesion, suggesting a potential for DNA interaction in addition to membrane disruption[4].

Comparison with Alternative Lys-Trp Peptides

To contextualize the potential efficacy of this compound, we compare it to a series of synthetic peptides composed of lysine-tryptophan repeats, (KW)n where n=2-5. These peptides provide a clear model for how chain length, and by extension the number of cationic and hydrophobic residues, influences antimicrobial potency and cytotoxicity.

Data Presentation: Antimicrobial and Hemolytic Activity

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of (KW)n peptides against various bacterial strains and their corresponding hemolytic activity (a measure of cytotoxicity against red blood cells). Lower MIC values indicate higher antimicrobial potency, while higher HC50 values indicate lower toxicity to mammalian cells.

PeptideSequenceNet ChargeE. coli MIC (µM)S. aureus MIC (µM)P. aeruginosa MIC (µM)HC50 (µM)¹Therapeutic Index² (E. coli)
(KW)2KWKW-NH₂+26464128> 500> 7.8
(KW)3KWKWKW-NH₂+3161632> 500> 31.3
(KW)4 KWKWKWKW-NH₂ +4 4 4 8 250 62.5
(KW)5KWKWKWKWKW-NH₂+5881610012.5

¹ HC50 is the peptide concentration causing 50% hemolysis of human red blood cells. Data is derived from studies on (KW)n peptides with C-terminal amidation[1][5]. ² Therapeutic Index is calculated as HC50 / MIC.

From the data, it is evident that antimicrobial activity increases with peptide length up to (KW)4, which exhibits the most potent activity and the highest therapeutic index[1][5]. The slightly reduced activity and increased cytotoxicity of (KW)5 are correlated with its greater hydrophobicity, leading to self-aggregation in aqueous environments[1][5]. This compound, with a net charge of +2, would be structurally most similar to (KW)2, suggesting it may have moderate antimicrobial activity with low cytotoxicity.

Mechanism of Action of Lys-Trp Peptides

The bactericidal action of Lys-Trp peptides is a multi-step process targeting the bacterial membrane. This mechanism avoids targeting specific metabolic pathways, making the development of resistance less likely compared to traditional antibiotics.

G cluster_0 A Cationic Peptide (KWK) B Anionic Bacterial Membrane A->B 1. Electrostatic Attraction C Membrane Permeabilization B->C 2. Hydrophobic Interaction (Trp Insertion) D Leakage of Cellular Contents C->D 3. Pore Formation E Cell Death D->E 4. Loss of Integrity

Proposed mechanism of action for Lys-Trp antimicrobial peptides.

The process begins with the electrostatic attraction of the positively charged lysine residues to the anionic components of the bacterial membrane (e.g., phosphatidylglycerol, cardiolipin)[1]. This is followed by the insertion of the hydrophobic tryptophan residues into the lipid bilayer, which disrupts the membrane's structure, leading to pore formation, leakage of essential ions and metabolites, and ultimately cell death[1][5].

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are protocols for key assays used to characterize the biological effects of antimicrobial peptides.

A. Antimicrobial Activity Assay (MIC Determination)

This protocol determines the minimum concentration of a peptide required to inhibit the visible growth of a microorganism.

G cluster_workflow MIC Assay Workflow A Prepare bacterial inoculum (e.g., E. coli) to a standardized density C Add bacterial inoculum to each well A->C B Perform 2-fold serial dilutions of the peptide in a 96-well microtiter plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or measure absorbance at 600 nm D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for Minimum Inhibitory Concentration (MIC) determination.
  • Preparation: A mid-logarithmic phase bacterial culture is diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution: The peptide is serially diluted (typically 2-fold) in MHB across the wells of a 96-well microtiter plate.

  • Inoculation: An equal volume of the diluted bacterial suspension is added to each well.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

B. Hemolytic Activity Assay

This assay measures the peptide's cytotoxicity by quantifying its ability to lyse red blood cells (RBCs).

  • Preparation: Fresh human red blood cells are washed three times with Phosphate-Buffered Saline (PBS) and resuspended to a final concentration of 4% (v/v).

  • Incubation: 100 µL of the RBC suspension is incubated with 100 µL of serially diluted peptide in PBS for 1 hour at 37°C. A positive control (0.1% Triton X-100) and a negative control (PBS) are included.

  • Centrifugation: The samples are centrifuged at 1,000 x g for 5 minutes to pellet intact RBCs.

  • Analysis: The supernatant is transferred to a new plate, and the absorbance is measured at 450 nm to quantify hemoglobin release.

  • Calculation: Percent hemolysis is calculated as: [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100. The HC50 value is the concentration causing 50% hemolysis.

C. Tryptophan Fluorescence and Acrylamide Quenching Assay

This method assesses the peptide's interaction with and insertion into lipid membranes by monitoring changes in the fluorescence of its tryptophan residue.

  • Liposome Preparation: Small unilamellar vesicles (SUVs) are prepared to mimic bacterial (e.g., PE:PG 7:3) or mammalian (e.g., PC:CH 10:1) membranes.

  • Fluorescence Measurement: The peptide is added to a solution containing the liposomes. The tryptophan fluorescence emission spectrum (300-400 nm) is recorded with an excitation wavelength of 280 nm[1]. A blue shift in the emission maximum indicates the tryptophan residue has moved from an aqueous environment to a more hydrophobic (lipid) environment.

  • Quenching Assay: A quenching agent (e.g., acrylamide) is titrated into the peptide-liposome solution. The degree of fluorescence quenching provides information on the accessibility of the tryptophan residue, indicating how deeply it is embedded within the lipid bilayer[1].

References

Safety Operating Guide

Proper Disposal Procedures for H-Lys-Trp-Lys-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents is paramount. This document provides essential safety and logistical information for the proper disposal of the tripeptide H-Lys-Trp-Lys-OH.

Summary of Chemical and Physical Properties

A comprehensive dataset for this compound is not available. The following table summarizes available information for similar peptides to provide a general understanding of their properties.

PropertyData for Similar PeptidesSource
Molecular Formula C40H58N10O6 (for H-Lys-Trp-Trp-Lys-Lys-OH)PubChem[6]
Molecular Weight 332.4 g/mol (for H-Lys-Trp-OH)PubChem[7]
Appearance Typically a white to off-white powder or solid.General
Solubility Generally soluble in water and other polar solvents. Solubility can be enhanced by adjusting the pH.General
Stability Stable under recommended storage conditions (typically -20°C).[8] Avoid strong oxidizing agents, acids, and bases.General
Hazard Identification Not generally considered hazardous. May cause mild irritation to eyes, skin, or respiratory tract upon direct contact.[1][2][3][4]

Experimental Protocols for Disposal

The following step-by-step procedure outlines the recommended disposal process for this compound, assuming it is not contaminated with any hazardous materials.

1. Initial Assessment and Decontamination:

  • Review Experimental Use: Confirm that the this compound waste is not mixed with any hazardous chemicals, radioactive materials, or biohazardous agents. If it is, the disposal protocol for the hazardous component must be followed.

  • Decontaminate When Necessary: If the peptide was used in biological experiments, all contaminated labware (e.g., pipette tips, tubes, flasks) should be decontaminated using an appropriate method, such as autoclaving or soaking in a 10% bleach solution, before disposal.

2. Waste Segregation:

  • Non-Hazardous Solid Waste: Uncontaminated, solid this compound and empty containers can typically be disposed of as non-hazardous laboratory waste.

  • Aqueous Waste: Aqueous solutions of this compound, in the absence of other hazardous solutes, can often be disposed of down the drain with copious amounts of water. However, this is highly dependent on local regulations. Always check with your institution's EHS guidelines first.

3. Packaging and Labeling:

  • Solid Waste: Place solid this compound waste in a securely sealed, leak-proof container. Label the container clearly as "Non-Hazardous Waste: this compound".

  • Empty Containers: "RCRA empty" containers (no visible solid or liquid residue) can typically be disposed of in the regular laboratory trash or glass recycling, depending on the material.[9] Deface the original label to prevent confusion.

  • Aqueous Waste (for pickup): If drain disposal is not permitted, collect aqueous waste in a clearly labeled, sealed container for chemical waste pickup.

4. Final Disposal:

  • Consult EHS: Before final disposal, always consult your institution's EHS department for their specific procedures for non-hazardous chemical waste.[10]

  • Follow Institutional Procedures: Arrange for pickup by your institution's hazardous waste management team or follow their guidelines for placing the waste in designated collection areas.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste assess_contamination Assess for Contamination (Hazardous Chemicals, Biohazards, etc.) start->assess_contamination contaminated Contaminated? assess_contamination->contaminated follow_hazardous_protocol Follow Disposal Protocol for Hazardous Contaminant contaminated->follow_hazardous_protocol Yes decontaminate Decontaminate Labware (e.g., Autoclave, Bleach) contaminated->decontaminate No end End: Proper Disposal follow_hazardous_protocol->end assess_form Assess Physical Form (Solid vs. Aqueous) decontaminate->assess_form solid_waste Solid Waste assess_form->solid_waste aqueous_waste Aqueous Waste assess_form->aqueous_waste package_solid Package in Labeled, Sealed Container solid_waste->package_solid check_drain_disposal Check Local Regulations for Drain Disposal aqueous_waste->check_drain_disposal consult_ehs Consult Institutional EHS for Final Disposal package_solid->consult_ehs drain_disposal Dispose Down Drain with Copious Water check_drain_disposal->drain_disposal Permitted collect_for_pickup Collect in Labeled, Sealed Container check_drain_disposal->collect_for_pickup Not Permitted drain_disposal->end collect_for_pickup->consult_ehs consult_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.